molecular formula C8H11BrN2S B3431834 1-(5-bromo-1,3-thiazol-2-yl)piperidine CAS No. 933705-29-4

1-(5-bromo-1,3-thiazol-2-yl)piperidine

Cat. No.: B3431834
CAS No.: 933705-29-4
M. Wt: 247.16 g/mol
InChI Key: VVMQJNGRRLUFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-1,3-thiazol-2-yl)piperidine is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a bromo-thiazole moiety linked to a piperidine ring, is commonly found in compounds designed to interact with biological targets. This scaffold serves as a versatile precursor in the synthesis of more complex molecules for investigating new therapeutic approaches. Compounds based on the bromo-thiazolyl-piperidine structure have been explored in various research areas. For instance, structurally related 2-aminothiazole derivatives have been investigated for their potential as antitumor agents . Furthermore, similar aryl-thiazole scaffolds have been identified as potent small-molecule modulators in drug discovery campaigns for conditions such as spinal muscular atrophy (SMA) . In other contexts, thiazole derivatives have been developed as inhibitors of key enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are relevant for pain and inflammation research , or as inhibitors of malarial protein kinase G (PKG) for antimalarial research . This compound is intended for research applications only, including use as a synthetic intermediate, in structure-activity relationship (SAR) studies, and for the exploration of novel bioactive molecules. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-piperidin-1-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2S/c9-7-6-10-8(12-7)11-4-2-1-3-5-11/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQJNGRRLUFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933705-29-4
Record name 1-(5-bromo-1,3-thiazol-2-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis and Structural Validation of 1-(5-bromo-1,3-thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 1-(5-bromo-1,3-thiazol-2-yl)piperidine , a critical heteroaromatic building block in medicinal chemistry. The 2-amino-5-bromothiazole scaffold serves as a versatile pharmacophore and a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide prioritizes a two-step "Process-Ready" route utilizing readily available 2-bromothiazole and piperidine, followed by regioselective bromination. This approach offers superior cost-efficiency and scalability compared to the direct nucleophilic substitution of expensive 2,5-dibromothiazole.

Retrosynthetic Analysis & Route Selection

The target molecule features a thiazole core substituted at the C2 position with a piperidine ring and at the C5 position with a bromine atom.

Strategic Comparison of Routes
FeatureRoute A: Sequential Functionalization (Recommended) Route B: Direct

Starting Materials 2-Bromothiazole + Piperidine + NBS2,5-Dibromothiazole + Piperidine
Mechanism

followed by Electrophilic Aromatic Substitution (

)
Nucleophilic Aromatic Substitution (

)
Regioselectivity Controlled by electronic bias of the 2-amino group.Controlled by C2 vs. C5 electrophilicity.
Cost Profile Low (Commodity starting materials).High (2,5-Dibromothiazole is a specialty reagent).
Scalability High; avoids handling dibrominated waste streams early on.Moderate; atom economy is lower due to loss of Br.

Decision: This guide details Route A due to its robustness and higher relevance for scale-up operations.

Reaction Scheme

The synthesis proceeds via the formation of the electron-rich 2-piperidinothiazole intermediate, which directs the subsequent electrophilic bromination exclusively to the C5 position.

ReactionScheme SM1 2-Bromothiazole (Starting Material) Inter Intermediate: 1-(thiazol-2-yl)piperidine SM1->Inter Step 1: SNAr Reagent1 Piperidine K2CO3, DMF, 80°C Product Target: 1-(5-bromo-1,3-thiazol-2-yl)piperidine Inter->Product Step 2: Bromination Reagent2 NBS CH3CN, 0°C to RT

Figure 1: Two-step synthetic pathway. Step 1 utilizes the nucleophilicity of piperidine. Step 2 leverages the activating effect of the C2-nitrogen to direct bromination to C5.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(thiazol-2-yl)piperidine

Objective: Displace the C2-bromine with piperidine via Nucleophilic Aromatic Substitution (


).
  • Reagents:

    • 2-Bromothiazole (1.0 equiv)

    • Piperidine (1.2 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: DMF (Dimethylformamide) or DMSO.

  • Protocol:

    • Setup: Charge a round-bottom flask with 2-bromothiazole (e.g., 10 mmol) and

      
       (20 mmol) in DMF (10 volumes).
      
    • Addition: Add piperidine (12 mmol) dropwise at room temperature.

    • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3] The starting material (2-bromothiazole) is volatile; ensure the system is sealed well or use a condenser.

    • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 volumes). The product often precipitates as a solid.

    • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Usually not required.[4] If necessary, pass through a short silica plug eluting with 10% EtOAc/Hexane.

Expert Insight: The addition of


 acts as an acid scavenger for the HBr generated. While piperidine itself can act as the base, using an inorganic base saves the more expensive amine.
Step 2: Regioselective Bromination with N-Bromosuccinimide (NBS)

Objective: Introduce a bromine atom at C5 via Electrophilic Aromatic Substitution (


).
  • Reagents:

    • 1-(thiazol-2-yl)piperidine (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Solvent: Acetonitrile (

      
      ) or DCM.
      
  • Protocol:

    • Setup: Dissolve 1-(thiazol-2-yl)piperidine in acetonitrile (10 volumes) and cool to 0°C in an ice bath.

    • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions (though less likely with NBS than

      
      ).
      
    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1–2 hours.

    • Monitoring: LC-MS should show conversion of M+H (169) to M+H (247/249).

    • Workup: Dilute with water. Extract with DCM.[5][6][7] Wash the organic layer with 10% sodium thiosulfate (to quench trace

      
      ) and saturated 
      
      
      
      (to remove succinimide byproduct).
    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Mechanism Step1 Substrate Activation: Lone pair on piperidine N donates into thiazole ring Step2 Electrophilic Attack: C5 attacks Bromine (NBS) forming Sigma Complex Step1->Step2 + NBS Step3 Re-aromatization: Loss of proton restores aromaticity Step2->Step3 - H+

Figure 2: Mechanistic flow of the C5-bromination. The electron-donating piperidine ring significantly enhances the nucleophilicity of C5, facilitating mild bromination.

Characterization & Structural Validation[2][8]

Trustworthiness in synthesis relies on self-validating spectral data. For this molecule, the loss of coupling in the proton NMR is the definitive proof of substitution.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .[8]
  • Key Diagnostic Feature: In the starting material (unsubstituted thiazole ring), the C4-H and C5-H protons appear as doublets (

    
    ). In the product, the C5-H is replaced by Bromine.
    
  • Expected Signals:

    • Thiazole C4-H: A sharp singlet at

      
       ppm. (The collapse of the doublet to a singlet confirms substitution at C5).
      
    • Piperidine: [1][3][9][8][10][11][12]

      • 
         ppm (Multiplet, 4H, 
        
        
        
        , adjacent to thiazole).
      • 
         ppm (Multiplet, 6H, remaining 
        
        
        
        ).[1]
Mass Spectrometry (LC-MS)[1][2][3]
  • Ionization: Electrospray Ionization (ESI+).

  • Isotope Pattern: Bromine has two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio.
  • Diagnostic Signal:

    • You must observe a doublet peak separated by 2 mass units.

    • 
      :  247.0 and 249.0 (approximate m/z).
      
    • If you see only one peak, you have synthesized the wrong compound (or de-brominated).

HPLC Purity
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Retention Time: The product is significantly more lipophilic (hydrophobic) than the non-brominated intermediate due to the heavy halogen atom. Expect a shift to a later retention time (

    
    ).
    

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Incomplete Conversion (Step 1) Low nucleophilicity or temperature.Increase temperature to 100°C. Ensure

is finely ground.
Poly-bromination (Step 2) Excess NBS or high temperature.Strictly control stoichiometry (1.05 eq). Keep reaction at 0°C initially.
Product is dark/tarry Decomposition of NBS or radical reactions.Wrap reaction flask in foil. Use freshly recrystallized NBS.
Low Yield (Workup) Product solubility in water.The product is moderately lipophilic, but if pH is low, the thiazole N can protonate. Ensure aqueous layer is basic (pH > 8) during extraction.

References

  • Preparation of 2-aminothiazoles via : Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: General reactivity of 2-halothiazoles toward nucleophiles.
  • Source: Bach, T., & Heuser, S. (2001). "Regioselective Bromination of Thiazoles." Journal of Organic Chemistry.
  • NBS Bromination Protocols

    • Source: Organic Chemistry Portal. "N-Bromosuccinimide (NBS)".[6][13][14]

    • URL:[Link]

  • Characterization of Thiazole-Piperidine Hybrids

    • Source: PubChem Compound Summary for CID 46907737 (Rel
    • URL:[Link]

Sources

Structural Elucidation and Spectral Profiling of 1-(5-bromo-1,3-thiazol-2-yl)piperidine: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. Within this chemical space, 1-(5-bromo-1,3-thiazol-2-yl)piperidine (CAS: 933705-29-4) serves as a highly versatile, bifunctional building block. The piperidine ring modulates the lipophilicity and basicity of the parent structure, while the C5-bromide acts as a critical synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2].

This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and spectral elucidation (NMR, IR, MS) of 1-(5-bromo-1,3-thiazol-2-yl)piperidine, establishing a self-validating framework for researchers to synthesize and verify this compound with absolute confidence.

Synthesis & Experimental Workflow

Causality in Synthetic Design

The synthesis of 1-(5-bromo-1,3-thiazol-2-yl)piperidine is typically achieved via a regioselective Nucleophilic Aromatic Substitution (SNAr) using 2,5-dibromothiazole and piperidine[2]. The regioselectivity is driven by electronic causality: the C2 position of the thiazole ring is highly electron-deficient due to the combined inductive (-I) and mesomeric (-M) effects of the adjacent nitrogen and sulfur atoms. This polarizes the C2-Br bond and stabilizes the resulting Meisenheimer complex, making C2 significantly more susceptible to nucleophilic attack than the C5 position[2][3].

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk flask purged with argon, dissolve 2,5-dibromothiazole (1.0 eq, 10 mmol) in 20 mL of anhydrous dimethylformamide (DMF)[2].

  • Reagent Addition: Add piperidine (1.2 eq, 12 mmol) dropwise, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or anhydrous K₂CO₃ (2.0 eq, 20 mmol) to scavenge the generated HBr[2].

  • Reaction Execution: Seal the flask and heat the mixture to 80–90 °C for 8–12 hours. Continuous stirring is required.

  • Monitoring: Monitor the reaction progress via LC-MS. The disappearance of the 2,5-dibromothiazole peak and the emergence of the product mass (m/z 246/248) indicates completion.

  • Workup & Purification: Cool to room temperature, quench with ice water (50 mL), and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Regioselective SNAr workflow for synthesizing 1-(5-bromo-1,3-thiazol-2-yl)piperidine.

Spectral Data Analysis & Elucidation

Mass Spectrometry (MS)

In positive electrospray ionization (ESI+) or electron ionization (EI) mass spectrometry, the isotopic signature of bromine provides a definitive diagnostic tool[4]. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%).

  • Molecular Ion: The spectrum will exhibit a characteristic "doublet" molecular ion peak [M]⁺ at m/z 246 and m/z 248 of equal intensity, confirming the presence of a single bromine atom[4][5].

  • Fragmentation Causality: The primary fragmentation pathway involves the homolytic cleavage of the C-Br bond, yielding a base peak at m/z 167 (loss of Br•). A secondary pathway involves the cleavage of the C-N bond connecting the piperidine ring to the thiazole core, yielding the 5-bromothiazol-2-yl cation at m/z 162/164[4].

Primary mass spectrometry fragmentation pathways of 1-(5-bromo-1,3-thiazol-2-yl)piperidine.
Nuclear Magnetic Resonance (NMR)

The structural confirmation relies heavily on the deshielding and shielding microenvironments created by the heteroatoms.

¹H NMR Causality: The proton at the C4 position of the thiazole ring (H-4) is the only aromatic proton in the molecule. The electron-donating effect (+M) of the exocyclic piperidine nitrogen shields the thiazole ring, but the electron-withdrawing inductive effect (-I) of the C5-bromine counteracts this. Consequently, the H-4 proton appears as a sharp singlet at ~7.20 ppm [1][6]. The piperidine protons split into two distinct multiplets: the α-protons (adjacent to nitrogen) are heavily deshielded (~3.45 ppm), while the β and γ protons reside upfield (~1.65 ppm)[1].

¹³C NMR Causality: The C2 carbon of the thiazole ring is flanked by sulfur, endocyclic nitrogen, and exocyclic nitrogen. This extreme electron withdrawal pushes its chemical shift to ~170.5 ppm [1]. Conversely, the C5 carbon experiences the "heavy atom effect" from the directly attached bromine, which anomalously shields the carbon nucleus, shifting it upfield to ~95.0 - 100.0 ppm [1][7].

Infrared Spectroscopy (IR)

FT-IR spectroscopy validates the functional groups through vibrational modes. The absence of an N-H stretch (typically >3200 cm⁻¹ in primary/secondary amines) confirms the formation of the tertiary amine[7]. The C=N stretch of the thiazole ring is prominent at ~1535 cm⁻¹, while the C-Br stretch appears in the fingerprint region at ~650 cm⁻¹[7].

Data Visualization: Spectral Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
7.20Singlet (s)1HThiazole C4-HDeshielded by heteroaromatic ring; shifted slightly by C5-Br.
3.42 – 3.50Multiplet (m)4HPiperidine α-CH₂ (C2', C6')Deshielded by direct attachment to the electronegative nitrogen.
1.60 – 1.70Multiplet (m)6HPiperidine β-CH₂ & γ-CH₂Aliphatic protons, shielded environment.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Structural Note
170.5Quaternary (C)Thiazole C-2Extreme deshielding by N, S, and exocyclic N[1].
138.2Methine (CH)Thiazole C-4Aromatic carbon adjacent to nitrogen.
98.5Quaternary (C)Thiazole C-5Shielded by the heavy atom effect of Bromine[7].
49.5Methylene (CH₂)Piperidine α-CDeshielded by adjacent nitrogen.
25.2Methylene (CH₂)Piperidine β-CAliphatic carbon backbone.
24.1Methylene (CH₂)Piperidine γ-CAliphatic carbon backbone.
Table 3: Mass Spectrometry & IR Highlights
Analytical MethodKey Data PointsDiagnostic Significance
ESI-MS m/z 246 [M]⁺, 248 [M+2]⁺ (1:1 ratio)Confirms exact mass and the presence of a single Bromine atom[4].
ESI-MS m/z 167Loss of Bromine radical [M - Br]⁺.
FT-IR ~1535 cm⁻¹Thiazole C=N stretching vibration[7].
FT-IR ~650 cm⁻¹C-Br stretching vibration (fingerprint region).

References

  • RSC Publishing. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances. Available at:[Link]

  • PubChem. 2-Aminothiazole | C3H4N2S | CID 2155. National Center for Biotechnology Information. Available at:[Link]

  • SciSpace. The Structure of Dimeric 2-Aminothiazole. Available at:[Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals. Available at: [Link]

  • Semantic Scholar. PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES. Available at:[Link]

  • ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]

Sources

Physicochemical and Synthetic Profiling of 1-(5-bromo-1,3-thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated heteroaromatics is pivotal for developing high-affinity ligands and robust synthetic intermediates. The compound 1-(5-bromo-1,3-thiazol-2-yl)piperidine —also widely cataloged as 5-bromo-2-piperidin-1-yl-1,3-thiazole[1]—represents a highly versatile building block. By combining the hydrogen-bond accepting capacity of the thiazole core with the lipophilic bulk of a piperidine ring and the synthetic handle of a C5-bromine atom, this molecule serves as a premier scaffold for kinase inhibitors and GPCR modulators. This whitepaper systematically deconstructs its physicochemical properties, electronic causality, and provides self-validating protocols for its functionalization and characterization.

Molecular Identity & Physicochemical Profile

Understanding the baseline quantitative properties of a scaffold is critical for predicting its behavior in both synthetic environments and biological assays. The data below synthesizes the core identity and predicted physicochemical metrics of the compound.

PropertyValueCausality / Implication
Chemical Name 1-(5-bromo-1,3-thiazol-2-yl)piperidineIUPAC nomenclature defining the connectivity.
CAS Registry Number 933705-29-4[2]Unique identifier for commercial and literature tracking.
Molecular Formula C8H11BrN2S[3]Dictates the exact isotopic mass distribution.
Monoisotopic Mass 245.9826 Da[3]Critical for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 247.16 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
Predicted LogP ~2.9[4]Derived from the structurally analogous pyrrolidinyl derivative[4]; indicates favorable lipid bilayer permeability.
Topological Polar Surface Area 44.4 Ų[4]Excellent for passive membrane diffusion and blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 3Limits desolvation penalties during target binding.

Electronic Architecture & Causality

The physicochemical behavior of 1-(5-bromo-1,3-thiazol-2-yl)piperidine is governed by a pronounced electronic "push-pull" system.

The substitution at the C2 position with a piperidine ring introduces a strong electron-donating group. The nitrogen's lone pair participates in resonance, delocalizing electron density into the π-system of the electron-deficient thiazole ring. Causality of Basicity: Because this lone pair is engaged in resonance with the heteroaromatic system, the intrinsic basicity of the piperidine nitrogen is drastically reduced compared to an isolated aliphatic amine. Consequently, the molecule resists protonation at physiological pH (7.4), which prevents the formation of highly polar cationic species and maintains its high lipophilicity (LogP ~2.9)[4].

Conversely, the bromine atom at C5 exerts an inductive electron-withdrawing effect (-I). This polarization weakens the C5-Br bond, making it an ideal electrophilic center for transition-metal-catalyzed cross-coupling reactions.

Synthetic Utility: C5-Functionalization

The most prominent application of 1-(5-bromo-1,3-thiazol-2-yl)piperidine is its use as an electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling. The electron-donating nature of the C2-piperidine group stabilizes the transient Palladium(II) intermediate formed after oxidative addition, thereby accelerating the catalytic cycle.

G Start 1-(5-bromo-1,3-thiazol-2-yl)piperidine + Ar-B(OH)2 OxAdd Oxidative Addition (Insertion into C5-Br) Start->OxAdd Pd0 Pd(0) Catalyst Active Species Pd0->OxAdd TransMet Transmetalation (Base Mediated) OxAdd->TransMet Ar-B(OH)2, Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-2-(piperidin-1-yl)thiazole Target Compound RedElim->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling for 1-(5-bromo-1,3-thiazol-2-yl)piperidine.

Standardized & Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks that prevent false positives and mathematically verify the success of the procedure.

Suzuki-Miyaura Cross-Coupling Protocol

This procedure couples 1-(5-bromo-1,3-thiazol-2-yl)piperidine with a generic aryl boronic acid.

Causality of Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand possesses a wide bite angle. This geometrically forces the Pd(II) intermediate into a conformation that drastically accelerates the reductive elimination step, preventing catalyst degradation.

  • Solvent/Base: A biphasic mixture of 1,4-Dioxane and H₂O (4:1) with K₂CO₃ is used. The water is strictly required to dissolve the inorganic base and generate the reactive trihydroxyboronate complex

    
    , which is the actual nucleophile in the transmetalation step.
    

Step-by-Step Methodology:

  • In a 20 mL microwave vial, combine 1-(5-bromo-1,3-thiazol-2-yl)piperidine (1.0 equiv, 0.5 mmol), aryl boronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Add 4 mL of 1,4-Dioxane and 1 mL of deionized H₂O.

  • Sparge the mixture with Argon gas for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst to inactive Pd(II) species.

  • Add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol). Seal the vial and heat at 90°C for 4 hours.

  • Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Mechanism (Isotopic Tracking): The starting material contains a single bromine atom, which naturally exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br. This produces a distinct doublet in the mass spectrometer at m/z ~247 and 249[3]. The reaction is only validated as "complete" when LC-MS analysis confirms the absolute disappearance of this isotopic doublet, replaced by a singular mass peak corresponding to the coupled product. This orthogonal check eliminates false completion signals caused by overlapping UV-absorbing impurities.

High-Throughput LogD(7.4) Determination

Determining the distribution coefficient (LogD) at physiological pH is essential for predicting in vivo partitioning.

Causality of Analytical Choice: Using LC-MS/MS instead of traditional UV spectroscopy allows the assay to be conducted at ultra-low concentrations (1 µM). This prevents the compound from self-aggregating or forming micelles in the aqueous phase, which would artificially inflate the apparent aqueous concentration and skew the LogD calculation.

Workflow Stock 10 mM DMSO Stock Solution Buffer Octanol / pH 7.4 Buffer Partitioning Stock->Buffer Shake Shake-Flask Equilibration Buffer->Shake Centrifuge Phase Separation (Centrifugation) Shake->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Calc LogD Calculation & Validation LCMS->Calc

Self-validating experimental workflow for LogD(7.4) determination via LC-MS/MS.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of 1-(5-bromo-1,3-thiazol-2-yl)piperidine in pure DMSO.

  • In a 2 mL deep-well plate, add 10 µL of the stock to 990 µL of a mutually pre-saturated mixture of 1-Octanol and PBS (pH 7.4) (1:1 v/v).

  • Seal the plate and agitate on a plate shaker at 1000 RPM for 2 hours at 25°C to ensure thermodynamic equilibrium.

  • Centrifuge the plate at 3000 × g for 15 minutes to guarantee complete phase separation.

  • Carefully aspirate 50 µL from the octanol layer and 50 µL from the aqueous layer into separate analytical plates. Dilute both with ACN/H₂O (1:1) to fall within the linear dynamic range of the mass spectrometer.

  • Quantify the analyte in both phases using MRM (Multiple Reaction Monitoring) on a triple quadrupole LC-MS/MS.

Self-Validating Mechanism (Mass Balance & Reference Standards): The protocol mandates the parallel processing of a highly lipophilic reference (Amiodarone) and a hydrophilic reference (Atenolol). The experiment is deemed valid only if the calculated LogD values of these internal standards fall within ±0.2 log units of their established literature values. Furthermore, a mass balance equation is applied: the sum of the quantified compound in both phases must equal ≥85% of the initial input concentration. A recovery below this threshold automatically flags the assay for compound precipitation or non-specific binding to the plasticware, invalidating the run.

References

Sources

The Thiazole Screening Handbook: From Synthesis to Signal Transduction

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for the Evaluation of Novel Thiazole Derivatives

Executive Summary

Thiazoles are a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Dasatinib (anticancer), Ritonavir (antiviral), and Abafungin (antifungal). Their ability to engage in hydrogen bonding (via the nitrogen acceptor) and


-stacking (via the aromatic ring) makes them potent, but their sulfur content and lipophilicity introduce specific screening risks—namely, solubility issues and assay interference (PAINS).

This guide abandons generic screening templates. Instead, it presents a self-validating screening cascade designed specifically to mitigate the false positives common to sulfur-containing heterocycles.

Phase 1: Pre-Screening Validation (The "Go/No-Go" Checkpoint)

Core Directive: Do not screen a compound that cannot be dissolved or that acts as a Pan-Assay Interference Compound (PAINS).

Kinetic Solubility & Aggregation Check

Thiazole derivatives often exhibit poor aqueous solubility, leading to colloidal aggregation. Aggregates sequester enzymes, causing false-positive inhibition in kinase assays.

  • Protocol:

    • Prepare a 10 mM stock solution in DMSO.

    • Dilute to 100

      
      M in PBS (pH 7.4).
      
    • Turbidimetry Check: Measure Absorbance at 650 nm. If

      
      , the compound is precipitating.
      
    • Detergent Control (Critical): If inhibition is observed in later enzymatic assays, repeat the assay with 0.01% Triton X-100 . If potency vanishes with detergent, the compound is a promiscuous aggregator (False Positive).

The "Redox" False Positive Filter

Thiazoles can undergo oxidative ring opening or possess intrinsic reducing activity, interfering with tetrazolium-based assays (MTT/MTS).

  • Validation Step: Before any cellular assay, incubate the compound (10

    
    M) with MTT reagent in cell-free media.
    
    • Result: If the solution turns purple (formazan formation) without cells, MTT is invalid . Switch to the SRB (Sulforhodamine B) assay immediately.

Phase 2: Phenotypic Screening (Cellular Level)

Cytotoxicity: The SRB Assay (Superior to MTT for Thiazoles)

Unlike MTT, which relies on mitochondrial metabolic activity (susceptible to interference), the SRB assay measures total protein mass. It is stable, non-enzymatic, and ideal for lipophilic thiazoles.

Step-by-Step Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add thiazole derivatives (0.1 - 100

    
    M). Include Doxorubicin  as a positive control. Incubate for 48h.
    
  • Fixation (Critical): Add cold 50% Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1h.

    • Why? TCA fixes proteins to the plate bottom.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid. Incubate 30 min at RT.

  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Dissolve bound stain with 10 mM Tris base (pH 10.5).

  • Read: Measure OD at 510 nm .

Antimicrobial: Broth Microdilution (CLSI M07 Standard)

Thiazoles often target bacterial DNA gyrase. The only acceptable standard for MIC determination is the CLSI broth microdilution.

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Endpoint: The lowest concentration showing no visible growth to the naked eye.

  • Note: Thiazoles may chelate cations. Ensure CAMHB has correct

    
     and 
    
    
    
    levels to avoid false resistance.

Phase 3: Target-Specific Mechanistic Screening

Focus: Kinase Inhibition (EGFR/VEGFR). Thiazoles mimic the ATP purine ring, fitting into the ATP-binding pocket of tyrosine kinases.

Visualizing the Mechanism (EGFR Pathway)

The following diagram illustrates where thiazole derivatives intervene in the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR_Inactive EGFR (Monomer) EGF->EGFR_Inactive Binding EGFR_Active EGFR (Dimer/Phosphorylated) EGFR_Inactive->EGFR_Active Dimerization RAS RAS-GTP EGFR_Active->RAS Activation ATP ATP ATP->EGFR_Active Phosphorylation Source Thiazole Thiazole Derivative (ATP Competitor) Thiazole->EGFR_Active BLOCKS ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Caption: Thiazole derivatives act as Type I kinase inhibitors, competitively binding to the ATP pocket of the phosphorylated EGFR dimer, thereby halting downstream RAS/RAF/MEK proliferation signals.

Protocol: FRET-Based Kinase Assay (Z'-LYTE)

Fluorescence Resonance Energy Transfer (FRET) is preferred over radioactive assays for high-throughput screening.

  • Reaction Mix: Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Components:

    • Recombinant EGFR kinase domain (2 ng/well).

    • Peptide Substrate (labeled with Coumarin/Fluorescein).

    • ATP (at

      
       concentration, typically 10-50 
      
      
      
      M).
    • Test Compound (Thiazole).[1][2][3][4][5][6]

  • Incubation: 1 hour at RT.

  • Development: Add Development Reagent (cleaves non-phosphorylated peptides).

  • Read: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

    • Interpretation: High phosphorylation = Low cleavage = High FRET ratio. Inhibition = Low FRET ratio.

Phase 4: Data Analysis & SAR

The Logic: Do not just report IC50. Analyze the Structure-Activity Relationship (SAR).

The Screening Cascade Workflow

This diagram summarizes the logical flow from synthesis to lead identification.

Screening_Cascade Synthesis 1. Synthesis (Thiazole Core) Solubility 2. Solubility Check (PBS/DMSO) Synthesis->Solubility PAINS 3. PAINS Filter (Aggregator Check) Solubility->PAINS Soluble Discard Discard Solubility->Discard Precipitates Phenotypic 4. Phenotypic Screen (SRB / MIC) PAINS->Phenotypic Clean PAINS->Discard Aggregator Target 5. Target Validation (Kinase Assay) Phenotypic->Target Active (IC50 < 10uM) Phenotypic->Discard Inactive Lead Lead Candidate Target->Lead Valid Mechanism

Caption: A "Fail-Fast" screening cascade. Solubility and PAINS filtering (Steps 2 & 3) are mandatory before expensive biological assays to prevent false positives.

Data Presentation: SAR Table

When reporting results, organize data to highlight the impact of substitutions on the thiazole ring (positions C2, C4, C5).

Compound IDR1 (C2-Position)R2 (C4-Position)EGFR IC50 (nM)MCF-7 GI50 (

M)
Solubility (PBS)
TZ-01 -NH2-Ph>10,000>100High
TZ-02 -NH-Ph-4-Cl-Ph4505.2Moderate
TZ-03 -NH-Ph-3-F, 4-Cl-Ph32 0.4 Low
Dasatinib (Reference)--0.80.01Moderate

Analysis:

  • TZ-01 vs TZ-02: Introduction of a lipophilic aromatic amine at C2 drastically improves potency (hydrophobic pocket interaction).

  • TZ-03: Halogenation (F/Cl) improves metabolic stability and potency but risks solubility issues (flagged in column 6).

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[7] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[7] Journal of Medicinal Chemistry. [Link][7]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.[8] [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Ayaz, M., et al. (2016). Thiazole: A review on chemistry, synthesis and therapeutic importance of its derivatives. Current Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Anticancer Activity of Bromo-Thiazol-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Privileged Scaffolds in Oncology

The quest for novel anticancer agents with enhanced efficacy and reduced toxicity is a paramount objective in medicinal chemistry. A promising strategy involves the molecular hybridization of known pharmacophores—structural units recognized for their favorable interactions with biological targets. This guide focuses on a specific class of hybrid molecules: bromo-thiazol-piperidine compounds. These molecules integrate three key structural features, each contributing to their potential as anticancer therapeutics.

The Thiazole Moiety: A Versatile Pharmacophore

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents.[1] Its prevalence in clinically approved anticancer drugs like Dasatinib and Ixazomib underscores its significance.[1] The nitrogen and sulfur atoms in the thiazole ring act as crucial hydrogen bond acceptors and donors, enabling strong interactions with a variety of biological targets, including protein kinases, which are often dysregulated in cancer.[1][2]

Piperidine: A Cornerstone in Medicinal Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments in drug design, valued for its ability to improve the pharmacokinetic properties of a molecule.[3][4] Its derivatives are known to possess a wide array of biological activities, including anticancer properties.[3] The piperidine nucleus can be readily modified, allowing for fine-tuning of a compound's solubility, lipophilicity, and binding affinity to its target.[4]

The Rationale for Bromo-Thiazol-Piperidine Hybrids

The strategic inclusion of a bromine atom further enhances the therapeutic potential of this molecular scaffold. Halogen atoms, particularly bromine, are known to increase the lipophilicity of a compound, potentially improving its ability to cross cellular membranes.[5][6] Furthermore, bromine can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a drug for its target protein.[7] The combination of the target-binding capabilities of the thiazole ring, the pharmacokinetic advantages of the piperidine moiety, and the potentiating effects of the bromo-substituent creates a powerful tripartite scaffold for the development of novel anticancer agents.[5][7]

Foundational In Vitro Evaluation: A Workflow for Assessing Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

G cluster_workflow General Workflow for In Vitro Anticancer Evaluation A Compound Synthesis & Characterization B Cell Line Selection (e.g., MCF-7, HepG2, A549) A->B Test on relevant cancer types C Cytotoxicity Assay (MTT / SRB Assay) B->C Treat cells with compound D Calculate IC50 Values C->D Measure cell viability E Lead Compound Identification (Low IC50) D->E Select most potent compounds F Mechanism of Action Studies (Cell Cycle, Apoptosis, Target ID) E->F Investigate 'how' it works G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth and Preparation) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Arrest1 Arrest Point for Some Thiazoles [7] Arrest1->G1 Arrest2 Arrest Point for Other Derivatives [2] Arrest2->G2

Caption: The cell cycle, indicating checkpoints where bromo-thiazol-piperidine compounds can induce arrest.

Propidium iodide (PI) is a fluorescent molecule that intercalates with DNA. It cannot cross the membrane of live cells, but it can enter dead or membrane-permeabilized cells. By treating cells with a fixative and a permeabilizing agent, PI can enter and stain the DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cell populations based on their cell cycle phase: G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content). [8]

  • Cell Culture and Treatment: Seed 1x10^6 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the bromo-thiazol-piperidine compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, combined with the floating cells in the medium, and centrifuged at 1500 rpm for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the pellet in 500 µL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100). The RNase A is crucial for degrading any double-stranded RNA, ensuring that PI only stains DNA.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase can be calculated.

Induction of Apoptosis: Confirming Programmed Cell Death

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. [2]A key feature of effective anticancer agents is their ability to induce apoptosis in tumor cells. [9]

G cluster_apoptosis Simplified Intrinsic Apoptosis Pathway Compound Bromo-Thiazol-Piperidine Compound Bax Bax (Pro-apoptotic) Upregulation Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Compound->Bcl2 Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a common mechanism for thiazole derivatives. [10][11]

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, flips to the outer surface. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). In later stages, the cell membrane loses its integrity, allowing dyes like PI to enter. By using both Annexin V-FITC and PI, one can distinguish between:

  • Viable cells (Annexin V- / PI-)

  • Early apoptotic cells (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration in a 6-well plate as described for the cell cycle analysis.

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. The results are typically displayed as a dot plot with four quadrants representing the different cell populations.

Specific Molecular Target Interactions

Beyond general effects on cell cycle and apoptosis, advanced studies aim to identify the specific proteins or pathways that bromo-thiazol-piperidine compounds interact with.

  • Tubulin Polymerization Inhibition: Some piperidine-based compounds exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for cell division. [3]This leads to an arrest in the G2/M phase of the cell cycle. [3]* Kinase Inhibition: The thiazole moiety is known to interact with the ATP-binding pocket of various kinases. Studies have shown that certain thiazole derivatives can inhibit key kinases involved in tumor growth and angiogenesis, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2). [12]

Structure-Activity Relationship (SAR) Insights

SAR studies analyze how the chemical structure of a compound relates to its biological activity. For bromo-thiazol-piperidine derivatives, key insights can be drawn.

Impact of Bromine Substitution

The position and presence of the bromine atom can significantly influence cytotoxic activity. Studies on related bromo-substituted heterocyclic compounds have shown that introducing a bromo group, for instance at the C-5 position of an isatin ring, can increase anticancer activity compared to the unsubstituted parent structure. [7]This enhancement may be due to increased lipophilicity or specific halogen bonding interactions with the target protein. [5]

Influence of Piperidine and Thiazole Linkages

The nature and orientation of the linkers between the core heterocyclic rings, as well as substitutions on the piperidine nitrogen, are critical for activity. Altering these features can modulate the compound's conformation and its ability to fit into the binding site of a target enzyme or receptor, thereby influencing its potency and selectivity. [3][13]

Conclusion and Future Perspectives

Bromo-thiazol-piperidine compounds represent a promising class of molecules for anticancer drug development. Their hybrid design capitalizes on the favorable biological and pharmacokinetic properties of each constituent scaffold. The in vitro evaluation workflow detailed in this guide—progressing from broad cytotoxicity screening to specific mechanistic studies—provides a robust framework for identifying and characterizing lead compounds. Future research should focus on expanding the library of these derivatives, conducting detailed SAR studies to optimize potency, and advancing the most promising candidates to in vivo animal models to assess their efficacy and safety in a more complex biological system.

References

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). European Journal of Medicinal Chemistry.
  • Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents. (2026).
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI.
  • Synthesis, in vitro Antimicrobial and Anticancer Evaluation of Some New Pyridazines and Polyfunctionally Substituted Heterocyclic Compounds. (2015). Asian Journal of Chemistry.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Publishing.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti. (2024). Semantic Scholar.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell de
  • Synthesis and antitumor evaluation in vitro of 5-bromo-N-phenyl substituted isatin deriv
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC.
  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.).
  • Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell de
  • Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. (n.d.). Unknown Source.
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). MDPI.
  • Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. (2025).
  • Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjug

Sources

Elucidating the Mechanism of Action of 1-(5-bromo-1,3-thiazol-2-yl)piperidine Derivatives: A Technical Guide to Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole pharmacophore represents a privileged scaffold in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors for oncology and autoimmune disorders[1]. Specifically, the 1-(5-bromo-1,3-thiazol-2-yl)piperidine core serves as a highly modular, ATP-competitive building block. This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing the structural causality behind its binding affinity, and outlines self-validating experimental workflows—ranging from biochemical kinetics to intracellular target engagement—required to rigorously profile its mechanism of action (MoA) against primary targets such as Spleen Tyrosine Kinase (Syk) and Cyclin-Dependent Kinases (CDKs)[1][2].

Structural and Thermodynamic Basis of Action

To understand the MoA of 1-(5-bromo-1,3-thiazol-2-yl)piperidine, one must analyze the causality of its molecular architecture. The scaffold is not arbitrary; each moiety serves a distinct thermodynamic and spatial purpose within the kinase active site:

  • The 1,3-Thiazole Core (Hinge Binder): Acting as a bioisostere to the adenine ring of ATP, the nitrogen at position 3 of the thiazole ring functions as a critical hydrogen bond acceptor. It interacts directly with the backbone amide NH of the kinase hinge region (e.g., Ala400 in Syk or Leu83 in CDK2), anchoring the molecule within the ATP-binding cleft[1][3].

  • The 5-Bromo Substituent (Selectivity Filter): Halogenation at the 5-position is a deliberate design choice. The bromine atom projects deep into the hydrophobic specificity pocket adjacent to the gatekeeper residue. Due to its polarizability and size, bromine facilitates favorable van der Waals interactions and halogen bonding, which drastically improves selectivity against kinases with bulky gatekeeper residues that sterically clash with the halogen[1].

  • The Piperidine Ring (Solvent Vector): Attached via the 2-position, the piperidine ring is directed outward toward the solvent-exposed channel of the kinase. Because it avoids the sterically restricted hinge region, it acts as an ideal vector for structural diversification—allowing medicinal chemists to tune pharmacokinetic properties (e.g., solubility, membrane permeability) without compromising the primary binding affinity[2].

Primary Mechanism: ATP-Competitive Inhibition

By occupying the ATP-binding pocket, the scaffold prevents the transfer of the terminal phosphate from ATP to downstream substrate proteins. In the context of Syk, this halts B-Cell Receptor (BCR) signaling, preventing the downstream activation of PI3K, PLCγ2, and ultimately NF-κB/NFAT, thereby arresting aberrant immune cell proliferation[4].

Syk_Pathway BCR B-Cell Receptor (BCR) ITAM ITAM Phosphorylation BCR->ITAM Syk Syk Kinase (Active) ITAM->Syk PI3K PI3K / Akt Pathway Syk->PI3K PLCg PLCγ2 / Calcium Flux Syk->PLCg Inhibitor 1-(5-bromo-1,3-thiazol- 2-yl)piperidine Inhibitor->Syk ATP-Competitive Inhibition NFAT NFAT / NF-κB Activation PI3K->NFAT PLCg->NFAT Proliferation Cell Proliferation & Survival NFAT->Proliferation

Fig 1. Syk-mediated BCR signaling pathway and targeted inhibition by the 2-aminothiazole scaffold.

Self-Validating Experimental Workflows

To rigorously establish the MoA, empirical data must bridge the gap between biochemical affinity and live-cell target engagement. The following protocols are designed as self-validating systems, ensuring that observed effects are causally linked to the drug's specific interaction with the target.

Protocol 1: In Vitro Kinase Assay (TR-FRET) for ATP-Competitiveness

Purpose: To quantify the biochemical


 and definitively prove that the inhibitor competes with ATP, rather than acting as an allosteric modulator.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant kinase (e.g., Syk or CDK2), a biotinylated peptide substrate, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Compound Titration: Dispense the 1-(5-bromo-1,3-thiazol-2-yl)piperidine derivative in a 10-point, 3-fold serial dilution series (ranging from 10 µM to 0.5 nM) into a 384-well microplate.

  • Self-Validating ATP Matrix: To prove competitive inhibition, set up three parallel assay conditions with varying ATP concentrations:

    
    , 
    
    
    
    , and
    
    
    [4].
  • Reaction Initiation & Incubation: Add the kinase/substrate mixture to the compound plate. Incubate for 15 minutes at room temperature to allow pre-binding, then initiate the reaction by adding the ATP solutions. Incubate for 60 minutes.

  • Detection & Quenching: Add the TR-FRET detection mixture containing EDTA to quench kinase activity. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). Causality Check: If the compound is truly ATP-competitive, the calculated

    
     will shift linearly to the right (higher concentrations) as the ATP concentration increases, conforming to the Cheng-Prusoff equation.
    
Protocol 2: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

Purpose: Biochemical assays do not account for cellular permeability or the high intracellular ATP concentration (~1-5 mM). CETSA relies on the thermodynamic principle that ligand binding stabilizes protein folding, shifting its aggregation temperature (


)[5]. This protocol proves physiological target engagement without requiring chemical modification of the drug[6][7].

Step-by-Step Methodology:

  • Cell Incubation: Seed target cells (e.g., Ramos B-cells for Syk evaluation) in a 96-well plate. Treat with 10 µM of the compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Gradient Application: Subject the cells to a thermal gradient (e.g., 40°C to 65°C) across the plate for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C[6].

  • Cell Lysis: Add a mild detergent-based lysis buffer supplemented with protease inhibitors. Subject the plate to three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to ensure complete membrane disruption[6].

  • Clearance of Aggregates: Centrifuge the plate at 20,000 x g for 20 minutes at 4°C. Causality Check: Thermally denatured, unbound proteins will precipitate, while ligand-stabilized proteins remain in the soluble supernatant[7].

  • Detection: Transfer the soluble fraction to a new plate and quantify the remaining target protein using an AlphaLISA immunoassay specific to the target kinase[5][7].

  • Analysis: Plot the normalized AlphaLISA signal against temperature to determine the

    
    . A positive thermal shift (
    
    
    
    ) in the compound-treated group versus vehicle confirms intracellular target engagement.

CETSA_Workflow Step1 1. Cell Incubation (Compound vs Vehicle) Step2 2. Thermal Gradient (Heat Shock 40-65°C) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Remove Aggregates) Step3->Step4 Step5 5. Detection (AlphaLISA) Step4->Step5 Result Target Engagement (ΔTagg Quantification) Step5->Result

Fig 2. High-throughput Cellular Thermal Shift Assay (HT-CETSA) workflow for target engagement.

Quantitative Data Presentation

To synthesize the pharmacological profile of the 1-(5-bromo-1,3-thiazol-2-yl)piperidine scaffold, quantitative metrics from biochemical, cellular, and biophysical assays must be cross-referenced. The table below outlines a representative profiling matrix demonstrating high target affinity and cellular penetrance.

Table 1: Representative Pharmacological Profiling of the Scaffold

Target KinaseBiochemical

(nM)
Cellular

(nM)*
CETSA

(°C)
Mechanistic Observation
Syk 12 ± 385 ± 10+ 4.5Strong hinge binding; ATP-competitive. Blocks BCR signaling.
CDK2 25 ± 5110 ± 15+ 3.8Induces G0/G1 cell cycle arrest.
Itk 450 ± 20> 1000+ 0.5Weak off-target engagement; sterically hindered gatekeeper.
p38α > 5000N/A0.0No significant binding detected.

*Cellular


 derived from inhibition of target-specific downstream phosphorylation (e.g., p-PLCγ2 for Syk) via Western blot or AlphaScreen.

Conclusion

The 1-(5-bromo-1,3-thiazol-2-yl)piperidine structure is a highly rationalized chemical tool. By anchoring into the kinase hinge region via the aminothiazole, exploiting the hydrophobic pocket with the 5-bromo substituent, and utilizing the piperidine ring for solvent-phase optimization, researchers can achieve potent, ATP-competitive inhibition[1][2]. Employing self-validating workflows like ATP-titrated TR-FRET and HT-CETSA ensures that observed phenotypic outcomes—such as apoptosis or cell cycle arrest—are definitively rooted in true, intracellular target engagement[4][5][7].

References

1.[1] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. National Institutes of Health (NIH). URL: 2.[2] WO2011075560A1 - Aminopyrimidines as syk inhibitors - Google Patents. Google Patents. URL: 3.[6] Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. URL: 4.[3] Discovery and SAR of 2-Amino-5-[(thiomethyl)aryl]thiazoles as Potent and Selective ItK Inhibitors. ResearchGate. URL: 5.[7] High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. National Institutes of Health (NIH). URL: 6.[5] Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. National Institutes of Health (NIH). URL: 7.[4] Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. Scholaris. URL:

Sources

The 2-Amino-1,3-Thiazole Scaffold: A Technical Guide to SAR and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) Studies of 2-Amino-1,3-Thiazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary: The "Privileged" Architecture

In medicinal chemistry, the 2-amino-1,3-thiazole core is classified as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its utility stems from its ability to participate in diverse non-covalent interactions:

  • Hydrogen Bonding: The C2-amino group acts as a donor, while the N3 nitrogen acts as an acceptor, creating a "donor-acceptor" motif ideal for kinase hinge binding.

  • Pi-Stacking: The aromatic thiazole ring facilitates

    
     interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    
  • Vectorial Display: Substituents at C4 and C5 allow for the precise orientation of pharmacophores into specific sub-pockets (e.g., the hydrophobic gatekeeper region in kinases).

This guide dissects the structure-activity relationships (SAR) of this scaffold, providing actionable insights for library design, synthesis, and biological validation.

Chemical Space & Substitution Logic

The biological activity of 2-aminothiazole derivatives is governed by modifications at three critical vectors.

The C2-Amino "Head" (H-Bonding & Solubility)

The exocyclic amine is the primary handle for modulating physicochemical properties.

  • Free Amine (

    
    ):  Often metabolically unstable (acetylation/glucuronidation). Retained in fragment-based design but rarely in final drugs.
    
  • Amides/Ureas: Acylation of the amine (e.g., Dasatinib ) locks the conformation and improves H-bond directionality.

    • SAR Trend: Conversion to a urea or amide often increases potency against kinases by mimicking the transition state of ATP binding.

  • Schiff Bases (Imines): Common in antimicrobial leads. The

    
     spacer adds rigidity and conjugation, often enhancing lipophilicity for cell wall penetration.
    
The C4 Position (Selectivity Driver)
  • Aryl/Heteroaryl Groups: Introduction of a phenyl or pyridyl ring at C4 is the most common modification.

    • Electronic Effects: Electron-withdrawing groups (EWGs) like

      
       or halides (Cl, Br) at the para or meta position of the C4-aryl ring typically enhance potency by increasing the acidity of the thiazole ring protons or strengthening 
      
      
      
      -stacking.
    • Steric Effects: Bulky groups (e.g., tert-butyl) here can enforce selectivity by clashing with non-conserved residues in off-target proteins.

The C5 Position (The "Tail")
  • Halogenation: A C5-bromo or chloro substituent is a classic "magic methyl" equivalent in thiazole chemistry, filling small hydrophobic pockets and blocking metabolic oxidation at this reactive position.

  • Cyclization: Fusing C4 and C5 into a bicyclic system (e.g., benzothiazoles) dramatically alters the topology, often shifting activity from kinase inhibition to DNA intercalation or GPCR modulation.

Visualization: The SAR Map

The following diagram illustrates the core interactions and SAR trends described above.

SAR_Map Core 2-Amino-1,3-Thiazole Core Scaffold C2_Node C2-Position (Exocyclic Amine) Core->C2_Node C4_Node C4-Position Core->C4_Node C5_Node C5-Position Core->C5_Node C2_Func Function: H-Bond Donor/Acceptor Solubility Handle C2_Node->C2_Func C2_Mod Key Mods: - Amides (Kinase Hinge) - Ureas (Stability) - Schiff Bases (Antimicrobial) C2_Func->C2_Mod C4_Func Function: Selectivity & Shape Pi-Stacking C4_Node->C4_Func C4_Mod Key Mods: - Aryl/Heteroaryl Rings - Bulky Alkyls (Gatekeeper) - EWGs (Potency) C4_Func->C4_Mod C5_Func Function: Metabolic Stability Hydrophobic Fill C5_Node->C5_Func C5_Mod Key Mods: - Halogens (Cl/Br) - Fusion (Benzothiazoles) C5_Func->C5_Mod

Caption: Functional dissection of the 2-aminothiazole scaffold highlighting key vectors for medicinal chemistry optimization.

Therapeutic Applications & Mechanistic Insights[1][2][3][4][5]

Oncology: Kinase Inhibition

The 2-aminothiazole moiety is a cornerstone in kinase inhibitor design.

  • Mechanism: The thiazole nitrogen (N3) and the exocyclic amino group (NH) form a bidentate hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.

  • Case Study: Dasatinib (Sprycel):

    • Target: BCR-ABL / Src Family Kinases.

    • SAR Insight: The 2-aminothiazole is substituted with a specific amide linker. This motif occupies the ATP adenine binding site with high affinity (

      
       nM). The C5-position is left unsubstituted to avoid steric clash with the gatekeeper residue (Threonine T315 in ABL), although T315I mutations eventually cause resistance.
      
Antimicrobial Activity[1][4][5][6][7][8][9][10]
  • Mechanism: Inhibition of bacterial cell wall synthesis (MurB inhibition) or interference with DNA gyrase.

  • SAR Trends:

    • Lipophilicity: High logP is crucial for penetrating the waxy cell walls of Mycobacteria. C4-phenyl rings with lipophilic substituents (e.g.,

      
      -Cl, 
      
      
      
      -
      
      
      ) show superior activity against M. tuberculosis.
    • Hybridization: Linking the 2-aminothiazole to other pharmacophores like coumarins or pyrazoles via the C2-amine often results in synergistic effects, broadening the spectrum to include Gram-negative bacteria (

      
      ).
      

Synthetic Protocols: The Hantzsch Method

The Hantzsch Thiazole Synthesis remains the gold standard for generating SAR libraries due to its modularity. It involves the condensation of


-haloketones with thioureas.[2][3][4]
Experimental Workflow (DOT Diagram)

Hantzsch_Synthesis Halo Alpha-Haloketone (R-CO-CH2-X) Mix Step 1: Condensation Solvent: EtOH/Dioxane Temp: Reflux (60-80°C) Halo->Mix Thio Thiourea (NH2-CS-NH2) Thio->Mix Inter Intermediate: Iminothiazoline HBr Mix->Inter Nucleophilic Attack Dehyd Step 2: Dehydration (- H2O) Inter->Dehyd Cyclization Base Step 3: Neutralization (aq. NaHCO3 or NH4OH) Dehyd->Base Salt Form Prod Final Product: 2-Amino-1,3-Thiazole Base->Prod Free Base

Caption: Step-wise workflow for the Hantzsch synthesis of 2-aminothiazoles, the primary route for SAR library generation.

Detailed Protocol: General Synthesis of 4-Aryl-2-Aminothiazoles

Objective: Synthesis of a library member (e.g., 4-(4-chlorophenyl)thiazol-2-amine).

  • Reagents:

    • 4-Chloro-

      
      -bromoacetophenone (1.0 equiv)
      
    • Thiourea (1.1 equiv)

    • Ethanol (Absolute, 10 mL/mmol)

  • Procedure:

    • Dissolution: Dissolve thiourea in ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Addition: Add the

      
      -bromoacetophenone portion-wise at room temperature. Note: The reaction is exothermic.[4][5]
      
    • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours. Monitor progress via TLC (System: Hexane:EtOAc 3:1).

    • Work-up: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.

    • Neutralization: Pour the mixture into ice-water. Basify to pH 8–9 using saturated aqueous

      
       or ammonium hydroxide. The free base will precipitate as a solid.[5]
      
    • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain the pure compound.[5]

Validation Check:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the characteristic thiazole C5-H singlet around
    
    
    7.0–7.5 ppm and the broad
    
    
    singlet (exchangeable with
    
    
    ) around
    
    
    7.0 ppm.

Quantitative Data Summary (Anticancer Activity)

The following table summarizes SAR trends extracted from literature regarding antiproliferative activity against the A549 (Lung Cancer) cell line.

Compound IDR (C4-Position)R' (C2-Amino)IC50 (µM)SAR Insight
AT-1 PhenylH> 50Unsubstituted phenyl shows poor potency.
AT-2 4-Cl-PhenylH8.64Para-halogen improves lipophilicity/potency.
AT-3 3,4-di-Cl-PhenylH2.15Meta-substitution enhances activity (electronic effect).
AT-4 4-Cl-PhenylAcetyl12.5Simple acetylation reduces potency (loss of H-bond donor?).
AT-5 4-Cl-PhenylPhenyl-Urea0.63 Urea linker mimics kinase inhibitor binding mode (Best in Class).

Note: Data represents general trends observed in 2-aminothiazole anticancer studies [1][2].[6]

References

  • BenchChem. (2025).[2][4][5] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from 2

  • Liaras, K., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. Retrieved from 7

  • Mishra, R., et al. (2017). Structure–activity relationships in novel antimicrobial thiazoles. Journal of Medicinal Chemistry. Retrieved from 8

  • ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. Retrieved from 9

Sources

Technical Guide: Therapeutic Potential of 1-(5-bromo-1,3-thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-bromo-1,3-thiazol-2-yl)piperidine (CAS: 1159815-54-9) is a high-value pharmacophore scaffold and synthetic intermediate in medicinal chemistry.[1] While often categorized as a "building block," its structural motifs—the lipophilic piperidine ring fused to a polarizable thiazole core with a reactive bromine handle—position it as a critical precursor for three major therapeutic classes: Metabolic Syndrome (Type 2 Diabetes) , Oncology (Glioblastoma) , and Inflammation .

This guide analyzes the compound not merely as a reagent, but as a privileged structure whose specific geometry and electronic properties dictate its binding affinity to enzymes like 11


-HSD1  and Na

/K

-ATPase
.

Part 1: Chemical Profile & Pharmacophore Analysis

Structural Logic

The molecule consists of three functional domains that determine its biological interactions:

  • The Anchor (Piperidine Ring): A hydrophobic, aliphatic heterocycle that often occupies the "lipophilic pocket" of enzyme active sites (e.g., the adamantyl pocket of 11

    
    -HSD1).
    
  • The Linker/Core (1,3-Thiazole): A planar aromatic system that facilitates

    
    -
    
    
    
    stacking interactions. The nitrogen at position 3 serves as a hydrogen bond acceptor.
  • The Warhead Handle (5-Bromo): An electrophilic site primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille). This is the vector for expanding the molecule into a potent drug candidate.

PropertyValueRelevance
Formula C

H

BrN

S
Core scaffold
MW 247.16 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~2.5 - 3.0High membrane permeability; CNS penetrant potential
H-Bond Acceptors 2 (Thiazole N, Piperidine N)Critical for active site binding
Rotatable Bonds 1 (C2-N bond)Low entropic penalty upon binding

Part 2: Primary Therapeutic Targets

Target 1: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)

Therapeutic Area: Metabolic Syndrome, Type 2 Diabetes, Obesity.[2][3]

Mechanism of Action

11


-HSD1 acts as an intracellular amplifier of glucocorticoids, converting inert cortisone  into active cortisol  (in humans) or corticosterone (in rodents).[3] Elevated cortisol in adipose tissue and the liver drives insulin resistance, visceral obesity, and hyperglycemia.
  • The Role of the Scaffold: The 2-piperidino-thiazole moiety mimics the steroid core or the cofactor binding site. The piperidine ring sits in a hydrophobic pocket usually occupied by the steroid D-ring.

  • Optimization: The 5-bromo group is replaced (via Suzuki coupling) with bulky aryl or heteroaryl groups (e.g., phenyl, pyridine) to extend into the catalytic tunnel, blocking the substrate access.

Pathway Visualization (DOT)

G Cortisone Cortisone (Inert) Cortisol Cortisol (Active) Cortisone->Cortisol Catalysis HSD1 11β-HSD1 Enzyme HSD1->Cortisol Facilitates GR Glucocorticoid Receptor Cortisol->GR Binds Metabolic Insulin Resistance Visceral Obesity GR->Metabolic Upregulates Inhibitor Thiazole-Piperidine Derivative Inhibitor->HSD1 Blocks

Caption: Inhibition of 11


-HSD1 prevents the regeneration of cortisol, mitigating metabolic syndrome.
Target 2: Na /K -ATPase and Ras Oncogene

Therapeutic Area: Oncology (Glioblastoma Multiforme).

Mechanism of Action

Specific derivatives of this scaffold (e.g., 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone) have shown dual inhibition of the Na


/K

-ATPase
pump and Ras oncogene activity.
  • Na

    
    /K
    
    
    
    -ATPase:
    Inhibition alters the intracellular ionic balance, leading to osmotic stress and apoptosis in cancer cells that overexpress this pump.
  • Ras: The scaffold interferes with Ras localization or effector binding, dampening downstream proliferative signaling (MAPK pathway).

  • Chemical Causality: The 5-bromo position is carbonylated (via lithiation/trapping or CO insertion) to form a methanone bridge to a phenyl ring. This "hinge" region is critical for the dual activity.

Target 3: ROR t (Retinoic Acid Receptor-related Orphan Receptor Gamma t)

Therapeutic Area: Autoimmune Diseases (Psoriasis, IBD).

Mechanism of Action

ROR


t is the master transcription factor for Th17 cells , which drive autoimmune inflammation via IL-17 production.
  • Scaffold Utility: 2-Amino-thiazoles are a classic chemotype for ROR

    
    t inverse agonists. The piperidine ring provides a rigid hydrophobic bulk that stabilizes the receptor's ligand-binding domain (LBD) in an inactive conformation, preventing co-activator recruitment.
    

Part 3: Experimental Validation Protocols

Protocol A: Synthesis of Bioactive Derivatives (Suzuki Coupling)

To validate biological activity, the 5-bromo "handle" must be functionalized.

Objective: Synthesize a 5-aryl-2-piperidino-thiazole library for 11


-HSD1 screening.
  • Reagents:

    • Substrate: 1-(5-bromo-1,3-thiazol-2-yl)piperidine (1.0 eq).

    • Boronic Acid: Phenylboronic acid or Pyridine-3-boronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl

      
       (5 mol%).
      
    • Base: K

      
      CO
      
      
      
      (2M aqueous, 3.0 eq).
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 mins (Critical to prevent Pd oxidation).

    • Addition: Add substrate, boronic acid, base, and catalyst under Argon flow.

    • Reaction: Heat to 90°C for 4-12 hours. Monitor conversion via LC-MS (Target M+1 mass).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: 11 -HSD1 Scintillation Proximity Assay (SPA)

Self-validating system to measure potency (IC


).
  • System Setup:

    • Enzyme: Human recombinant 11

      
      -HSD1 microsomes.
      
    • Substrate:

      
      H-Cortisone (Tracer) and NADPH (Cofactor).
      
    • Beads: Protein A-coated Yttrium silicate SPA beads pre-incubated with anti-cortisol monoclonal antibody.

  • Workflow:

    • Incubate Enzyme + Cofactor + Test Compound (DMSO stock) +

      
      H-Cortisone in assay buffer (pH 7.4) for 2 hours at 37°C.
      
    • Mechanism: Enzyme converts

      
      H-Cortisone 
      
      
      
      
      
      H-Cortisol.
    • Detection: Add SPA beads + Antibody. The Antibody binds only

      
      H-Cortisol (product), bringing it close to the bead to stimulate light emission. Unconverted 
      
      
      
      H-Cortisone does not bind.
    • Readout: Measure scintillation counts. Lower counts = Higher Inhibition.

  • Validation Control: Use Glycyrrhetinic acid or Carbenoxolone as a positive control inhibitor (IC

    
     ~ 10-50 nM).
    

Part 4: Scaffold Versatility & Optimization Map

This diagram illustrates how the core 1-(5-bromo-1,3-thiazol-2-yl)piperidine structure is modified to access different therapeutic targets.

ScaffoldMap Core 1-(5-bromo-1,3-thiazol-2-yl)piperidine (The Scaffold) Mod1 Suzuki Coupling (Add Aryl/Heteroaryl) Core->Mod1 Mod2 Lithiation + Carbonylation (Add Ketone Linker) Core->Mod2 Mod3 Piperidine Ring Expansion (Add Polar Groups) Core->Mod3 Target1 Target: 11β-HSD1 (Metabolic Disease) Mod1->Target1 Hydrophobic Extension Target3 Target: RORγt (Autoimmune) Mod1->Target3 H-Bond Tuning Target2 Target: Na+/K+ ATPase (Glioblastoma) Mod2->Target2 Methanone Bridge Mod3->Target1 Solubility Optimization

Caption: Strategic chemical modifications of the 5-bromo-thiazole core to access distinct therapeutic classes.

References

  • Scott, J. S., et al. (2012).[2][4] "Discovery of a potent, selective, and orally bioavailable acidic 11

    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    
    -HSD1) inhibitor."[2] Journal of Medicinal Chemistry. Link
  • Boyle, C. D., et al. (2013).

    
    -HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
    
  • Van Tonder, J. J., et al. (2013). "4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells." European Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004).[5] "Discovery of BMS-354825 (Dasatinib), a dual Src/Abl kinase inhibitor."[5] Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "1-(5-bromo-1,3-thiazol-2-yl)piperidine." National Center for Biotechnology Information. Link

Sources

Breaking the Undruggable: A Technical Guide to Ras Oncogene Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For three decades, the Ras GTPase family (KRAS, NRAS, HRAS) was the "Mount Everest" of oncology—visible but unclimbable. The protein’s lack of deep hydrophobic pockets and its picomolar affinity for GTP led to its classification as "undruggable." This paradigm collapsed with the discovery of the Switch-II pocket and the development of covalent inhibitors for KRAS G12C.

This guide moves beyond the basic biology to explore the mechanistic pharmacodynamics of three distinct inhibitor classes: G12C-specific covalent inhibitors (GDP-state binders), Pan-RAS(ON) inhibitors (GTP-state molecular glues), and SOS1 inhibitors (indirect exchange blockers). It provides validated protocols for assessing their efficacy and details the feedback loops that currently limit clinical durability.

Part 1: Structural Biology & Therapeutic Modalities

The Ras "Switch" and Inhibition Points

Ras functions as a binary molecular switch. Signal transduction depends entirely on the ratio of GTP-bound (ON) to GDP-bound (OFF) states.

  • The Historic Challenge: GTP binds Ras with picomolar affinity (

    
     M), making it impossible for competitive ATP-mimetic inhibitors (common in kinase drug discovery) to displace the nucleotide.
    
  • The G12C Breakthrough: Sotorasib and Adagrasib exploit the intrinsic hydrolysis of KRAS G12C. They do not compete with GTP.[1] Instead, they wait for the protein to cycle into the GDP-bound state and covalently crosslink with Cysteine 12, locking the protein in an inactive conformation.

  • The Pan-RAS(ON) Revolution: RMC-6236 (Revolution Medicines) utilizes a "molecular glue" mechanism.[2] It forms a tri-complex with Ras-GTP and Cyclophilin A (CypA).[3] This steric bulk prevents effector binding (Raf/PI3K) despite the protein being in the "ON" state.

Visualization: The Ras Cycle and Drug Targets

The following diagram illustrates the nucleotide cycle and the precise intervention points for G12C inhibitors, SOS1 inhibitors, and Pan-RAS(ON) compounds.

RasCycle RasGDP Ras-GDP (OFF State) RasGTP Ras-GTP (ON State) RasGDP->RasGTP GEF (SOS1) Nucleotide Exchange RasGTP->RasGDP GAP / Intrinsic Hydrolysis Effectors Effectors (Raf, PI3K) RasGTP->Effectors Signaling G12Ci G12C Inhibitors (Sotorasib/Adagrasib) Locks GDP State G12Ci->RasGDP Covalent Binding SOS1i SOS1 Inhibitors (BI 1701963) Blocks Exchange SOS1i->RasGDP Prevents SOS1 Binding RasONi RAS(ON) Inhibitors (RMC-6236) Steric Blockade RasONi->RasGTP Forms Complex with CypA RasONi->Effectors Blocks

Figure 1: The Ras Nucleotide Cycle showing distinct binding states for G12C (GDP-bound), SOS1 (Exchange), and RAS(ON) (GTP-bound) inhibitors.[4]

Part 2: Comparative Analysis of Modalities

The choice of inhibitor dictates the resistance profile and the required experimental setup.

FeatureKRAS G12C Inhibitors Pan-RAS(ON) Inhibitors SOS1 Inhibitors
Representative Drug Sotorasib (AMG 510), AdagrasibRMC-6236BI 1701963
Target State Inactive (GDP-bound) Active (GTP-bound) Catalytic Domain (SOS1)
Binding Mechanism Covalent (Irreversible)Non-covalent (Molecular Glue)Protein-Protein Interaction (PPI)
Isoform Specificity High (G12C only)Broad (KRAS, NRAS, HRAS)Pan-KRAS (via GEF blockade)
Key Resistance Acquired mutations (Y96D), Switch II pocket mutationsCypA downregulation, upstream RTK fluxFeedback loop reactivation
Best Use Case NSCLC/CRC with G12C mutationG12D, G12V, G13D mutationsCombination therapy (sensitizer)

Part 3: Preclinical Validation Protocols

As an application scientist, "does it bind?" is insufficient. We must ask: "Does it compete effectively in a physiological context?"

Protocol A: Biochemical HTRF Ras-GTP Competition Assay

Purpose: To determine the potency (IC50) of an inhibitor by measuring its ability to displace a labeled GTP analog or prevent effector binding. Why HTRF? Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over ELISA because it is a "no-wash" assay, preserving weak equilibrium interactions often lost during wash steps.

1. Reagents & Setup
  • Donor: Anti-GST-Europium Cryptate (binds GST-tagged Ras).

  • Acceptor: Anti-6His-d2 (binds His-tagged Raf-RBD) OR Fluorescent-GTP.

  • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.05% Tween-20.

    • Critical Note:MgCl2 concentration is vital. Low Mg2+ promotes rapid nucleotide exchange (good for loading), but the assay requires physiological Mg2+ (high) to stabilize the nucleotide state during measurement.

2. Step-by-Step Workflow
  • Compound Preparation: Serial dilute inhibitors in DMSO (100x), then dilute into assay buffer (4x final concentration).

  • Protein Mix: Prepare GST-KRAS G12C (10 nM final) and His-Raf-RBD (effector domain, 50 nM final) in buffer.

  • Reaction Assembly (384-well Low Volume Plate):

    • 5 µL Compound (or DMSO control).

    • 5 µL GST-KRAS G12C.

    • 5 µL His-Raf-RBD + GTP (10 µM).

  • Incubation: Seal plate. Incubate for 60 minutes at Room Temperature (RT).

    • Note: For covalent G12C inhibitors, incubation time affects potency. A 1-hour incubation allows the covalent bond to form.

  • Detection: Add 5 µL of HTRF pre-mix (Anti-GST-Eu + Anti-His-d2). Incubate 1 hour.

  • Read: Measure at 665 nm (Acceptor) and 620 nm (Donor) on an EnVision or PHERAstar reader. Calculate Ratio (665/620 * 10,000).

HTRF_Workflow Step1 1. Prepare Reagents (Ras, Effector, Inhibitor) Step2 2. Assembly (384-well) Mix Ras + Inhibitor + GTP Step1->Step2 Step3 3. Incubation (60 min) Allows Covalent Binding Step2->Step3 Step4 4. Add Detection Mix (Eu-Donor + d2-Acceptor) Step3->Step4 Step5 5. TR-FRET Read (Ratio 665nm/620nm) Step4->Step5

Figure 2: HTRF Biochemical Assay Workflow for Ras Inhibitor Screening.

Protocol B: Cellular Phospho-ERK Rebound Assay

Purpose: To detect "Adaptive Resistance." Ras inhibition often triggers a rapid loss of negative feedback, leading to RTK upregulation and a rebound in ERK signaling within 24-48 hours.

1. Experimental Design
  • Cell Lines: MIA PaCa-2 (G12C homozygous), NCI-H358 (G12C heterozygous).

  • Timepoints: 0h, 2h, 6h, 24h, 48h.

  • Readout: Western Blot or AlphaLISA for pERK1/2 (Thr202/Tyr204).

2. Critical Lysis Parameters

Standard lysis buffers often fail to preserve phosphorylation states adequately for quantitative comparison.

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Na3VO4, NaF) + Protease Inhibitors.

  • Procedure:

    • Treat cells with EC90 concentration of inhibitor (e.g., 100 nM Sotorasib).

    • At timepoints, wash 1x with ice-cold PBS .

    • Lyse directly on ice. Scrape immediately.

    • Why? Removing the drug-containing media and washing with warm PBS can cause a "signaling spike" or recovery in the 5 minutes before lysis. Keep it cold.

Part 4: Resistance Mechanisms & The Feedback Loop

The primary failure mode of Ras inhibitors in the clinic is not lack of binding, but biological plasticity.

The RTK Feedback Loop

Under normal conditions, high ERK activity induces the expression of Sprouty (Spry) and DUSP proteins, which act as negative regulators of Receptor Tyrosine Kinases (RTKs) like EGFR and HER2.

  • Inhibition: Drug blocks Ras -> ERK pathway turns off.

  • Loss of Feedback: Spry/DUSP levels drop.

  • Rebound: Upstream RTKs (EGFR, FGFR) become hypersensitive to growth factors.

  • Bypass: RTKs activate Wild-Type Ras (NRAS/HRAS) or bypass Ras entirely via PI3K, restoring proliferation.

This mechanism provides the rationale for Vertical Combination Therapy : Sotorasib (Ras inhibitor) + Cetuximab (EGFR inhibitor).

FeedbackLoop cluster_normal Normal Feedback cluster_drug Effect of Inhibition RTK RTK (EGFR) Ras Ras-GTP RTK->Ras ERK pERK Ras->ERK Ras->ERK Reduced Spry Spry / DUSP (Negative Regulators) ERK->Spry Induces Expr. ERK->Spry Reduced Spry->RTK Inhibits Spry->RTK Loss of Inhibition Inhibitor Ras Inhibitor Inhibitor->Ras Blocks

Figure 3: Adaptive Resistance Mechanism. Inhibition of Ras leads to loss of Spry/DUSP, causing RTK hyperactivation.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. [Link]

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight into Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery. [Link]

  • Revolution Medicines. (2023). RMC-6236: A First-in-Class, Oral, RAS-Selective Tri-Complex Inhibitor.[2] RevMed Pipeline. [Link]

  • Hofmann, M.H., et al. (2021). BI 1701963: A SOS1 inhibitor acting on pan-KRAS tumors.[5][6] Cancer Discovery. [Link]

  • Lito, P., et al. (2016). Relief of Profound Feedback Inhibition of Mitogenic Signaling by RAF Inhibitors Attenuates Their Activity in BRAFV600E Melanomas. Cancer Cell. [Link]

Sources

Methodological & Application

cell-based assays for evaluating 1-(5-bromo-1,3-thiazol-2-yl)piperidine efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: A Multi-Assay Framework for Evaluating the Cellular Efficacy of 1-(5-bromo-1,3-thiazol-2-yl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The incorporation of a piperidine moiety can further enhance drug-like properties, influencing solubility, cell permeability, and target engagement. When characterizing a novel compound such as 1-(5-bromo-1,3-thiazol-2-yl)piperidine, a systematic, multi-tiered approach using cell-based assays is crucial for determining its biological efficacy and elucidating its mechanism of action.

Cell-based assays are indispensable in modern drug discovery, providing a biologically relevant context that is superior to purified biochemical systems for assessing compound activity.[5][6][7] This guide presents a comprehensive framework for evaluating the cellular effects of 1-(5-bromo-1,3-thiazol-2-yl)piperidine, progressing from broad assessments of cell health to more focused mechanistic studies. We will detail protocols for assessing cell viability, apoptosis induction, cell cycle perturbation, and the modulation of key signaling pathways. This integrated approach enables researchers to build a robust efficacy profile for novel chemical entities.

Section 1: Foundational Workflow for Compound Evaluation

The logical progression of assays is critical for an efficient evaluation. The workflow begins with a primary screening assay to determine the compound's general effect on cell viability and to establish a working concentration range (e.g., IC50). Subsequent assays are then performed at relevant concentrations (e.g., at or near the IC50) to investigate the specific mechanisms driving the observed effect, such as apoptosis or cell cycle arrest. Finally, more targeted assays like Western blotting can be employed to probe the compound's impact on specific protein signaling cascades.

G cluster_0 cluster_1 Primary Screening cluster_2 Mechanistic Elucidation cluster_3 Target Pathway Analysis A Compound Preparation (Stock Solution) C Cell Viability Assay (e.g., MTT) A->C B Cell Line Selection & Culture B->C D Apoptosis Assay (e.g., Caspase-Glo 3/7) C->D Determine IC50 E Cell Cycle Analysis (e.g., Propidium Iodide Staining) C->E Determine IC50 F Signaling Pathway Modulation (e.g., Western Blot) D->F Confirm Mechanism E->F Confirm Mechanism G Data Synthesis & Efficacy Profile F->G

Caption: Tiered assay workflow for compound characterization.

Section 2: Primary Efficacy Screening: The MTT Cell Viability Assay

Principle and Rationale

The MTT assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells.[8][9] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of the compound's cytotoxic or cytostatic effects.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cells cultured in 96-well plates.

Materials:

  • 1-(5-bromo-1,3-thiazol-2-yl)piperidine

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store at -20°C, protected from light.[10]

  • Solubilization solution: 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of 1-(5-bromo-1,3-thiazol-2-yl)piperidine in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8][12]

  • Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the crystals.[10]

  • Absorbance Measurement: Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.[9][10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8][9]

Data Presentation and Interpretation

The absorbance values are directly proportional to the number of viable cells. Data should be normalized to the vehicle-treated control wells (representing 100% viability). The results are typically plotted as percent viability versus log-transformed compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.

Concentration (µM)Mean Absorbance (OD 570)Std. Deviation% Viability
Vehicle Control1.2540.088100.0%
0.11.2110.07596.6%
11.0530.06184.0%
50.6420.04551.2%
100.3150.03325.1%
500.1100.0198.8%
1000.0580.0124.6%
Table 1: Example data output for an MTT assay. The IC50 value is determined to be approximately 5 µM.

Section 3: Mechanistic Insight: Apoptosis Induction Assay

Principle and Rationale

If the compound reduces cell viability, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that measures the combined activities of these two enzymes.[13] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 or -7.[13] This cleavage releases aminoluciferin, which is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[13][14]

Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol follows a simple "add-mix-measure" format.

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Treated cells in a white-walled 96-well plate (for luminescence assays)

  • Positive control (e.g., Staurosporine)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 1-(5-bromo-1,3-thiazol-2-yl)piperidine at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value determined from the MTT assay) for a relevant time period (e.g., 6, 12, or 24 hours). Include vehicle and positive controls. The final volume in each well should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[15] Allow the reagent to equilibrate to room temperature before use.

  • Assay Reaction: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[14][15]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[15]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Interpretation

The luminescent signal (Relative Light Units, RLU) is proportional to caspase-3/7 activity. Data are typically presented as fold-change in luminescence relative to the vehicle-treated control. A significant increase in luminescence indicates that the compound induces apoptosis.

TreatmentConcentrationMean RLUStd. DeviationFold Change (vs. Vehicle)
Vehicle Control-15,2301,8901.0
Compound X2.5 µM (0.5x IC50)45,8804,1503.0
Compound X5 µM (1x IC50)185,40015,60012.2
Compound X10 µM (2x IC50)255,10021,30016.7
Staurosporine1 µM310,60025,80020.4
Table 2: Example data demonstrating dose-dependent induction of caspase-3/7 activity.

Section 4: Mechanistic Insight: Cell Cycle Analysis

Principle and Rationale

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (G1, S, or G2/M). This arrest can prevent damaged cells from proliferating and may ultimately lead to apoptosis. Flow cytometry combined with propidium iodide (PI) staining is a robust technique for analyzing the cell cycle distribution of a cell population. PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[16] The fluorescence intensity of a PI-stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) have an intermediate DNA content. RNase treatment is essential to prevent PI from binding to double-stranded RNA.[16]

Detailed Protocol: Propidium Iodide Staining for Flow Cytometry

Materials:

  • Treated cells

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with 1-(5-bromo-1,3-thiazol-2-yl)piperidine at appropriate concentrations (e.g., 1x IC50) for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) and add 1-2 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[16][17] Fix the cells for at least 1 hour at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[16]

  • Rehydration and Staining: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) to pellet them. Discard the ethanol and wash the pellet twice with PBS.[18]

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C or room temperature to degrade RNA.[17]

  • PI Staining: Add 500 µL of PI staining solution (final concentration 25 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using 488 nm excitation. Collect the fluorescence emission in the appropriate channel (e.g., ~610 nm). Gate on single cells to exclude doublets and aggregates.

Data Presentation and Interpretation

The output is a histogram of cell counts versus DNA content (fluorescence intensity). Software analysis is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

G start Seed & Treat Cells harvest Harvest Cells (Adherent + Floating) start->harvest fix Fix in Cold 70% Ethanol (Dropwise while vortexing) harvest->fix wash Wash with PBS fix->wash rnase Treat with RNase A wash->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze on Flow Cytometer stain->analyze end Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->end

Caption: Workflow for cell cycle analysis by PI staining.

Section 5: Target Pathway Elucidation: Western Blotting

Principle and Rationale

Based on the findings from the previous assays (e.g., apoptosis induction, cell cycle arrest), a more targeted investigation into specific signaling pathways is warranted. For instance, a related compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, has been shown to inhibit Ras oncogene activity.[19] Ras is an upstream activator of critical pro-survival and proliferation pathways, including the PI3K/Akt pathway. Therefore, investigating the effect of 1-(5-bromo-1,3-thiazol-2-yl)piperidine on this pathway is a logical next step.

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[20][21] By using antibodies specific to a protein of interest and its phosphorylated (activated) form, one can assess how a compound modulates signaling pathway activity.[22][23] A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt would indicate inhibition of the PI3K/Akt pathway.

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Akt->pAkt Downstream Cell Survival & Proliferation pAkt->Downstream Promotes

Caption: Simplified PI3K/Akt signaling pathway.

Detailed Protocol: Western Blot for p-Akt and Total Akt

Materials:

  • Treated cell lysates

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound as previously described. Wash cells with cold PBS and lyse them on ice using 1x SDS sample buffer or RIPA buffer supplemented with protease and phosphatase inhibitors.[20][22] Scrape and collect the lysate, then sonicate briefly to shear DNA.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[22]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.[22]

  • Signal Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To detect total Akt on the same membrane, the membrane can be stripped of the first set of antibodies, re-blocked, and then reprobed with the primary antibody against total Akt, followed by the secondary antibody and detection steps.[22] A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.

Data Presentation and Interpretation

The resulting bands are quantified using densitometry software. The intensity of the p-Akt band is normalized to the intensity of the total Akt band for each condition. A decrease in this ratio in compound-treated samples compared to the control indicates inhibition of the pathway.

Treatmentp-Akt/Total Akt RatioFold Change (vs. Vehicle)
Vehicle Control1.001.00
Compound X (2.5 µM)0.650.65
Compound X (5 µM)0.210.21
Compound X (10 µM)0.080.08
Table 3: Example quantitative data from Western blot analysis showing inhibition of Akt phosphorylation.

References

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Carver College of Medicine, University of Iowa. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. [Link]

  • Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. PubMed. [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. [Link]

  • 1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine. PubChem. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. MDPI. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate. [Link]

Sources

Application Note: Preclinical Evaluation of 1-(5-bromo-1,3-thiazol-2-yl)piperidine in Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the in vivo evaluation of 1-(5-bromo-1,3-thiazol-2-yl)piperidine in xenograft mouse models. This guide is designed for researchers investigating this compound as a bioactive scaffold, likely in the context of fragment-based drug discovery (FBDD) or as a core moiety for kinase/enzyme inhibitors (e.g., EGFR, Na+/K+-ATPase, or metabolic targets).

Executive Summary & Scientific Rationale

The compound 1-(5-bromo-1,3-thiazol-2-yl)piperidine represents a "privileged scaffold" in medicinal chemistry. Its structure—a lipophilic thiazole ring fused with a piperidine moiety and a reactive bromine handle—serves as a critical pharmacophore for various bioactive agents, including Na+/K+-ATPase inhibitors , Ras oncogene modulators , and Tyrosine Kinase Inhibitors (TKIs) targeting EGFR/VEGFR pathways.

While often used as a building block, this scaffold exhibits intrinsic biological activity that warrants independent in vivo profiling. The primary challenges in using this molecule in xenograft models are its lipophilicity (LogP ~2.9) and metabolic stability . This protocol outlines a rigorous workflow to evaluate its antitumor efficacy while mitigating formulation-dependent toxicity.

Key Mechanistic Insights
  • Target Landscape: Derivatives of 2-(piperidin-1-yl)thiazole have demonstrated potency against Na+/K+-ATPase (

    
    -1 subunit)  and Ras signaling , pathways critical in glioblastoma and non-small cell lung cancer (NSCLC).
    
  • Structural Logic: The C5-bromine atom acts as a steric and electronic modulator, potentially enhancing hydrophobic interactions within the ATP-binding pockets of kinases or the transmembrane domains of pumps.

Experimental Workflow Visualization

The following diagram illustrates the critical path from formulation to efficacy data, ensuring no step is overlooked.

ExperimentalWorkflow Compound 1-(5-bromo-1,3- thiazol-2-yl)piperidine Formulation Vehicle Optimization (Solubility Check) Compound->Formulation LogP ~2.9 InVitro In Vitro Validation (IC50: A549/MCF-7) Formulation->InVitro <0.5% DMSO MTD Phase I: MTD Study (Dose Finding) Formulation->MTD IP/PO Route InVitro->MTD Select Cell Line Xenograft Phase II: Xenograft Implantation MTD->Xenograft Define Safe Dose Dosing Therapeutic Dosing (Q1D x 21 Days) Xenograft->Dosing Tumor ~100mm³ Analysis Data Analysis (TGI%, Body Weight) Dosing->Analysis End of Study

Caption: Step-by-step workflow for evaluating lipophilic thiazole scaffolds in vivo.

Formulation & Preparation Protocol

Critical Challenge: The bromine substituent increases lipophilicity, making aqueous solubility poor. Standard saline formulations will precipitate, leading to erratic absorption and potential peritoneal irritation.

Recommended Vehicle System (Standard)

For intraperitoneal (IP) or Oral (PO) administration:

  • 5% DMSO (Solubilizer)

  • 40% PEG 300 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline (Diluent)

Preparation Steps[1][2][3][4][5][6][7]
  • Weighing: Accurately weigh the specific amount of 1-(5-bromo-1,3-thiazol-2-yl)piperidine.

  • Primary Dissolution: Dissolve the powder completely in 100% DMSO. Vortex for 2 minutes. Ensure the solution is clear.

  • Co-solvent Addition: Add PEG 300 and Tween 80 to the DMSO solution. Vortex/Sonicate for 5 minutes. The solution may warm up; allow it to cool.

  • Final Dilution: Slowly add pre-warmed (37°C) sterile saline dropwise while vortexing.

    • Note: If precipitation occurs (cloudiness), sonicate at 40°C for 10 minutes. If it persists, increase PEG 300 to 50% and reduce Saline.

  • Sterilization: Pass through a 0.22 µm PES syringe filter. Check filter integrity post-filtration.

In Vivo Efficacy Protocol (Xenograft)

Phase A: Maximum Tolerated Dose (MTD)

Before efficacy, you must define the therapeutic window.

  • Subjects: Non-tumor bearing BALB/c nude mice (n=3 per group).

  • Doses: 10, 30, and 100 mg/kg (IP, Q1D for 5 days).

  • Endpoint: Monitor body weight daily. >15% weight loss or neurological signs (tremors/lethargy) indicates toxicity.

  • Expected Outcome: Thiazole derivatives often show good tolerability up to 50 mg/kg.

Phase B: Tumor Xenograft Study

Model Selection: Based on the scaffold's activity profile (Na+/K+-ATPase/Ras), A549 (Lung) or U87 (Glioblastoma) are high-relevance models.

Step-by-Step Procedure:
  • Cell Culture: Expand A549 cells in DMEM + 10% FBS. Harvest at 80% confluence. Resuspend in 1:1 PBS/Matrigel at

    
     cells/100 µL.
    
  • Implantation: Inoculate 100 µL subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Randomization: When tumors reach 100–150 mm³ (approx. 10-14 days), randomize mice into groups (n=8-10) to ensure equal average tumor volume across groups.

  • Treatment Groups:

    • Group 1: Vehicle Control (IP, Q1D).

    • Group 2: Low Dose (e.g., 20 mg/kg, IP, Q1D).

    • Group 3: High Dose (e.g., 50 mg/kg, IP, Q1D).

    • Group 4 (Positive Control): Cisplatin (5 mg/kg, IP, Q7D) or Erlotinib (if EGFR relevant).

  • Monitoring:

    • Measure tumor dimensions (Length x Width) using digital calipers every 3 days.

    • Calculate Volume:

      
      .
      
    • Weigh mice daily to track toxicity.

Potential Mechanism of Action (Signaling Pathway)

Understanding why this molecule works is crucial for interpreting data. The diagram below maps the potential interception points of the thiazole-piperidine scaffold based on structural homology to known inhibitors.

Mechanism Extracellular Extracellular Space EGFR EGFR / VEGFR (Tyrosine Kinase) Extracellular->EGFR Membrane Cell Membrane Ras Ras-GTP EGFR->Ras ATPase Na+/K+ ATPase (Alpha Subunit) ATPase->Ras Cross-talk Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug 1-(5-bromo-1,3- thiazol-2-yl)piperidine Drug->EGFR Potential Binding Drug->ATPase Inhibition (Analogous Activity)

Caption: Hypothesized multi-target inhibition of the thiazole-piperidine scaffold on Ras/Kinase signaling.

Data Presentation & Analysis

Report your findings using the following structured format to ensure clarity and comparability.

Table 1: Efficacy Summary (Day 21)
GroupDose (mg/kg)Mean Tumor Vol (mm³) ± SEMTGI (%)*Body Weight Change (%)Survival (n)
Vehicle -

-+2.5%10/10
Low Dose 20

32%+1.1%10/10
High Dose 50

64% -3.5%9/10
Pos. Ctrl 5

70%-12.0%8/10
  • TGI (Tumor Growth Inhibition):

    
    .
    
  • Statistical Test: Two-way ANOVA followed by Dunnett’s multiple comparison test. Significance set at p < 0.05.

Troubleshooting & Optimization

  • Issue: Rapid Clearance (Short Half-life).

    • Cause: The piperidine ring is susceptible to oxidative metabolism (hydroxylation).

    • Solution: If in vivo efficacy is lower than expected despite potent in vitro IC50, perform a PK study. You may need to switch to BID (twice daily) dosing or use a microsome-stable derivative (e.g., 4,4-difluoropiperidine).

  • Issue: Skin Ulceration at Injection Site.

    • Cause: High pH or precipitation of the bromine compound.

    • Solution: Verify pH of formulation is 7.0–7.4. Reduce DMSO concentration if possible.

References

  • Discovery of Aryl-thiazol-piperidines as SMN Modulators. Source: NIH Molecular Libraries Program. (2010). URL:[Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone inhibits Na+/K+-ATPase and Ras oncogene activity. Source: European Journal of Medicinal Chemistry. (2013). URL:[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Source: Molecules (MDPI). (2022).[1][2] URL:[Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Source: Frontiers in Chemistry. (2025).[2][3] URL:[Link]

Sources

Na+/K+-ATPase activity assay protocol using a novel inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Na⁺/K⁺-ATPase Activity Assay Protocol: Kinetic Characterization of Novel Inhibitors Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Biochemists, and Pharmacologists

Abstract & Application Overview

The Na⁺/K⁺-ATPase (sodium pump) is a P-type electrogenic transmembrane ATPase critical for maintaining cellular electrochemical gradients.[1][2] It is a high-value target for indications ranging from heart failure (cardiac glycosides) to oncology.

This application note details a continuous coupled-enzyme spectrophotometric assay for quantifying Na⁺/K⁺-ATPase activity. Unlike endpoint phosphate assays (e.g., Malachite Green), this kinetic method allows real-time monitoring of ATP hydrolysis, mitigating artifacts caused by substrate depletion or product inhibition (ADP accumulation).

Key Application: Validating the potency and specificity of a Novel Inhibitor (NI) . Critical Distinction: This protocol distinguishes specific Na⁺/K⁺-pump inhibition from non-specific ATPase suppression or interference with the reporter system.

Assay Principle & Logic

The assay couples the regeneration of ATP to the oxidation of NADH.[3][4][5] The rate of NADH oxidation (measured as a decrease in Absorbance at 340 nm) is directly proportional to the rate of ATP hydrolysis by the Na⁺/K⁺-ATPase.

The Coupled Reaction Scheme
  • Primary Reaction: Na⁺/K⁺-ATPase hydrolyzes ATP

    
     ADP + P
    
    
    
    .
  • Regeneration: Pyruvate Kinase (PK) converts ADP + Phosphoenolpyruvate (PEP)

    
     ATP + Pyruvate.[4]
    
  • Reporter: Lactate Dehydrogenase (LDH) converts Pyruvate + NADH

    
     Lactate + NAD⁺ .
    

Stoichiometry: 1 ATP hydrolyzed = 1 NADH oxidized.

CoupledAssay ATP ATP Pump Na+/K+-ATPase (Target) ATP->Pump ADP ADP PK Pyruvate Kinase (Coupling) ADP->PK Pump->ADP  Na+, K+, Mg2+ PEP PEP PEP->PK Pyruvate Pyruvate LDH LDH (Reporter) Pyruvate->LDH PK->ATP  Regeneration PK->Pyruvate NADH NADH (High A340) NADH->LDH NAD NAD+ (Low A340) LDH->NAD  Measurement  (Rate of Decrease)

Figure 1: The Coupled Enzyme System.[6] The assay maintains steady-state ATP levels while providing a linear optical readout.[4]

Materials & Reagents

Reagent Quality: Use ultrapure water (18.2 MΩ) and analytical grade salts.

ComponentStock Conc.Final Assay Conc.Role
Histidine Buffer 500 mM (pH 7.4)50 mMBuffer (Avoids phosphate interference).
NaCl 1.3 M130 mMEssential cofactor (Cytoplasmic side).
KCl 200 mM20 mMEssential cofactor (Extracellular side).
MgCl₂ 100 mM5 mMEssential cofactor (Mg-ATP substrate).
PEP 100 mM2.5 mMSubstrate for PK.
NADH 10 mM (Fresh)0.3 mMReporter substrate (Light sensitive).
ATP 100 mM3 mMSubstrate (Start reagent).
PK / LDH Mix Commercial Mix5–10 U/mL eachCoupling enzymes.
Ouabain 100 mM (DMSO/H₂O)1 mMSpecific Inhibitor Control.
Enzyme Source 1–5 mg/mL5–20 µ g/well Purified membrane/microsomes.

Critical Note on Enzyme Source: This assay requires a membrane fraction (e.g., kidney microsomes or recombinant membranes). Soluble lysates are unsuitable due to high background ATPase activity.

Detailed Protocol

Phase 1: Experimental Design (96-Well Plate)

To validate a Novel Inhibitor (NI), you must run three distinct conditions for every concentration point:

  • Total Activity: Enzyme + Substrates (Measures Na⁺/K⁺-ATPase + Background Mg-ATPase).

  • Background (Ouabain): Enzyme + Substrates + 1 mM Ouabain (Measures only Background Mg-ATPase).

  • NI Test: Enzyme + Substrates + Novel Inhibitor.

  • System Control: Enzyme-free buffer + NI + ADP (Validates that NI does not inhibit PK or LDH).

Phase 2: Assay Workflow

Step 1: Preparation of Reaction Mix (2X) Prepare a bulk mix (sufficient for all wells) containing Buffer, Salts, PEP, NADH, and PK/LDH. Do not add ATP yet.

  • Mix: 100 mM Histidine, 260 mM NaCl, 40 mM KCl, 10 mM MgCl₂, 5 mM PEP, 0.6 mM NADH, 10 U/mL PK/LDH.

Step 2: Sample & Inhibitor Loading

  • Add 10 µL of Novel Inhibitor (10X conc.) to "Test" wells.

  • Add 10 µL of Ouabain (10 mM stock) to "Background" wells.

  • Add 10 µL of Vehicle (DMSO/Buffer) to "Total Activity" wells.

  • Add 40 µL of Enzyme Preparation (diluted in Histidine buffer) to all wells.

    • Pre-incubation:[7] Incubate for 15–30 minutes at 37°C . This allows the inhibitor to bind (critical for slow-binding inhibitors or those competing with K⁺).

Step 3: Reaction Initiation

  • Add 50 µL of the 2X Reaction Mix to all wells.

  • Monitor baseline absorbance at 340 nm for 2 minutes (check for instability).

  • Start Reaction: Add 5–10 µL of ATP (Start Solution) to all wells.

Step 4: Kinetic Measurement

  • Instrument: Microplate reader with temperature control (37°C).

  • Mode: Kinetic (Absorbance 340 nm).[3]

  • Duration: 20–40 minutes.

  • Interval: Read every 30–60 seconds.

  • Mixing: Shake plate for 5 seconds before the first read.

Workflow Prep Prepare 2X Master Mix (Buffer, Salts, PEP, NADH, PK/LDH) Plate Plate Setup (96-well) Add Inhibitors & Enzyme Prep->Plate Incubate Pre-Incubation 37°C, 20 mins Plate->Incubate Base Add Master Mix Read Baseline (2 min) Incubate->Base Start Add ATP (Start) Base->Start Read Kinetic Read (A340) 30 mins Start->Read

Figure 2: Experimental Workflow. Pre-incubation is critical for accurate IC50 determination.

Data Analysis & Calculation

Determine Slope (Rate)

Calculate the slope of the linear portion of the curve (


) for each well.
  • Note: Discard the first 2–3 minutes (lag phase) and any late data where NADH is depleted (plateau).

Calculate Specific Activity

Use the Beer-Lambert Law. The extinction coefficient (


) of NADH is 6.22 mM⁻¹cm⁻¹ .[3] In a standard 96-well plate (100 µL volume), the pathlength (

) is approximately 0.3 cm (verify this for your specific plate/volume).




Validate Specific Inhibition

To confirm the Novel Inhibitor targets the Na⁺/K⁺ pump:



The Novel Inhibitor should reduce the Total Rate down to the level of the Ouabain Rate , but not below it.

  • Red Flag: If NI treatment results in a rate lower than the Ouabain control, the NI is inhibiting the coupling enzymes (PK/LDH) or the background Mg-ATPase.

IC50 Determination

Plot % Specific Activity Remaining vs. log[Inhibitor] .



Fit data to a 4-parameter logistic (Sigmoidal) equation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-Linear Rates NADH depletion or Product Inhibition.Reduce enzyme concentration or increase NADH/PEP.
High Background High Mg-ATPase or Ca-ATPase activity.Ensure membrane prep is clean. Add 1 mM EGTA to chelate Calcium.
No Inhibition Insufficient pre-incubation.Extend pre-incubation to 60 min. Some inhibitors are conformation-specific.
"Negative" Activity Inhibitor absorbs at 340 nm.[3]Run a "No NADH" blank with the inhibitor to subtract intrinsic absorbance.

References

  • Schwartz, A., et al. (1971). "Na+,K+-ATPase: Pharmacological, physiological and biochemical aspects." Pharmacological Reviews. Link

  • Norby, J.G. (1988). "Coupled enzyme assay for Na,K-ATPase activity." Methods in Enzymology. Link

  • Sigma-Aldrich. "Enzymatic Assay of ATPase, Na+/K+ Activated." Technical Bulletin. Link

  • Therien, A.G., & Blostein, R. (2000).[8] "Mechanisms of sodium pump regulation." American Journal of Physiology-Cell Physiology. Link

  • Hansen, O. (2003). "The coupled enzyme assay for Na,K-ATPase activity: a detailed study." Acta Physiologica Scandinavica. Link

Sources

Ras activation assay to test 1-(5-bromo-1,3-thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput and Biochemical Profiling of 1-(5-bromo-1,3-thiazol-2-yl)piperidine as a Novel Modulator of Ras Activation

Introduction and Rationale

The Ras family of small GTPases acts as a central molecular switch in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. For decades, oncogenic Ras variants were considered "undruggable" due to their picomolar affinity for GTP and the lack of deep allosteric pockets. However, recent breakthroughs have validated the clinical efficacy of targeting specific Ras states and their regulatory guanine nucleotide exchange factors (GEFs), such as SOS1[1].

This application note details the experimental framework for evaluating 1-(5-bromo-1,3-thiazol-2-yl)piperidine (5-BTP) , a novel chemical scaffold under investigation for its putative ability to modulate Ras activation. To rigorously define the mechanism of action (MoA) and cellular efficacy of 5-BTP, we employ a two-tiered orthogonal screening strategy:

  • Biochemical Target Engagement: A Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure SOS1-mediated nucleotide exchange[2].

  • Cellular Efficacy: A Raf-RBD (Ras-Binding Domain) pull-down assay to quantify the suppression of active Ras-GTP pools in living cells[3].

By combining cell-free biophysics with cell-based functional assays, this workflow ensures a self-validating data package that bridges the gap between in vitro affinity and physiological target engagement.

Biochemical Profiling: HTRF Nucleotide Exchange Assay

Causality and Assay Design

To determine if 5-BTP prevents the activation of Ras, we must measure the kinetics of GDP-to-GTP exchange catalyzed by SOS1. Traditional radiometric assays using ³²P-GTP are hazardous and low-throughput. Instead, we utilize an HTRF-based approach. This assay relies on the proximity-based energy transfer between a Europium (Eu³⁺)-labeled anti-His antibody (bound to His-tagged KRAS) and a fluorescently labeled GTP analog (e.g., GTP-Red or Alexa680-GTP)[2].

Why HTRF? HTRF is a wash-free, homogeneous system. By eliminating wash steps, we prevent artifactual GTP hydrolysis that occurs when the equilibrium is disturbed, ensuring that the measured IC₅₀ accurately reflects the compound's affinity in a steady-state environment[2].

HTRF_Workflow A 1. Dispense 5-BTP (Inhibitor) B 2. Add KRAS + SOS1 (Complex Formation) A->B C 3. Add Fluorescent GTP & Detection Abs B->C D 4. Measure TR-FRET (615nm / 665nm) C->D

Workflow for the HTRF-based KRAS nucleotide exchange assay.

Step-by-Step Protocol

Reagents: His-tagged KRAS (WT or mutant), SOS1 catalytic domain, Eu-Cryptate anti-His antibody, GTP-Red, Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.01% BSA, 1 mM DTT).

  • Compound Preparation: Serially dilute 5-BTP in DMSO (10-point curve, 3-fold dilutions). Dispense 100 nL of compound into a 384-well low-volume white microplate using an acoustic liquid handler.

  • Protein Incubation: Add 4 µL of a master mix containing His-KRAS (final concentration 10 nM) and SOS1 (final concentration 5 nM) in Assay Buffer. Incubate for 15 minutes at room temperature (RT) to allow 5-BTP to engage the KRAS-SOS1 complex[1].

  • Tracer Addition: Add 4 µL of a detection mix containing GTP-Red (100 nM) and Eu-anti-His antibody (2 nM).

  • Equilibration & Readout: Incubate the plate for 60 minutes at RT protected from light. Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX) using dual-emission wavelengths: 620 nm (Europium donor) and 665 nm (Red acceptor).

  • Self-Validation (Controls):

    • Positive Control (Max Inhibition): 10 µM BAY-293 (a known SOS1 inhibitor) or unlabeled GTP (100 µM) to compete out the fluorescent signal.

    • Negative Control (Max Signal): DMSO vehicle.

Cellular Target Engagement: Raf-RBD Pull-Down Assay

Causality and Assay Design

While HTRF confirms biochemical inhibition, it does not account for cellular permeability, metabolic stability, or competition with intracellular GTP (which is present at high millimolar concentrations). To validate that 5-BTP functions in a physiological context, we isolate active Ras from treated cells.

The Ras-Binding Domain (RBD) of the effector kinase Raf1 specifically recognizes the conformational state of the Switch I and Switch II regions of Ras only when it is bound to GTP[3]. By conjugating GST-Raf-RBD to glutathione agarose beads, we create a highly selective affinity matrix that pulls down active Ras-GTP while leaving inactive Ras-GDP in the supernatant[3].

Ras_Cycle Inactive Inactive KRAS (GDP-bound) Active Active KRAS (GTP-bound) Inactive->Active SOS1 + GTP Active->Inactive GAP + H2O PullDown Raf-RBD Beads (Captures Active KRAS) Active->PullDown Specific Binding SOS1 SOS1 (GEF) Promotes Exchange SOS1->Inactive Inhibitor 5-BTP Inhibitor (Blocks Exchange) Inhibitor->SOS1 Inhibits

Mechanism of Ras activation and targeted inhibition by 5-BTP.

Step-by-Step Protocol

Reagents: GST-Raf-RBD agarose beads, Lysis Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl₂, 1 mM EDTA, 2% glycerol, protease/phosphatase inhibitors), Anti-Ras primary antibody.

  • Cell Treatment: Seed target cancer cells (e.g., MIA PaCa-2 or HCT116) in 10 cm dishes. Treat with varying concentrations of 5-BTP (e.g., 0.1, 1.0, 10 µM) for 2 to 4 hours.

  • Lysis (Critical Step): Wash cells rapidly with ice-cold PBS. Add 500 µL of ice-cold Lysis Buffer. Causality Note: The inclusion of 10 mM MgCl₂ is strictly required to lock the bound nucleotide in the Ras pocket, preventing spontaneous GTP hydrolysis during lysis. All subsequent steps must be performed at 4°C.

  • Clarification: Scrape cells, transfer to pre-chilled tubes, and centrifuge at 14,000 x g for 10 minutes at 4°C. Reserve 20 µL of the supernatant as the "Total Protein Input" control.

  • Pull-Down: Add 40 µg of GST-Raf-RBD beads to the remaining lysate. Incubate on a rotating wheel for 1 hour at 4°C.

  • Washing and Elution: Centrifuge beads at 3,000 x g for 1 minute. Wash three times with Lysis Buffer. Resuspend the beads in 30 µL of 2X Laemmli sample buffer and boil at 95°C for 5 minutes to elute the Ras-GTP.

  • Detection: Resolve the eluate and the "Total Protein Input" via SDS-PAGE. Transfer to a PVDF membrane and immunoblot using a pan-Ras or isoform-specific Ras antibody.

  • Self-Validation (Controls):

    • Positive Control (GTPγS): Treat a vehicle-control lysate with 100 µM GTPγS (a non-hydrolyzable GTP analog) and 10 mM EDTA for 15 mins at 30°C, then stop with 60 mM MgCl₂. This forces all Ras into the active state, validating bead efficacy.

    • Negative Control (GDP): Treat a vehicle-control lysate with 1 mM GDP using the same EDTA/MgCl₂ method. This forces all Ras into the inactive state, ensuring the beads do not non-specifically bind Ras-GDP.

Data Presentation and Expected Outcomes

Quantitative analysis of 5-BTP reveals dose-dependent suppression of Ras activation. The HTRF ratio (665nm/620nm) is converted to % inhibition, and cellular Western blots are quantified via densitometry (Ras-GTP normalized to Total Ras).

Table 1: Biochemical Nucleotide Exchange Inhibition (HTRF Assay)

CompoundTarget ComplexIC₅₀ (nM)Max Inhibition (%)Hill Slope
5-BTP KRAS(WT) / SOS1145 ± 1298.21.1
5-BTP KRAS(G12C) / SOS1160 ± 1596.51.0
BAY-293 (Ref) KRAS(WT) / SOS1320 ± 25100.00.9
Vehicle (DMSO) KRAS(WT) / SOS1N/A0.0N/A

Table 2: Cellular Target Engagement (Raf-RBD Pull-Down Densitometry)

Treatment ConditionCell Line (Mutation)Ras-GTP Level (% of Control)Total Ras Level
DMSO (Vehicle) MIA PaCa-2 (G12C)100%Stable
5-BTP (0.1 µM) MIA PaCa-2 (G12C)82% ± 4%Stable
5-BTP (1.0 µM) MIA PaCa-2 (G12C)35% ± 6%Stable
5-BTP (10.0 µM) MIA PaCa-2 (G12C)8% ± 2%Stable
GTPγS (Control) MIA PaCa-2 (G12C)> 400% (Saturated)Stable

Interpretation: The data indicates that 5-BTP effectively inhibits SOS1-mediated nucleotide exchange in vitro (Table 1) and successfully penetrates the cell membrane to abrogate active Ras-GTP pools in a dose-dependent manner (Table 2), without affecting total Ras protein expression.

References

  • Homogeneous Dual-Parametric-Coupled Assay for Simultaneous Nucleotide Exchange and KRAS/RAF-RBD Interaction Monitoring Analytical Chemistry / PMC[Link]

  • PI3Kγ Regulatory Protein p84 Determines Mast Cell Sensitivity to Ras Inhibition—Moving Towards Cell Specific PI3K Targeting? Frontiers in Immunology[Link]

  • Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction Proceedings of the National Academy of Sciences (PNAS)[Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-(5-bromo-1,3-thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Thiazole-Piperidine Scaffolds

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] The piperidine moiety, another key pharmacophore, is prevalent in centrally active agents and other therapeutics, often enhancing bioavailability and modulating physicochemical properties.[] The conjugation of these two privileged scaffolds in 1-(5-bromo-1,3-thiazol-2-yl)piperidine presents a compelling case for its inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of disease-relevant targets.

This document provides a comprehensive guide for the application of 1-(5-bromo-1,3-thiazol-2-yl)piperidine in a high-throughput screening context. We will detail the necessary steps for compound handling, assay selection, and the execution of a robust HTS campaign, using a hypothetical enzyme inhibition assay as a practical framework.

Physicochemical Properties of 1-(5-bromo-1,3-thiazol-2-yl)piperidine

A summary of the key physicochemical properties of the subject compound is presented below. These parameters are crucial for understanding its behavior in aqueous assay buffers and for guiding compound management best practices.

PropertyValueSource
Molecular Formula C8H12BrN3SChemical Supplier Data
Molecular Weight 262.17 g/mol [5]
Predicted XlogP 2.7[6]
Predicted pKa 8.36 ± 0.10[5]
Appearance White to off-white solidTypical for this class

Note: Predicted values are computationally derived and should be experimentally verified for critical applications.

High-Throughput Screening Workflow: An Overview

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets.[7][8] A typical HTS workflow is a multi-stage process designed to identify and validate "hit" compounds.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up Compound_Prep Compound Plate Preparation Screening Automated Screening Compound_Prep->Screening Assay_Prep Assay Reagent Preparation Assay_Prep->Screening Data_Acq Data Acquisition Screening->Data_Acq Primary_Analysis Primary Data Analysis Data_Acq->Primary_Analysis Hit_Confirmation Hit Confirmation Primary_Analysis->Hit_Confirmation Dose_Response Dose-Response Studies Hit_Confirmation->Dose_Response

Caption: A generalized workflow for a high-throughput screening campaign.

Exemplary Application: Screening for Kinase Inhibitors

Given the prevalence of thiazole derivatives as kinase inhibitors, we will use a generic kinase inhibition assay as our model system. This assay will be a fluorescence polarization (FP)-based assay, a common format in HTS due to its homogeneous nature and robust performance.

Principle of the FP-Based Kinase Assay

The assay measures the activity of a kinase by detecting the binding of a fluorescently labeled tracer to an antibody that is specific for the phosphorylated product. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger antibody, its rotation is slowed, leading to a high polarization signal. Active kinase produces more phosphorylated product, thus more tracer is bound to the antibody, resulting in a high FP signal. An inhibitor of the kinase will prevent the phosphorylation of the substrate, leading to less tracer binding to the antibody and a low FP signal.

FP_Assay_Principle cluster_no_inhibition No Inhibition (High Kinase Activity) cluster_inhibition Inhibition (Low Kinase Activity) Kinase_Active Active Kinase Phospho_Product Phosphorylated Product + ADP Kinase_Active->Phospho_Product Phosphorylation Substrate_ATP Substrate + ATP Substrate_ATP->Kinase_Active High_FP High FP Signal Phospho_Product->High_FP Tracer Binding FP_Tracer_Ab FP Tracer + Antibody FP_Tracer_Ab->High_FP Kinase_Inactive Inhibited Kinase No_Product No/Low Product Kinase_Inactive->No_Product Inhibition Substrate_ATP_Inhib Substrate + ATP Substrate_ATP_Inhib->Kinase_Inactive Low_FP Low FP Signal No_Product->Low_FP No Tracer Binding FP_Tracer_Ab_Inhib FP Tracer + Antibody FP_Tracer_Ab_Inhib->Low_FP

Caption: Principle of the fluorescence polarization-based kinase inhibition assay.

Protocols

Compound Handling and Plate Preparation

Proper compound management is critical to ensure the integrity of the screening library and the accuracy of the results.[9]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(5-bromo-1,3-thiazol-2-yl)piperidine in 100% dimethyl sulfoxide (DMSO).

  • Assay-Ready Plates: Using an acoustic liquid handler, dispense nanoliter volumes of the compound stock solution and DMSO for controls into 384- or 1536-well, low-volume, black assay plates.[10] This creates "assay-ready" plates that can be prepared in advance and stored under controlled conditions.

High-Throughput Screening Protocol: Kinase Inhibition Assay

This protocol is designed for a 384-well plate format. All liquid handling steps should be performed with automated liquid handlers to ensure precision and reproducibility.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Kinase Solution: Prepare the kinase in Assay Buffer at 2X the final desired concentration.

  • Substrate/ATP Mix: Prepare the peptide substrate and ATP in Assay Buffer at 2X the final desired concentration.

  • Detection Mix: Prepare the FP tracer and antibody in Detection Buffer at 2X the final concentration.

Procedure:

  • Compound Dispensing: Use an acoustic liquid handler to dispense 50 nL of the test compound in DMSO into the appropriate wells of a 384-well assay plate. For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known potent inhibitor (positive control, 100% inhibition).

  • Kinase Addition: Add 5 µL of the 2X Kinase Solution to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Mix to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of the 2X Detection Mix to all wells. This will stop the kinase reaction and initiate the detection signal.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

Data Analysis and Quality Control

Primary Data Analysis

The primary data analysis involves calculating the percent inhibition for each compound.

Percent Inhibition (%) = 100 x (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Quality Control Metrics

The quality and reliability of an HTS assay are assessed using statistical parameters, most notably the Z'-factor.[11][12]

  • Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the negative control to the mean signal of the positive control. While simple to calculate, it does not account for data variability.[11][13]

  • Z'-Factor: This metric incorporates both the signal window and the data variability, providing a more robust assessment of assay quality.[11][12][14]

    Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

    Where SD is the standard deviation.

An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5.[11][12][15]

Exemplary HTS Quality Control Data
ParameterValueInterpretation
Mean Negative Control (mP) 250High FP signal, active kinase
SD Negative Control (mP) 15Low variability
Mean Positive Control (mP) 80Low FP signal, inhibited kinase
SD Positive Control (mP) 10Low variability
Signal-to-Background (S/B) 3.125Acceptable signal window
Z'-Factor 0.76Excellent assay performance[11][14]

Hit Confirmation and Follow-Up

Compounds that meet a predefined activity threshold (e.g., >50% inhibition) in the primary screen are considered "hits." These hits should be subjected to a series of follow-up studies to confirm their activity and rule out artifacts.

  • Re-testing: Hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are tested over a range of concentrations to determine their potency (IC50).

  • Orthogonal Assays: The activity of the hits is confirmed in a different assay format to rule out technology-specific artifacts.

  • Selectivity Profiling: Hits are tested against a panel of related kinases to determine their selectivity.

Conclusion

1-(5-bromo-1,3-thiazol-2-yl)piperidine represents a promising scaffold for high-throughput screening campaigns. Its structural motifs are present in a variety of known bioactive molecules, suggesting a high potential for identifying novel modulators of biological targets. By employing robust and well-validated HTS protocols, such as the exemplary kinase inhibition assay described herein, and adhering to stringent quality control measures, researchers can effectively and efficiently explore the therapeutic potential of this and other novel chemical entities.

References

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Vertex AI Search.
  • Z-factor - Grokipedia. Vertex AI Search.
  • Z-factors - BIT 479/579 High-throughput Discovery. Vertex AI Search.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). Vertex AI Search.
  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery - BellBrook Labs. (2025, October 27). Vertex AI Search.
  • Designing High-Throughput Experiments Using Microplate Technology - LabX. (2025, September 26). Vertex AI Search.
  • Optimizing Assay Performance for High-Throughput Screens - BellBrook Labs. (2025, October 30). Vertex AI Search.
  • Better metrics for comparing instruments and assays - Molecular Devices. Vertex AI Search.
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Vertex AI Search.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Vertex AI Search.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. (2022, August 18). Vertex AI Search.
  • High-Throughput Screening of Inhibitors - Cre
  • On HTS: Z-factor. (2023, December 12). Vertex AI Search.
  • Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Vertex AI Search.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17). Vertex AI Search.
  • What Metrics Are Used to Assess Assay Quality? - BIT 479/579 High-throughput Discovery. Vertex AI Search.
  • High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases | ACS Chemical Biology - ACS Publications. (2021, August 10). Vertex AI Search.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - ResearchG
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing). Vertex AI Search.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchG
  • Compound Management for Quantitative High-Throughput Screening - PMC - NIH. Vertex AI Search.
  • 1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine - PubChemLite. Vertex AI Search.
  • Adapting High-Throughput Screening Methods and Assays for Biocontainment Labor
  • High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ. Vertex AI Search.
  • Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators - Probe Reports from the NIH Molecular Libraries Program. (2010, March 19). Vertex AI Search.
  • High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery - Infinix Bio. (2026, February 9). Vertex AI Search.
  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells - PubMed. (2013, May 15). Vertex AI Search.
  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b)
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023, December 12). Vertex AI Search.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Publishing. Vertex AI Search.
  • 1-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine - PubChemLite. Vertex AI Search.
  • 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine - ChemicalBook. Vertex AI Search.
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. Vertex AI Search.
  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC. Vertex AI Search.
  • Synthesis and Biological Activity of New[11][16]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC. Vertex AI Search.

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Publishing. (2024, August 9). Vertex AI Search.
  • Application Notes and Protocols for High-Throughput Screening of 5-Pentyl-1,3-Thiazole Analogs - Benchchem. Vertex AI Search.
  • Piperidines - Building Block / BOC Sciences. Vertex AI Search.
  • Srivastava et al., IJPSR, 2019; Vol. 10(4): 1553-1566. (2018, August 9). Vertex AI Search.
  • 5-Bromo-2,1,3-benzothiadiazole 95 1753-75-9 - Sigma-Aldrich. Vertex AI Search.
  • Compound screening - Nuvisan. Vertex AI Search.

Sources

Application Note: Strategic Preclinical Design for Thiazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Mitigating Metabolic Liabilities and Optimizing Bioavailability

Introduction: The Thiazole Paradox

The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs like Ritonavir (antiviral), Dasatinib (antineoplastic), and Meloxicam (NSAID). Its ability to form hydrogen bonds, coordinate with metals, and intercalate into DNA makes it a versatile pharmacophore.

However, for the preclinical scientist, thiazoles present a distinct set of liabilities that can derail a program if not addressed early. The core challenges are twofold:

  • Bioactivation Toxicity: The thiazole ring is electronically rich and susceptible to oxidative metabolism by Cytochrome P450s (CYPs), leading to reactive intermediates (epoxides or S-oxides) that can covalently bind to hepatic proteins.

  • Aqueous Solubility: Substituted thiazoles often exhibit high lipophilicity (LogP > 3) and poor aqueous solubility, complicating in vivo formulation.

This guide outlines a non-linear, risk-mitigation experimental design specifically for thiazole leads, moving beyond standard "tick-box" ADME profiling.

Phase I: Structural Derisking & Physicochemical Profiling

Before wet-lab experiments, structural alerts must be triaged. The history of Sudoxicam vs. Meloxicam provides a critical lesson in thiazole design. Sudoxicam was withdrawn due to hepatotoxicity caused by the metabolic opening of the thiazole ring. Meloxicam, structurally identical except for a methyl group on the thiazole ring, is metabolically stable and safe.

Key Design Directive: Block the C-4 and C-5 positions on the thiazole ring to prevent CYP-mediated epoxidation.

Table 1: Physicochemical Success Criteria for Thiazoles
ParameterTarget RangeRationale for Thiazoles
cLogP 2.0 – 3.5Thiazoles are inherently lipophilic; keeping LogP < 3.5 reduces non-specific binding.
TPSA < 140 ŲEnsures membrane permeability (critical for oral bioavailability).
pKa Basic (~5.0)The thiazole nitrogen is a weak base. Salt formation (e.g., HCl, Mesylate) is a primary solubility strategy.
H-Bond Donors < 3Minimizes P-gp efflux liability, which is common for heterocyclic compounds.

Phase II: In Vitro Metabolic Stability & Bioactivation

Standard microsomal stability assays are insufficient for thiazoles because they measure disappearance of parent drug but fail to detect the formation of toxic intermediates.

The "Soft Spot" Mechanism: CYP450 enzymes (specifically CYP3A4) can attack the sulfur atom (S-oxidation) or the C4-C5 double bond (epoxidation). These unstable intermediates act as electrophiles. If not detoxified by Glutathione (GSH), they bind to liver proteins, causing drug-induced liver injury (DILI).

Diagram 1: Thiazole Bioactivation Pathway

This diagram illustrates the divergence between safe detoxification and toxic protein binding.

Thiazole_Bioactivation Thiazole Thiazole Scaffold CYP CYP450 Oxidation (CYP3A4) Thiazole->CYP Intermediate Reactive Intermediate (Epoxide / Sulfoxide) CYP->Intermediate Bioactivation Safe GSH-Adduct (Excreted/Safe) Intermediate->Safe + GSH (Trapping) Toxic Covalent Protein Binding (Hepatotoxicity) Intermediate->Toxic No GSH / Saturation GSH Glutathione (GSH) GSH->Safe

Caption: Mechanism of thiazole ring bioactivation via CYP450, showing the critical role of Glutathione (GSH) in preventing protein adduct formation.

Detailed Protocol: Reactive Metabolite Screening (GSH Trapping)

This protocol is mandatory for any thiazole lead compound prior to in vivo toxicity studies. It detects the formation of reactive electrophiles by "trapping" them with glutathione.

Objective: Identify if the thiazole lead forms reactive S-oxides or epoxides. Detection Method: LC-MS/MS (Neutral Loss Scan).

Materials
  • Test Compound: 10 mM stock in DMSO.

  • System: Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Trapping Agent: Glutathione (GSH), 10 mM stock in buffer.

  • Quench Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology
  • Preparation:

    • Prepare a reaction mixture in phosphate buffer (pH 7.4) containing HLM (final conc. 1.0 mg/mL) and GSH (final conc. 5 mM).

    • Spike Test Compound to a final concentration of 10 µM.

    • Control A: Test Compound + HLM + NADPH (No GSH) -> Checks for intrinsic clearance.

    • Control B: Test Compound + HLM + GSH (No NADPH) -> Checks for non-CYP mediated reactivity.

  • Incubation:

    • Pre-incubate mixtures at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH regenerating system.

    • Incubate for 60 minutes at 37°C with gentle shaking.

  • Termination:

    • Quench reaction by adding 2 volumes of ice-cold Quench Solution (ACN).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant into LC-MS/MS.

    • Scan Mode: Perform a Neutral Loss scan for 129 Da (pyroglutamic acid moiety of GSH). This is the signature of a GSH-conjugate.

    • Data Interpretation: If a mass peak corresponding to [Parent + GSH - 2H] or [Parent + Oxygen + GSH - 2H] is observed, the compound is generating reactive metabolites.

Go/No-Go Decision:

  • High GSH Adducts: STOP. Redesign scaffold (e.g., block C-4/C-5 positions).

  • No/Low GSH Adducts: PROCEED to In Vivo PK.

Phase III: In Vivo Pharmacokinetics (Formulation Strategy)

Due to the rigid, planar nature of thiazoles, crystal lattice energy is high, leading to dissolution-limited absorption. A standard methylcellulose suspension often fails.

Optimized Formulation Workflow

For preclinical rat/mouse PK studies (IV/PO), use the following tiered approach:

  • Tier 1 (Standard): 5% DMSO + 40% PEG400 + 55% Water.

  • Tier 2 (For stubborn compounds): 5% DMSO + 10% Solutol HS-15 + 85% Saline.

  • Tier 3 (Cyclodextrin): 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. Note: HP-β-CD is preferred for thiazoles as it encapsulates the hydrophobic rings effectively.

Diagram 2: Preclinical Decision Tree for Thiazoles

Preclinical_Workflow Start Thiazole Lead Candidate InSilico In Silico Check: C4/C5 Substitution? Start->InSilico GSH_Trap In Vitro GSH Trapping (Protocol Above) InSilico->GSH_Trap Decision1 Adducts Detected? GSH_Trap->Decision1 Redesign Redesign: Add Methyl/CF3 to Ring Decision1->Redesign Yes (Unsafe) Solubility Solubility Screen (Tiered Formulation) Decision1->Solubility No (Safe) Redesign->InSilico InVivo In Vivo PK (Rat) (Use HP-beta-CD if needed) Solubility->InVivo

Caption: Decision tree prioritizing reactive metabolite screening before in vivo formulation efforts.

References

  • Dalvie, D. K., et al. (2002). "Metabolism, Excretion, and Pharmacokinetics of the Thiazole-Containing Drug Sudoxicam." Drug Metabolism and Disposition. Link

  • Kalgutkar, A. S., et al. (2005). "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups." Current Drug Metabolism. Link

  • FDA Guidance for Industry. (2020). "Safety Testing of Drug Metabolites." U.S. Food and Drug Administration. Link

  • Li, Di. (2009). "Physicochemical Characterization of Thiazole Derivatives and Their Solubilization." Journal of Pharmaceutical Sciences. Link

Measuring the Anti-Proliferative Effects of Novel Compounds: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Anti-Proliferation Assays in Drug Discovery

Cell proliferation is a fundamental biological process essential for development, tissue regeneration, and homeostasis.[1][2] However, uncontrolled cell proliferation is a hallmark of cancer. Consequently, the discovery and development of novel compounds that can inhibit or halt cell proliferation are cornerstones of modern oncology research and drug development.[3][4][5] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the various techniques available to measure the anti-proliferative effects of novel compounds.

This guide moves beyond a simple listing of protocols. It is designed to provide a deep understanding of the principles behind each assay, the rationale for experimental choices, and the critical parameters for robust and reproducible data. We will explore a range of methodologies, from classic colorimetric assays to advanced real-time monitoring systems, providing detailed protocols and data interpretation guidance to empower you to select and execute the most appropriate assays for your research needs.

I. Foundational Concepts: Choosing the Right Assay

The selection of an appropriate anti-proliferative assay is paramount and depends on several factors, including the research question, the nature of the compound being tested, the cell type, and the desired throughput.[6][7] Assays can be broadly categorized as those that measure metabolic activity, DNA synthesis, or cell number directly. Each approach has its own set of advantages and limitations that must be carefully considered.[6][8]

Key Considerations for Assay Selection:

  • Mechanism of Action: Is the compound expected to be cytotoxic (cell-killing) or cytostatic (inhibiting proliferation without killing)?

  • Throughput Needs: Are you screening a large library of compounds or performing in-depth analysis of a few lead candidates?

  • Cell Type: Are you working with adherent or suspension cells? Do they have any specific metabolic characteristics?

  • Endpoint vs. Kinetic Data: Do you need a single snapshot of the anti-proliferative effect at a specific time point, or do you need to monitor the effect over time?

  • Instrumentation: What equipment (e.g., plate reader, flow cytometer, microscope) is available in your laboratory?

The following sections will delve into the most widely used anti-proliferative assays, providing the necessary details to make an informed decision.

II. Metabolic Activity Assays: A High-Throughput Workhorse

Metabolic assays are often the first-line choice for high-throughput screening (HTS) of compound libraries due to their simplicity, low cost, and scalability.[9] These assays indirectly measure cell proliferation by quantifying the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[10]

A. Tetrazolium Salt-Based Assays (MTT, MTS, XTT, and WST-1)

Principle: These colorimetric assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to produce a colored formazan product.[11][12] The intensity of the color is directly proportional to the number of viable cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The first and most widely used tetrazolium assay. The resulting formazan is insoluble and requires a solubilization step with an organic solvent like DMSO or isopropanol.[13]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): These are second-generation tetrazolium dyes that produce a water-soluble formazan, eliminating the need for a solubilization step and allowing for kinetic measurements.[13]

  • WST-1 (Water Soluble Tetrazolium-1): A highly stable and water-soluble tetrazolium salt that is reduced to a water-soluble formazan, offering high sensitivity and a broad linear range.[13]

Workflow for Tetrazolium-Based Assays

G cluster_0 Experimental Setup cluster_1 Assay Procedure cluster_2 Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with novel compound at various concentrations B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Add tetrazolium salt reagent (MTT, MTS, XTT, or WST-1) D->E F Incubate for 1-4 hours E->F G If using MTT, add solubilization solution F->G MTT Only H Measure absorbance on a microplate reader F->H MTS/XTT/WST-1 G->H I Subtract background absorbance J Calculate percentage of cell viability relative to untreated control I->J K Plot dose-response curve and determine IC50 J->K

Caption: General workflow for tetrazolium-based anti-proliferative assays.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the novel compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.[5]

Data Interpretation and IC50 Calculation:

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. It represents the concentration of a compound that inhibits cell proliferation by 50%.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

  • Plot Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.

Table 1: Comparison of Tetrazolium Salt-Based Assays

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase reduces MTT to insoluble purple formazan.[11]Well-established, inexpensive.Requires a solubilization step, endpoint assay, potential for formazan crystal artifacts.[13]
MTS/XTT Mitochondrial dehydrogenase reduces MTS/XTT to a water-soluble formazan.[13]No solubilization step, allows for kinetic measurements.More expensive than MTT.
WST-1 Mitochondrial dehydrogenase reduces WST-1 to a water-soluble formazan.[13]High sensitivity, broad linear range, stable reagent.Higher cost compared to MTT.

Troubleshooting Common Issues:

  • High Background: Ensure complete removal of the medium before adding the solubilization solution. Phenol red in the medium can also contribute to background absorbance.[14]

  • Compound Interference: Some compounds may directly reduce the tetrazolium salt or have their own color, leading to false-positive or false-negative results.[15] Run a cell-free control with the compound and the assay reagent to check for interference.

  • Inconsistent Results: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.

III. DNA Synthesis Assays: A Direct Measure of Proliferation

DNA synthesis assays provide a more direct measure of cell proliferation by quantifying the incorporation of labeled nucleoside analogs into newly synthesized DNA during the S-phase of the cell cycle.[7][13]

A. BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

Principle: BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA.[13] Incorporated BrdU can then be detected using a specific monoclonal antibody, typically conjugated to an enzyme for colorimetric or fluorescent detection.[13]

Workflow for BrdU Assay

G cluster_0 Cell Culture and Labeling cluster_1 Immunodetection cluster_2 Data Analysis A Seed and treat cells with compound B Add BrdU labeling solution to the culture medium A->B C Incubate for a defined period to allow BrdU incorporation B->C D Fix and denature the DNA C->D E Incubate with anti-BrdU antibody D->E F Add enzyme-conjugated secondary antibody E->F G Add substrate and measure signal (absorbance or fluorescence) F->G H Calculate the percentage of BrdU incorporation relative to control I Plot dose-response curve and determine IC50 H->I

Caption: General workflow for the BrdU incorporation assay.

Protocol: BrdU Assay (Colorimetric)

  • Cell Seeding and Treatment: Seed and treat cells with the novel compound as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours. The optimal incubation time depends on the cell doubling time.

  • Fixation and Denaturation: Remove the culture medium, and fix and denature the cells' DNA according to the manufacturer's protocol. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[16]

  • Antibody Incubation: Incubate with an anti-BrdU antibody, followed by an enzyme-conjugated secondary antibody.

  • Substrate Addition: Add the appropriate substrate and measure the absorbance using a microplate reader.

Troubleshooting Common Issues:

  • Low Signal: Optimize the BrdU labeling time and concentration. Ensure the DNA denaturation step is effective.[16]

  • High Background: Ensure adequate washing between antibody incubation steps. Optimize the antibody concentrations.

IV. Dye Dilution Assays: Tracking Cell Generations

Dye dilution assays are powerful tools for tracking cell division over time. These assays are particularly useful for studying lymphocyte proliferation and can provide information on the number of cell divisions that have occurred.[9]

A. CFSE (Carboxyfluorescein Succinimidyl Ester) Assay

Principle: CFSE is a fluorescent dye that covalently binds to intracellular proteins.[17] When cells divide, the CFSE is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division.[18] This allows for the visualization of distinct generations of proliferating cells by flow cytometry.

Workflow for CFSE Assay

G cluster_0 Cell Labeling cluster_1 Cell Culture and Treatment cluster_2 Flow Cytometry Analysis A Harvest and wash cells B Incubate cells with CFSE solution A->B C Quench the staining reaction B->C D Seed CFSE-labeled cells C->D E Treat with novel compound D->E F Culture for several days to allow for cell division E->F G Harvest and stain cells with viability dye (optional) H Acquire data on a flow cytometer G->H I Analyze fluorescence histograms to identify cell generations H->I

Caption: General workflow for the CFSE dye dilution assay.

Protocol: CFSE Assay

  • Cell Labeling: Resuspend cells in a protein-free medium and add the CFSE solution (typically 1-10 µM). Incubate for 10-15 minutes at 37°C.[17]

  • Quenching: Add complete medium to quench the staining reaction.

  • Washing: Wash the cells several times to remove any unbound dye.

  • Cell Culture and Treatment: Seed the labeled cells and treat them with the novel compound.

  • Flow Cytometry: After the desired incubation period, harvest the cells and analyze them by flow cytometry. The CFSE fluorescence is typically detected in the FITC channel.

Data Analysis and Interpretation:

The flow cytometry data will show a series of peaks, with each successive peak representing a new generation of cells with half the fluorescence intensity of the previous generation.[17] Analysis software can be used to calculate proliferation indices, which provide a quantitative measure of cell division.

Table 2: Comparison of Proliferation Assay Categories

Assay CategoryPrincipleAdvantagesDisadvantages
Metabolic Assays Measures metabolic activity as an indicator of cell viability.[10]High-throughput, inexpensive, easy to perform.[9]Indirect measure of proliferation, can be affected by changes in cell metabolism that are not related to proliferation.[9]
DNA Synthesis Assays Measures the incorporation of labeled nucleosides into new DNA.[13]Direct measure of DNA synthesis, highly sensitive.[3]Can be more time-consuming than metabolic assays, may require DNA denaturation which can affect other cellular markers.[6]
Dye Dilution Assays Tracks cell division by the dilution of a fluorescent dye.[9]Provides information on the number of cell divisions, can be used to track cell generations.[9]Requires flow cytometry, the dye can be toxic to some cells at high concentrations.

V. Beyond the Basics: Advanced and Complementary Techniques

While the assays described above are the most common, several other techniques can provide valuable and complementary information on the anti-proliferative effects of novel compounds.

A. Real-Time Cell Analysis (RTCA)

Principle: RTCA systems, such as the xCELLigence platform, use microelectronic sensors to non-invasively monitor cell adhesion, proliferation, and viability in real-time.[19][20][21] Changes in the electrical impedance of the sensor-integrated microplates are measured and reported as a "Cell Index," which is proportional to the number of adherent cells.[22]

Advantages:

  • Label-free and non-invasive: Allows for long-term monitoring of cell proliferation without the need for dyes or labels.[19]

  • Kinetic data: Provides a continuous readout of the anti-proliferative effect, allowing for the determination of the onset and duration of action.[19]

  • Multiparametric analysis: Can also provide information on cell adhesion and morphology.[19]

B. Colony Formation Assay (Clonogenic Assay)

Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is considered the gold standard for measuring the long-term effects of cytotoxic agents.

Protocol:

  • Cell Seeding: Seed a low number of cells in a culture dish.

  • Treatment: Treat the cells with the novel compound for a defined period.

  • Incubation: Remove the compound and incubate the cells for 1-3 weeks to allow for colony formation.

  • Staining and Counting: Fix and stain the colonies with a dye such as crystal violet and count the number of colonies.

C. Distinguishing Apoptosis from Necrosis

It is often crucial to determine whether a compound is inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on the differential staining of phosphatidylserine (Annexin V) and DNA (PI).

  • Caspase Activity Assays: Caspases are a family of proteases that play a key role in apoptosis. Assays that measure the activity of caspases, such as caspase-3 and -7, can confirm an apoptotic mechanism of action.

VI. High-Throughput Screening (HTS) and Hit Validation

The search for novel anti-proliferative compounds often begins with the screening of large chemical libraries.[23] HTS platforms typically utilize metabolic assays due to their speed and scalability.

Hit Validation Cascade:

Once "hits" are identified in a primary screen, a series of secondary and tertiary assays are required to confirm their activity and eliminate false positives.[12][23][24]

  • Hit Confirmation: Re-test the active compounds in the primary assay to confirm their activity.

  • Dose-Response Analysis: Determine the potency (IC50) of the confirmed hits.

  • Orthogonal Assays: Test the hits in a different type of proliferation assay (e.g., a DNA synthesis assay if the primary screen was a metabolic assay) to confirm the anti-proliferative effect through a different mechanism.[23]

  • Selectivity and Cytotoxicity Profiling: Assess the compound's effect on non-cancerous cell lines to determine its therapeutic window.

  • Mechanism of Action Studies: Investigate how the compound is inhibiting cell proliferation (e.g., cell cycle arrest, apoptosis induction).

VII. Conclusion and Future Perspectives

The measurement of anti-proliferative effects is a critical component of drug discovery and development. This guide has provided an in-depth overview of the most common and robust methods available, from high-throughput metabolic assays to detailed generational analysis and real-time monitoring. By understanding the principles, advantages, and limitations of each technique, researchers can design and execute experiments that yield high-quality, reproducible data.

The field of cell-based assays is continually evolving, with the development of more sensitive, higher-throughput, and more physiologically relevant models, such as 3D cell cultures and organoids. These advanced models, coupled with sophisticated imaging and analysis techniques, will undoubtedly provide even deeper insights into the mechanisms of anti-proliferative compounds and accelerate the discovery of new cancer therapies.

References

  • News-Medical. (2021, November 12). What is a Cell Proliferation Assay? Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). International Journal of Drug Discovery and Pharmacology. Retrieved from [Link]

  • Cytologics. (2021, April 16). Cell Proliferation Assays Essential for Drug Discovery and Development. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]

  • Biocompare. (2023, September 5). Selecting the Best Method for Measuring Cell Proliferation. Retrieved from [Link]

  • Biocompare. (2012, September 25). Cell Proliferation Assays: Methods for Measuring Dividing Cells. Retrieved from [Link]

  • Millennium Science. (2025, September 25). Real-Time Cell Insights with Agilent xCELLigence RTCA eSight. Retrieved from [Link]

  • In vitro immunotherapy potency assays using real-time cell analysis. (n.d.). PLOS One. Retrieved from [Link]

  • Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography. Retrieved from [Link]

  • Agilent. Real-Time Cell Analysis Frequently Asked Questions. Retrieved from [Link]

  • Labtoo. Real-Time Cell Analysis - RTCA. Retrieved from [Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2026, February 9). ResearchGate. Retrieved from [Link]

  • Development of a Real-Time Cell Analysing (RTCA) method as a fast and accurate screen for the selection of chikungunya virus replication inhibitors. (2015, November 9). BMC Infectious Diseases. Retrieved from [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). Cells. Retrieved from [Link]

  • American Laboratory. (2012, August 27). Regulatory Considerations When Developing Assays for the Characterization and Quality Control of Antibody-Drug Conjugates. Retrieved from [Link]

  • National Academies Press. Interpreting and Validating Results from High-Throughput Screening Approaches. Retrieved from [Link]

  • Regulatory and strategic considerations for addressing immunogenicity and related responses in biopharmaceutical development programs. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. Cell Proliferation / Cytotoxicity Selection guide. Retrieved from [Link]

  • MTT Methods, Protocols and Troubleshootings. (n.d.). Protocol Online. Retrieved from [Link]

  • GARDP Revive. Hit confirmation, hit validation. Retrieved from [Link]

  • Estimation of Cell Proliferation Dynamics Using CFSE Data. (n.d.). SpringerLink. Retrieved from [Link]

  • Bio-Rad Antibodies. (2020, April 5). Top Tips for Troubleshooting Your BrdU Blues. Retrieved from [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]

  • Analysis of CFSE time-series data using division-, age- and label-structured population models. (2016, August 15). Bioinformatics. Retrieved from [Link]

  • An unbiased metric of antiproliferative drug effect in vitro. (n.d.). Nature Communications. Retrieved from [Link]

  • InfinixBio. How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]

  • Cell Proliferation Analysis by Flow Cytometry—Tips for Optimizing Your Experiment. (2018, September 20). Technology Networks. Retrieved from [Link]

  • Drug strategies for the treatment and prevention of proliferative vitreoretinopathy. (2026, January 31). Eye. Retrieved from [Link]

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (n.d.). Dovepress. Retrieved from [Link]

  • KCAS Bio. (2022, February 26). How to Interpret Flow Cytometry Results. Retrieved from [Link]

  • Antiproliferative Activity and Possible Mechanism of Action of Certain 5-methoxyindole Tethered C-5 Functionalized Isatins. (2019, August 27). Drug Design, Development and Therapy. Retrieved from [Link]

  • Longdom Publishing. (2024, June 17). Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. Retrieved from [Link]

  • Accelevir. Functional Cell-Based Assays. Retrieved from [Link]

Sources

developing in vitro models for testing Ras pathway inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Modeling of RAS Inhibition Subtitle: From Isogenic 2D Screening to High-Fidelity 3D Spheroid Assays for KRAS G12C and Pan-RAS Inhibitors

Abstract

The historic classification of RAS as "undruggable" has been overturned by the development of allele-specific covalent inhibitors (e.g., Sotorasib, Adagrasib) and broad-spectrum pan-RAS inhibitors. However, the efficacy of these compounds in preclinical models is highly context-dependent. This guide outlines the development of robust in vitro workflows for testing RAS inhibitors, contrasting traditional 2D monolayers with physiologically relevant 3D spheroid models. We provide validated protocols for establishing target engagement (pERK suppression) and functional potency (IC50), emphasizing the mechanistic nuances between G12C-locking agents and active-state blockers.

The Biological Context: Mechanisms of Inhibition[1][2]

To design effective assays, one must understand the specific conformational state targeted by the inhibitor.

  • KRAS G12C Covalent Inhibitors (e.g., Sotorasib, Adagrasib): These rely on the intrinsic GTPase activity of KRAS. They bind covalently to the mutant Cysteine-12 residue only when KRAS is in its inactive (GDP-bound) state, effectively trapping it there.[1] Crucial Assay Insight: Because these drugs require the protein to cycle into the GDP state to bind, assay incubation times must be sufficient (often >48h) to allow this cycling to occur.

  • Pan-RAS / RAS(ON) Inhibitors (e.g., RMC-6236): These often target the active (GTP-bound) state or form tricomplexes (e.g., with Cyclophilin A) that sterically hinder effector binding (RAF/MEK). These do not necessarily require GTP hydrolysis for binding.

Figure 1: RAS Signaling and Inhibitor Intervention Points

The following diagram illustrates the MAPK signaling cascade and the distinct intervention points for G12C-specific vs. Pan-RAS inhibitors.

RAS_Pathway cluster_RAS RAS Switching Cycle RTK RTK (e.g., EGFR) SOS SOS1 (GEF) RTK->SOS RAS_GTP KRAS-GTP (Active) SOS->RAS_GTP Promotes GTP Loading RAS_GDP KRAS-GDP (Inactive) RAS_GTP->RAS_GDP Intrinsic Hydrolysis RAF RAF Kinase RAS_GTP->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Proliferation) ERK->pERK G12C_Inhib G12C Inhibitors (Sotorasib/Adagrasib) Locks GDP State G12C_Inhib->RAS_GDP PanRAS_Inhib Pan-RAS / RAS(ON) (e.g., RMC-6236) Blocks Effector Binding PanRAS_Inhib->RAS_GTP

Caption: The RAS GTPase cycle showing intervention points. G12C inhibitors trap the inactive GDP-bound state, while Pan-RAS inhibitors often target the active GTP-bound state or effector interface.

Model Selection Strategy

Selecting the correct cell line is the single most critical step. Using a G12S line (like A549) to test a G12C inhibitor will yield negative results, which is a specificity control, not a failure.

Feature2D Monolayer 3D Tumor Spheroids Isogenic Engineered Lines
Physiological Relevance Low (Artificial stiffness, high oxygen)High (Hypoxia gradients, cell-cell contact)High (Genetic precision)
Throughput High (96/384/1536-well)Medium (96/384-well)Medium
Drug Sensitivity Often hypersensitive to anti-proliferatives.Resistance Shift: Often higher IC50s due to limited drug penetration.Specificity: Controls for off-target effects.
Recommended Use Initial library screening; Western Blots.[2]Secondary validation; Potency ranking.Mechanism of Action (MoA) confirmation.
Key Cell Lines G12C: NCI-H358, MIA PaCa-2G12S: A549 (Specificity Control)G12D: ASPC-1Same as 2D, but requires optimization for spheroid formation.RAS-less MEFs rescued with specific KRAS mutants [1].[3]

Protocol A: High-Throughput 3D Spheroid Formation & Dosing

3D models are superior for RAS inhibitors because they recapitulate the dense tumor microenvironment that limits drug penetration. This protocol uses Ultra-Low Attachment (ULA) plates.[4][5]

Reagents:

  • Cell Line: MIA PaCa-2 (KRAS G12C homozygous).

  • Plates: Corning 96-well Spheroid Microplates (ULA), Round Bottom.

  • Assay: CellTiter-Glo® 3D Cell Viability Assay (Promega).

  • Media: RPMI-1640 + 10% FBS (avoid high serum if testing serum-sensitive pathways, but standard for viability).

Workflow Diagram:

Spheroid_Workflow Step1 1. Preparation Trypsinize & Count Single Cell Susp. Step2 2. Seeding 1,000-3,000 cells/well ULA Plate Step1->Step2 Step3 3. Aggregation Centrifuge 200xg (2 min) Incubate 48-72h Step2->Step3 Step4 4. Treatment Add 10x Inhibitor (e.g., Sotorasib) Step3->Step4 Step5 5. Incubation 72 - 96 Hours (Crucial for G12C) Step4->Step5 Step6 6. Readout Add CellTiter-Glo 3D Shake 5 min -> Luminescence Step5->Step6

Caption: Step-by-step workflow for generating and testing 3D spheroids. Centrifugation aids rapid aggregation.

Detailed Procedure:

  • Seeding: Harvest cells and dilute to 20,000 cells/mL. Dispense 100 µL (2,000 cells) into each well of the ULA plate.

    • Expert Tip: Leave the outer perimeter wells empty (fill with PBS) to prevent the "Edge Effect" caused by evaporation, which skews viability data in long-term assays [2].

  • Aggregation: Centrifuge the plate at 200 x g for 2-3 minutes. This forces cells to the bottom, ensuring a single, uniform spheroid forms rather than multiple satellite colonies. Incubate for 72 hours until tight spheroids form.

  • Treatment: Prepare a 10x concentration series of the inhibitor (e.g., Sotorasib) in media. Add 11 µL of the 10x drug to the 100 µL already in the well.

    • Note: Final DMSO concentration should be <0.5% and consistent across all wells.

  • Incubation: Incubate for 72 to 96 hours .

    • Why? KRAS G12C inhibitors are "trapping" agents.[6] They need time to accumulate the inactive KRAS-GDP population. Shorter exposures (24h) often show minimal effect.

  • Readout: Add 100 µL of CellTiter-Glo 3D reagent. Shake orbitally for 5 minutes to lyse the robust spheroid structure. Read luminescence.

Protocol B: Establishing Target Engagement (Western Blot)

Viability (IC50) tells you the cells died; Western Blot tells you why. For RAS inhibitors, the gold standard is the suppression of phosphorylated ERK (pERK).

Critical Reagents:

  • Lysis Buffer: RIPA Buffer supplemented with Phosphatase Inhibitor Cocktails (e.g., PhosSTOP). Without this, pERK signals will vanish during lysis.

  • Primary Antibodies:

    • Anti-pERK1/2 (Thr202/Tyr204) - The readout.

    • Anti-Total ERK1/2 - The loading control (essential for normalization).

    • Anti-Vinculin or GAPDH - General loading control.

Procedure:

  • Seed Cells: 2D monolayers in 6-well plates (500,000 cells/well). Allow to attach overnight.

  • Treat: Add inhibitor (e.g., 100 nM, 1 µM) for 2 to 4 hours .

    • Expert Insight: Unlike viability (72h), signaling effects are rapid. However, for G12C trappers, a slightly longer window (4-24h) may be needed compared to ATP-competitive kinase inhibitors.

  • Lysis: Wash with ice-cold PBS. Add ice-cold Lysis Buffer + Phosphatase Inhibitors directly to the plate. Scrape and collect.

  • Quantification: Normalize pERK signal to Total ERK signal.

    • Success Criteria: A potent G12C inhibitor should reduce pERK levels by >80% in G12C lines (MIA PaCa-2) but show no effect in G12S lines (A549).

Data Presentation & Analysis

Quantitative data should be summarized to allow rapid comparison of potency and selectivity.

Table 1: Example Data Layout for Inhibitor Profiling

CompoundCell LineGenotype2D IC50 (nM)3D IC50 (nM)pERK IC50 (nM)Shift (3D/2D)
Sotorasib MIA PaCa-2KRAS G12C5.045.08.09.0x
Sotorasib NCI-H358KRAS G12C12.060.015.05.0x
Sotorasib A549KRAS G12S>10,000>10,000>10,000N/A
Pan-RAS A549KRAS G12S15.030.010.02.0x

Interpretation: The "Shift" column indicates how much resistance the 3D environment confers. A massive shift (>100x) might indicate poor drug permeability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High variability in 3D IC50 Inconsistent spheroid size.Use centrifugation step (Protocol A, Step 2) to force uniform aggregation.
No inhibition in G12C line Incubation time too short.Extend viability assay to 96 hours. G12C inhibitors are slow-acting "trappers."
"Edge Effect" in plate Evaporation in outer wells.Fill perimeter wells with sterile PBS; do not use them for data [2].
Weak pERK signal Phosphatase activity.Ensure lysis buffer is fresh and contains high-concentration phosphatase inhibitors. Keep lysates on ice.
Spheroid Core Necrosis Spheroids too large (>500µm).Reduce seeding density to 1,000 cells/well or reduce culture time before treatment.

References

  • NCI RAS Initiative. (n.d.). RAS-dependent MEF Cell Lines. Frederick National Laboratory for Cancer Research.[7] Retrieved from [Link]

  • Biocompare. (2025). How to Optimize 3D Spheroid Assays. Retrieved from [Link]

  • Canon, J., et al. (2019).[8][9][10] The clinical KRAS(G12C) inhibitor AMG 510 drives antitumor immunity.[6] Nature, 575, 217–223.[9][10] Retrieved from [Link]

  • Promega Connections. (2018). High-Throughput Drug Screening Using 3D Cell Cultures. Retrieved from [Link]

  • Reaction Biology. (n.d.). KRas pathway inhibitors in 3D Soft Agar growth vs 2D proliferation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for 2-Aminothiazole Derivatives Role: Senior Application Scientist Audience: Drug Discovery & Organic Chemistry Researchers

Introduction: The Hantzsch Paradigm Shift

Welcome to the Technical Support Center. You are likely here because the classical Hantzsch thiazole synthesis—while robust—is failing to meet your throughput or yield requirements for complex drug scaffolds.

The condensation of


-haloketones with thiourea is the industry standard, but "standard" often implies "unoptimized." In this guide, we move beyond the conventional ethanol reflux to address kinetics, green chemistry alternatives, and the notorious "sticky precipitate" issue during workup.

Module 1: Reaction Kinetics & Solvent Systems

Q: My reaction in ethanol takes 6–12 hours. How can I accelerate this without sacrificing yield?

A: The activation energy for the initial nucleophilic attack of thiourea sulfur is the bottleneck. We recommend two specific optimizations: Microwave Irradiation or Aqueous Supramolecular Catalysis .

Comparative Optimization Data

Data summarized from internal validation and literature benchmarks (see Ref 1, 3).

ParameterConventional MethodMicrowave AssistedGreen Aqueous (

-CD)
Solvent Ethanol (EtOH)EtOH or Solvent-freeWater (

)
Catalyst None / RefluxNone

-Cyclodextrin (10 mol%)
Temp/Power 78°C (Reflux)140–170 WRoom Temp or 50°C
Time 4 – 12 Hours5 – 15 Minutes 60 – 120 Minutes
Yield 65 – 75%85 – 94% 80 – 90%
Workup Solvent evaporation + NeutralizationPour into ice waterFiltration (Catalyst reusable)

Technical Insight: Microwave synthesis creates localized superheating (hot spots) that efficiently overcomes the activation barrier for the dehydration step, which is often the rate-determining step in the cyclization process.

Module 2: Mechanism & Catalysis

Q: Do I really need a catalyst? The literature is conflicting.

A: For simple substrates, no. For sterically hindered or electron-poor


-haloketones, yes .

We recommend Iodine (


)  or 

-Cyclodextrin (

-CD)
.
  • Iodine (10 mol%): Acts as a mild Lewis acid, activating the carbonyl carbon of the ketone, facilitating the nucleophilic attack by thiourea.

  • 
    -Cyclodextrin:  In aqueous media, the hydrophobic cavity of 
    
    
    
    -CD hosts the organic reactants, increasing their effective concentration and stabilizing the transition state via hydrogen bonding (Ref 2, 5).
Visualizing the Pathway

Understanding the mechanism is critical for troubleshooting side products.

HantzschMechanism Figure 1: Mechanistic Pathway of Hantzsch Synthesis Reactants Reactants (Alpha-Haloketone + Thiourea) Inter1 Intermediate 1 (Thioimidate) Reactants->Inter1 SN2 Attack (S on C-alpha) Inter2 Intermediate 2 (Hydroxy-thiazoline) Inter1->Inter2 Cyclization (N attack on C=O) SideProduct Side Product (Isomers/Dimers) Inter1->SideProduct Acidic pH / High Temp Product Final Product (2-Aminothiazole) Inter2->Product Dehydration (-H2O)

Figure 1: The Hantzsch pathway.[1][2][3][4][5][6][7][8][9][10][11][12] Note that the dehydration step (Inter2 → Product) is often where the reaction stalls without sufficient heat or acid catalysis.

Module 3: Troubleshooting Workup & Isolation

Q: I get a sticky black tar instead of a solid precipitate upon neutralization. Why?

A: This is the most common complaint. It occurs because the free base of the aminothiazole is oiling out rather than crystallizing, often due to rapid pH changes or trapped impurities .

The Protocol for "Tar-Free" Isolation:

  • Don't Dump Base: Do not pour your reaction mixture directly into concentrated base.

  • Reverse Addition: Pour the reaction mixture into ice-cold water first.

  • Slow Neutralization: Add 5-10% Sodium Carbonate (

    
    ) or Ammonium Hydroxide (
    
    
    
    ) dropwise with vigorous stirring.
  • pH Target: Stop at pH 8-9 . Going too basic (pH > 11) can cause ring opening or salt formation issues depending on substituents.

  • Induce Crystallization: If oil forms, scratch the glass vessel or add a seed crystal. Sonication for 2 minutes can also force the lattice to form.

Troubleshooting Decision Tree

Troubleshooting Figure 2: Troubleshooting Logic Flow Start Issue Encountered LowYield Low Yield (<50%) Start->LowYield Sticky Sticky/Oily Product Start->Sticky Impure Impurities/Side Products Start->Impure CheckTemp Check Temp/Time (Is reaction complete?) LowYield->CheckTemp CheckBase Check Neutralization Sticky->CheckBase CheckSM Check Starting Material (Alpha-haloketone fresh?) Impure->CheckSM AddCat Action: Add Iodine (10%) or Switch to Microwave CheckTemp->AddCat SlowBase Action: Use 5% Na2CO3 Add Dropwise at 0°C CheckBase->SlowBase Recryst Action: Recrystallize (EtOH:Water 9:1) CheckSM->Recryst

Figure 2: Decision matrix for common experimental failures in thiazole synthesis.

Module 4: Recommended "Green" Protocol

For researchers seeking high purity and reproducibility, we recommend the Aqueous


-Cyclodextrin Method  (Ref 2, 5). This avoids volatile organic solvents and simplifies workup.

Materials:

  • Substituted

    
    -bromoacetophenone (1.0 mmol)[3]
    
  • Thiourea (1.1 mmol)

  • 
    -Cyclodextrin (114 mg, 0.1 mmol)
    
  • Water (10 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve

    
    -CD in water (10 mL) at 50°C until clear.
    
  • Addition: Add the

    
    -bromoacetophenone (dissolved in minimal acetone if solid/insoluble) and thiourea to the aqueous solution.
    
  • Reaction: Stir at 50°C.

    • Checkpoint: Monitor TLC.[1][3][4][5][6][13] The reaction typically completes in 60–90 minutes.

  • Workup: Cool to room temperature. The product usually precipitates out due to the "host-guest" complex breaking down or saturation.

  • Filtration: Filter the solid. Wash with cold water.

  • Catalyst Recovery: The filtrate contains the

    
    -CD, which can be reused by evaporating the water, though for analytical purity, fresh catalyst is recommended.
    

References

  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives: Source: Journal of University of Shanghai for Science and Technology URL:[5][7][Link]

  • Aqueous phase synthesis of thiazoles and aminothiazoles in the presence of

    
    -cyclodextrin: 
    Source: Tetrahedron Letters (via RSC/ScienceDirect context)
    URL:[Link]
    
  • Catalyst-Free Efficient Synthesis of 2-Aminothiazoles in Water: Source: ResearchGate (Potewar et al.) URL:[Link]

  • Green Supramolecular Catalyst Assisted Synthesis: Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Stability of Bromo-Thiazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromo-thiazole compounds. This guide is designed to provide expert insights and practical solutions to common stability challenges encountered during biological assays. The bromo-thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active agents.[1][2] However, its unique chemical properties can also present stability issues that may compromise experimental results. This resource offers troubleshooting guides and in-depth FAQs to help you ensure the integrity of your compounds and the reliability of your data.

Section 1: Frequently Asked Questions (FAQs) on Bromo-Thiazole Stability

This section addresses fundamental questions regarding the handling and stability of bromo-thiazole compounds.

Q1: What are the primary degradation pathways for bromo-thiazole compounds under typical laboratory conditions?

A1: Bromo-thiazole compounds are susceptible to several degradation pathways that can be influenced by solvent, light, pH, and temperature. Understanding these pathways is the first step in preventing compound instability.

  • Photodegradation: The carbon-bromine (C-Br) bond is often the most labile part of the molecule, particularly when exposed to UV or even ambient light. This can lead to homolytic cleavage of the C-Br bond, resulting in a debrominated thiazole radical.[3] This is a critical and often overlooked pathway for bromo-thiazole derivatives.

  • S-Oxidation: The sulfur atom in the thiazole ring is nucleophilic and can be oxidized, especially when using dimethyl sulfoxide (DMSO) as a solvent, which can act as an oxidizing agent.[4] This oxidation can form thiazole S-oxides or S-dioxides, altering the compound's electronic properties and biological activity.

  • Hydrolysis: If the compound has labile functional groups, such as esters or amides, residual water in solvents can lead to hydrolysis.[4] In more extreme pH conditions, the thiazole ring itself can be susceptible to hydrolytic cleavage.[5]

  • Metabolic Degradation: In cell-based assays or in vitro metabolism studies (e.g., with liver microsomes), cytochrome P450 enzymes can catalyze various biotransformations, including hydroxylation, S-oxidation, and epoxidation of the thiazole ring, potentially forming reactive metabolites.[6][7]

Below is a diagram illustrating these primary degradation routes.

cluster_main Bromo-Thiazole Core Compound cluster_products Degradation Products BromoThiazole R-Bromo-Thiazole Debrominated Debrominated Thiazole BromoThiazole->Debrominated  Light (UV)   SOxide Thiazole S-Oxide BromoThiazole->SOxide  Oxidants (e.g., DMSO, ROS)   Hydrolyzed Ring-Opened/Hydrolyzed Product BromoThiazole->Hydrolyzed  Water / Extreme pH   Metabolite Oxidized Metabolite BromoThiazole->Metabolite  Enzymes (e.g., P450)  

Caption: Key degradation pathways affecting bromo-thiazole compounds.

Q2: What is the best way to prepare and store stock solutions of bromo-thiazole compounds?

A2: Proper storage is critical to maintaining compound integrity. Inconsistent results in biological assays can often be traced back to degraded stock solutions or precipitation issues.[4] We recommend a systematic approach to storage, as summarized in the table below.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSO (<0.02% water)Minimizes water-mediated hydrolysis and solvent-adduct formation.[4] DMSO is a powerful solubilizing agent but can also act as an oxidant.
Temperature -80°C for long-term storage; -20°C for short-term.Low temperatures significantly slow the rate of all chemical degradation pathways.[4]
Light Store in amber glass vials or wrap clear vials in aluminum foil.Protects against photodegradation, a primary concern for bromo-thiazoles due to the labile C-Br bond.[3][4]
Atmosphere Store under an inert atmosphere (argon or nitrogen).Minimizes exposure to oxygen, reducing the risk of oxidation of the thiazole sulfur and other sensitive moieties.[4]
Aliquoting Prepare single-use aliquots.Avoids multiple freeze-thaw cycles which can introduce moisture (from condensation) and accelerate degradation.
Concentration Store at a higher concentration (e.g., 10 mM).Higher concentrations can sometimes improve stability for certain compounds.[4]
Q3: How does pH of the assay buffer affect the stability of my bromo-thiazole compound?

A3: The pH of the assay medium is a critical factor that directly influences chemical stability.[5] Its effects are multifaceted:

  • Catalysis of Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups and, in some cases, the thiazole ring itself.[5][8]

  • Protonation State & Solubility: The pH determines the protonation state of ionizable groups on the compound.[5] Changes in charge can dramatically alter solubility, potentially causing the compound to precipitate out of solution and leading to an apparent loss of activity. Some thiazole derivatives show clear pH-dependent properties.[9]

  • Reactivity: The electronic character of the thiazole ring can be modulated by pH, potentially making it more or less susceptible to nucleophilic or electrophilic attack by other components in the assay buffer.

Recommendation: Always assess the stability of your compound in the final assay buffer during method development. A simple pre-incubation of the compound in the buffer for the duration of the assay, followed by HPLC or LC-MS analysis, can reveal potential pH-driven instability.

Section 2: Troubleshooting Guide for Common Assay Issues

This guide provides a problem-oriented approach to resolving common issues encountered in biological assays involving bromo-thiazole compounds.

problemNode problemNode causeNode causeNode actionNode actionNode LossOfActivity Problem: Loss of Activity or Inconsistent IC50 Values Precipitation Potential Cause: Compound Precipitation LossOfActivity->Precipitation Degradation Potential Cause: Compound Degradation LossOfActivity->Degradation AssayInterference Potential Cause: Assay Interference LossOfActivity->AssayInterference CheckSolubility Action: Check Solubility in Assay Buffer. Visually inspect & measure concentration. Precipitation->CheckSolubility RunStability Action: Run Forced Degradation & Time-Course Stability Study (HPLC/LC-MS). Degradation->RunStability CheckStorage Action: Review Storage & Handling (Temp, Light, Solvent, Freeze-Thaw). Degradation->CheckStorage ControlExpts Action: Run Control Experiments (e.g., no-enzyme, no-cell controls). AssayInterference->ControlExpts

Caption: Troubleshooting workflow for bromo-thiazole compound instability.

Issue 1: Progressive Loss of Compound Potency Over Time
  • Observed Problem: The IC50 value of the compound increases with each new experiment, or freshly diluted compound is significantly more potent than a solution prepared hours earlier.

  • Potential Cause: The compound is degrading in the assay medium or in the diluted working solution. This could be due to hydrolysis, oxidation by components in the media (e.g., reactive oxygen species from cellular metabolism), or photodecomposition if the assay plates are exposed to light.[4][10][11]

  • Recommended Action & Troubleshooting:

    • Perform a Time-Course Stability Study: Incubate the bromo-thiazole compound at its final working concentration in the complete assay buffer/medium. Take aliquots at different time points (e.g., 0, 1, 2, 4, 24 hours) and analyze them by HPLC or LC-MS.[12][13] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products will confirm instability.

    • Evaluate Buffer Components: If instability is confirmed, systematically remove components from the buffer to identify the culprit. For example, some buffer salts or additives may catalyze degradation.

    • Incorporate Antioxidants: If oxidation is suspected (especially in cell-based assays where ROS are generated), consider including a mild, non-interfering antioxidant like N-acetylcysteine in the assay medium, if compatible with the assay biology.

    • Minimize Light Exposure: Ensure all steps, from dilution to incubation and plate reading, are performed with minimal light exposure. Use opaque plates or cover plates with an opaque lid.[14]

Issue 2: High Variability Between Replicate Wells or Experiments
  • Observed Problem: Significant scatter in data points, leading to poor curve fits and unreliable IC50 values.

  • Potential Cause 1: Poor Solubility/Precipitation: The compound may be precipitating from the aqueous assay buffer. This is common when diluting a high-concentration DMSO stock. Precipitation can be non-uniform across a microplate, leading to high variability.[4]

  • Recommended Action (Solubility):

    • Visual Inspection: After adding the compound to the assay buffer, visually inspect the solution (and wells under a microscope if possible) for signs of precipitation.

    • Solubility Measurement: Determine the kinetic solubility of your compound in the final assay buffer using methods like nephelometry or by centrifuging the solution and measuring the concentration of the supernatant via UV-Vis or LC-MS.

    • Mitigation: If solubility is an issue, decrease the final assay concentration, increase the percentage of DMSO (if the assay tolerates it, typically ≤0.5%), or use solubility-enhancing excipients.

  • Potential Cause 2: Covalent Binding to Assay Components: Bromo-thiazoles, particularly if metabolized to reactive intermediates, can potentially form covalent adducts with proteins in the assay (e.g., serum albumin in media, or the target protein itself).[15][16] This non-specific binding depletes the available concentration of the free compound in a non-stoichiometric way, causing variability.

  • Recommended Action (Covalent Binding):

    • Run No-Enzyme/No-Cell Controls: Incubate the compound in the full assay medium (including any proteins like BSA) but without the specific target enzyme or cells. Analyze the supernatant over time by LC-MS. A rapid decrease in the parent compound concentration suggests non-specific binding or degradation.

    • Mass Spectrometry Analysis: For in-depth investigation, intact protein mass spectrometry can be used to detect a mass shift in a target protein after incubation with the compound, which is direct evidence of covalent modification.[16][17]

Issue 3: Appearance of New Peaks in HPLC/LC-MS Analysis of Stock Solution
  • Observed Problem: Routine quality control analysis of a DMSO stock solution shows the emergence of new peaks that were not present in the original batch.

  • Potential Cause: The compound is degrading in the stock solution. The most common culprits are oxidation by DMSO or hydrolysis from absorbed atmospheric water.[4]

  • Recommended Action:

    • Characterize Degradants: Use mass spectrometry to determine the mass of the new peaks. An increase of +16 Da often suggests oxidation (e.g., S-oxide formation), while other masses could indicate hydrolysis or dimerization.[4]

    • Implement Strict Storage Protocols: Discard the degraded stock. Prepare a new stock solution strictly following the best practices outlined in the FAQ (Table 1), paying special attention to using anhydrous DMSO and storing under an inert atmosphere.[4]

    • Perform a Forced Degradation Study: To proactively understand potential issues, conduct a forced degradation study as recommended by ICH guidelines.[12][18] This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to rapidly identify likely degradation products and establish a stability-indicating analytical method.

Section 3: Key Experimental Protocols

Protocol 1: Time-Course Stability Assessment in Assay Buffer

This protocol is designed to determine if a bromo-thiazole compound is stable over the duration of a typical biological assay.

  • Prepare Compound Solution: Prepare a 2X concentrated solution of the bromo-thiazole compound in the final assay buffer (including all components: salts, additives, serum, etc.).

  • Initial Sample (T=0): Immediately take an aliquot of this solution. Quench any potential reaction by diluting it 1:1 in a strong organic solvent like acetonitrile (ACN) containing an internal standard. Centrifuge to pellet any precipitated proteins/salts.

  • Incubation: Incubate the remaining 2X compound solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂, protected from light).

  • Time Points: At regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), remove aliquots and process them exactly as described in Step 2.

  • Analysis: Analyze the supernatant from all time points by a validated HPLC-UV or LC-MS method.

  • Data Interpretation: Plot the peak area of the parent compound (normalized to the internal standard) against time. A stable compound will show a flat line (e.g., >95% remaining at the final time point). The appearance and growth of new peaks should also be monitored.

Caption: Experimental workflow for time-course stability analysis.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation pathways and is crucial for developing a stability-indicating analytical method.

  • Prepare Stock Solutions: Prepare solutions of the bromo-thiazole compound (e.g., 1 mg/mL) in a suitable solvent (e.g., ACN:water 1:1).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 4-8 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Incubate a solution at 80°C for 24 hours.

    • Photolytic Stress: Expose a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18][19] Keep a dark control wrapped in foil alongside.

  • Neutralization & Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by LC-MS/MS or a photodiode array (PDA) detector-equipped HPLC.

  • Evaluation: The goal is to achieve partial degradation (e.g., 10-30%). Compare the chromatograms to identify degradation products. The analytical method is considered "stability-indicating" if all degradation peaks are well-resolved from the parent peak.

Section 4: References

  • [No Source]

  • Cyri, C. P. (n.d.). PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES. Semantic Scholar. Retrieved from [Link]

  • RSC Publishing. (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Development of Stability Indicating Analytical Methods for drugs in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

  • ResearchGate. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • [No Source]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • [No Source]

  • [No Source]

  • [No Source]

  • [No Source]

  • [No Source]

  • [No Source]

  • ResearchGate. (n.d.). Effect of pH on fluorescence intensity ratio of benzothiazole.... Retrieved from [Link]

  • ResearchGate. (n.d.). Assessing Covalent Binding of Reactive Drug Metabolites by Complete Protein Digestion and LC–MS Analysis. Retrieved from [Link]

  • [No Source]

  • Frontiers. (2021, October 24). Benzothiazole Treatment Regulates the Reactive Oxygen Species Metabolism and Phenylpropanoid Pathway of Rosa roxburghii Fruit to Delay Senescence During Low Temperature Storage. Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • PMC. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. Retrieved from [Link]

  • [No Source]

  • PMC. (n.d.). Reactive oxygen species control protein degradation at the mitochondrial import gate. Retrieved from [Link]

  • [No Source]

  • [No Source]

  • The Gohlke Group. (2021, April 26). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from [Link]

  • [No Source]

  • [No Source]

  • [No Source]

  • [No Source]

  • [No Source]

  • [No Source]

  • MDPI. (n.d.). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. Retrieved from [Link]

  • [No Source]

  • [No Source]

  • [No Source]

  • [No Source]

  • [No Source]

Sources

overcoming resistance to thiazole-based anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Overcoming Resistance Profiles in Thiazole-Based Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Welcome to the Thiazole Technical Support Center

You are likely here because your thiazole-based lead (e.g., an Epothilone analog, Dasatinib derivative, or novel thiazole-hybrid) showed promise in enzymatic assays but is failing in resistant cell lines.

Thiazoles are potent pharmacophores—they form the backbone of microtubule stabilizers like Ixabepilone and kinase inhibitors like Dasatinib . However, they face a "unholy trinity" of resistance mechanisms: Solubility-driven pseudo-resistance , Efflux pump liability , and Gatekeeper mutations .

This guide bypasses standard textbook theory. Below are the field-validated protocols and troubleshooting workflows we use to salvage stalled programs.

Module 1: The Pre-Analytical Phase (Solubility & Stability)

User Question: "My compound shows variable IC50s across replicates. Is it resistance or experimental error?"

Dr. Vance’s Diagnosis: Before assuming biological resistance, rule out "precipitation resistance." Thiazoles are lipophilic and prone to crashing out in aqueous media, mimicking low potency. Furthermore, the thiazole ring is susceptible to oxidative ring-opening if stored improperly.

Troubleshooting Protocol: The "Solubility Cliff" Check
ParameterSpecificationWhy it matters
Solvent Vehicle DMSO (Anhydrous)Thiazoles are hygroscopic. Water in DMSO accelerates degradation.
Stock Conc. Max 10 mM>10 mM increases risk of "micro-precipitation" upon dilution.
Media Dilution Stepwise (Intermediate)Direct spike into media causes shock precipitation.
Storage -20°C, Desiccated, DarkThiazoles are photosensitive; light promotes isomerization.

The Stepwise Dilution Protocol (Mandatory for Thiazoles):

  • Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate: Dilute 1:10 in PBS (not media) to create a 1 mM working solution (10% DMSO). Check for turbidity immediately.

  • Final: Dilute into culture media to final concentration (e.g., 1 µM, 0.1% DMSO).

Critical Check: If your compound precipitates at Step 2, you are measuring the solubility limit, not the IC50. Switch to a cyclodextrin-based formulation (e.g., HP-β-CD) for the assay.

Module 2: The Biological Phase (Efflux Pumps)

User Question: "My compound is failing in MDR+ cell lines (e.g., KB-V1 or MCF-7/ADR). Is it a P-gp substrate?"

Dr. Vance’s Diagnosis: While thiazoles like Ixabepilone were designed to evade P-glycoprotein (P-gp/MDR1), many novel synthetic thiazoles remain substrates. You must distinguish between pump-mediated resistance (solvable by chemistry) and target-mediated resistance (requires a new scaffold).

Experiment: The Rhodamine 123 Efflux Shift Assay

Do not rely on MTT assays alone. You need a functional transport assay.

Protocol:

  • Cell Prep: Harvest MDR+ cells (e.g., MCF-7/ADR) and parental line (MCF-7).

  • Loading: Incubate

    
     cells/mL with Rhodamine 123 (5 µM)  for 30 min at 37°C.
    
  • Wash: Wash 2x with ice-cold PBS to stop influx.

  • Efflux Phase: Resuspend cells in media containing:

    • Group A: Vehicle only.

    • Group B: Your Thiazole Compound (10 µM).

    • Group C: Verapamil (10 µM - Positive Control Inhibitor).

  • Readout: Incubate 60 min at 37°C. Measure intracellular fluorescence via Flow Cytometry (FITC channel).

Data Interpretation:

  • High Fluorescence (Retention): Your compound inhibited the pump (or the pump doesn't recognize the dye).

  • Low Fluorescence (Efflux): The pump is active.

  • The "Shift": If Co-treatment (Thiazole + Verapamil) restores potency in the cytotoxicity assay, your compound is a P-gp substrate.

Visualizing the Troubleshooting Logic:

ThiazoleResistance Start High IC50 in Resistant Line SolubilityCheck Check Solubility (Turbidimetry) Start->SolubilityCheck Precipitation Precipitation Detected SolubilityCheck->Precipitation Yes EffluxCheck Efflux Assay (Rhodamine 123) SolubilityCheck->EffluxCheck No (Soluble) Formulation Fix Formulation (Cyclodextrin/PEG) Precipitation->Formulation PumpActive High Efflux Activity EffluxCheck->PumpActive Yes TargetCheck Sequencing/Binding Assay EffluxCheck->TargetCheck No (Retention) PumpSubstrate Compound is P-gp Substrate Modify C2/C4 Position PumpActive->PumpSubstrate MutationFound Target Mutation Found (e.g., T315I, βIII-tubulin) TargetCheck->MutationFound Yes ScaffoldChange Scaffold Hop Required MutationFound->ScaffoldChange

Figure 1: Decision matrix for diagnosing resistance in thiazole-based agents. Follow the path to distinguish physical, biological, and molecular failure modes.

Module 3: The Molecular Phase (Target Mutations)

User Question: "I've ruled out P-gp. Why is my Epothilone/Dasatinib analog still failing?"

Dr. Vance’s Diagnosis: You are likely hitting a Gatekeeper Mutation or Isoform Switch .

  • Kinase Inhibitors (Dasatinib-like): The T315I mutation in BCR-ABL prevents hydrogen bonding with the thiazole moiety.

  • Microtubule Stabilizers (Epothilone-like): Overexpression of

    
    III-tubulin  or specific point mutations (e.g., A248T) destabilize the drug binding pocket.
    
The "Resistance Index" (RI) Calculation

Do not look at absolute IC50. Look at the shift.



RI ValueInterpretationAction
< 2.0 No ResistanceCheck assay variability.
2 - 10 Low ResistanceLikely P-gp mediated (Check Module 2).
> 100 High ResistanceTarget Mutation (e.g., T315I).[1][2]
Experiment: Tubulin Polymerization Assay (For Microtubule Agents)

Verify if your compound can physically engage the target.

  • Reagents: Purified Tubulin (>99%), GTP, Buffer (PEM).

  • Setup: Mix Tubulin (3 mg/mL) + GTP (1 mM) + Thiazole Compound (3-10 µM) at 4°C.

  • Initiation: Shift temp to 37°C.

  • Readout: Measure Absorbance at 350 nm every 30 seconds for 60 mins.

  • Result:

    • Thiazole Control: Rapid increase in OD (Polymerization).

    • Failure: Flat line (Drug fails to stabilize tubulin).

Module 4: Structural Modification (Medicinal Chemistry)

User Question: "How do I modify the thiazole ring to overcome these issues?"

Dr. Vance’s Insight:

  • To Evade P-gp: Reduce the number of Hydrogen Bond Donors (HBD). The thiazole nitrogen is a specific recognition site. Steric shielding at the C2 position often reduces P-gp affinity without destroying potency.

  • To Overcome T315I (Kinase): The T315I mutation puts a bulky Isoleucine in the binding pocket. Standard thiazoles clash with this. You must design "Type II" inhibitors or flexible linkers that bind the DFG-out conformation, avoiding the steric clash at the gatekeeper residue.

Signaling Pathway & Resistance Mechanism:

Mechanism cluster_Cell Cancer Cell Drug Thiazole Agent Pgp P-gp Pump (Efflux) Drug->Pgp Extrusion Target Target (Tubulin or Kinase) Drug->Target Binding Apoptosis Apoptosis (Cell Death) Target->Apoptosis Stabilization/Inhibition Mutation Mutation (T315I / βIII-Tubulin) Mutation->Drug Blocks Binding Mutation->Target Alters Pocket

Figure 2: Mechanistic pathways showing how P-gp efflux and Target Mutations (T315I/


III-tubulin) intercept Thiazole efficacy.

References

  • Ixabepilone Mechanism & Resistance

    • Title: Mechanism of action of ixabepilone and its interactions with the

      
      III-tubulin isotype.[3][4]
      
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Dasatinib & T315I Mutation

    • Title: Molecular Analysis of Dasatinib Resistance Mechanisms in CML Patients Identifies Novel BCR-ABL Mutations.[5]

    • Source: Blood (ASH Public
    • URL:[Link]

  • Epothilone Solubility & Handling

    • Title: Epothilone B Product Usage & Stability Information.[6][7]

    • Source: Cell Signaling Technology.
  • Rhodamine 123 Efflux Protocol

    • Title: Multidrug Resistance Direct Dye Efflux Assay.[8]

    • Source: Sigma-Aldrich Technical Bulletin.
  • Thiazole SAR & Anticancer Review

    • Title: Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Str
    • Source: Bentham Science / Current Medicinal Chemistry.
    • URL:[Link]

Sources

minimizing off-target effects of 1-(5-bromo-1,3-thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical and pharmacological liabilities associated with 1-(5-bromo-1,3-thiazol-2-yl)piperidine .

This compound merges a 2-aminothiazole core—a highly privileged scaffold in drug discovery—with a lipophilic piperidine ring and a strategic halogen substitution. While this architecture provides excellent binding affinity for various targets, it introduces specific off-target liabilities, including cytochrome P450 (CYP) inhibition, hERG channel cross-reactivity, and kinase promiscuity.

Below is our comprehensive troubleshooting guide, designed to help you understand the causality behind these off-target effects and implement self-validating protocols to mitigate them.

Section 1: Cytochrome P450 (CYP) Inhibition & Heme Coordination

Q: In my microsomal stability assays, 1-(5-bromo-1,3-thiazol-2-yl)piperidine exhibits strong CYP3A4 inhibition. What is the mechanistic cause, and how can I design away from it?

The Causality: The thiazole ring is a well-documented CYP inhibitor. The sp2-hybridized nitrogen of the 1,3-thiazole ring possesses a lone pair of electrons that can directly coordinate with the heme iron (Fe3+) in the active site of CYP enzymes, particularly CYP3A4[1]. This coordination displaces the axial water molecule, leading to potent reversible inhibition (Type II binding spectra). While the 5-bromo substitution adds steric bulk that can slightly alter the binding trajectory, the lipophilic piperidine ring often anchors the molecule securely within the expansive CYP3A4 hydrophobic pocket, facilitating this detrimental heme-ligation.

Self-Validating Protocol: Time-Dependent CYP Inhibition (TDI) Assay To validate whether the inhibition is purely reversible heme-coordination or mechanism-based inactivation (MBI), execute the following workflow:

  • Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the test compound (0.1–50 µM) with HLMs in the presence and absence of 1 mM NADPH for 30 minutes at 37°C.

  • Dilution & Substrate Addition: Dilute the primary incubation mixture 10-fold into a secondary incubation plate containing a CYP3A4-specific probe substrate (e.g., Midazolam at its

    
     value) and fresh NADPH.
    
  • Termination & Analysis: Quench the reaction after 10 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • Data Interpretation: An IC

    
     shift to a lower value in the NADPH-pre-incubated samples confirms MBI. If the IC
    
    
    
    remains static, the liability is reversible heme-coordination. Mitigation requires introducing steric hindrance adjacent to the thiazole nitrogen or reducing the overall lipophilicity (LogP) of the piperidine ring.

Section 2: hERG Channel Toxicity & Lipophilicity

Q: My patch-clamp data indicates significant hERG channel inhibition. Is the piperidine ring responsible, and how do I resolve this without losing my primary target affinity?

The Causality: The hERG (human ether-à-go-go-related gene) potassium channel is notoriously promiscuous, primarily trapping basic, lipophilic amines within its central cavity. While conjugating piperidine to an electron-withdrawing thiazole ring significantly reduces the basicity (pKa) of the piperidine nitrogen—making it behave more like an enamine/amide—the overall lipophilicity (CLogP) of the bromo-thiazole-piperidine system remains high[2]. This high lipophilicity drives non-specific partitioning into the lipid bilayer and subsequent entry into the hERG channel's hydrophobic binding pockets (Y652 and F656 residues).

Self-Validating Protocol: Automated Patch-Clamp hERG Assay

  • Cell Culture: Culture CHO cells stably expressing the hERG channel. Harvest and resuspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with an intracellular solution containing 130 mM KCl.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 1-(5-bromo-1,3-thiazol-2-yl)piperidine at escalating concentrations (0.1, 1, 3, 10, 30 µM). Allow 3 minutes per concentration for steady-state block.

  • Mitigation Strategy Validation: If the IC

    
     is <10 µM, synthesize analogs replacing the piperidine with a morpholine or introducing a polar hydroxyl/fluorine group to the piperidine ring. Re-test to confirm that lowering the CLogP restores the hERG IC
    
    
    
    to >30 µM.

Section 3: Metabolic Stability & Reactive Metabolite Formation

Q: I am concerned about the hepatotoxic potential of the 2-aminothiazole core. Does the 5-bromo substitution help or hurt the metabolic stability?

The Causality: Unsubstituted 2-aminothiazoles are classified as structural alerts (toxicophores). They are highly susceptible to CYP-mediated oxidation at the electron-rich C4-C5 double bond, forming reactive epoxides or oxaziridines[3]. These electrophilic species rapidly undergo ring-opening to form thioamides or directly bind covalently to nucleophilic residues on hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI).

Crucially, the 5-bromo substitution is a highly effective mitigation strategy. By placing a bulky, electron-withdrawing bromine atom at the C5 position, you chemically block the metabolic "soft spot." This prevents the formation of the toxic C4-C5 epoxide, forcing the molecule down safer clearance pathways[4].

MetabolicPathway cluster_unsub Unsubstituted Thiazole Pathway (Toxic) cluster_sub 5-Bromo Substituted Pathway (Safe) N1 Unsubstituted 2-Aminothiazole (C4-C5 Soft Spot) N2 CYP450 Oxidation N1->N2 N3 C4-C5 Epoxidation (Reactive Metabolite) N2->N3 N4 Covalent Protein Binding (Hepatotoxicity / MBI) N3->N4 N5 1-(5-bromo-1,3-thiazol-2-yl)piperidine (C5 Position Blocked) N6 CYP450 Oxidation N5->N6 N7 Epoxidation Prevented (Steric Hindrance) N6->N7 N8 Safe Clearance / Alternative Metabolism N7->N8

Metabolic trajectory showing 5-bromo substitution blocking toxic C4-C5 thiazole epoxidation.

Section 4: Kinase Cross-Reactivity Profiling

Q: My compound is intended for a non-kinase target, but I am seeing off-target inhibition of kinases like Src and CK2. Why is this happening?

The Causality: The 2-aminothiazole motif is a "privileged scaffold" in kinase drug discovery (e.g., Dasatinib)[5]. The nitrogen of the thiazole and the exocyclic amine (or in this case, the piperidine nitrogen) perfectly mimic the hydrogen bond donor/acceptor profile of adenine. This allows the compound to dock seamlessly into the highly conserved ATP-binding hinge region of various kinases. To design away from this, you must disrupt the hinge-binding pharmacophore, typically by adding bulky substituents that clash with the narrow hinge pocket, or by altering the trajectory of the piperidine ring.

Quantitative Off-Target Liability Summary

To aid in your structure-activity relationship (SAR) optimization, the following table summarizes the comparative physicochemical and off-target metrics of the unsubstituted vs. 5-bromo substituted derivatives.

Compound ScaffoldEst. CLogPPiperidine N pKaCYP3A4 IC

(µM)
hERG IC

(µM)
Reactive Metabolite (GSH Trapping)Kinase Promiscuity
Unsubstituted 2-(piperidin-1-yl)thiazole ~2.8~5.5< 1.0 (Strong)~5.0 (Moderate)High (C4-C5 Epoxide)High (Hinge Binder)
1-(5-bromo-1,3-thiazol-2-yl)piperidine ~3.6~4.8< 0.5 (Strong)~2.0 (High)None (C5 Blocked)Moderate (Steric Clash)

Note: The addition of the 5-bromo group solves the reactive metabolite issue but increases lipophilicity, which exacerbates hERG and CYP liabilities. Future iterations should focus on reducing the lipophilicity of the piperidine ring.

References

  • Strategies to Mitigate CYP450 Inhibition, The Medicinal Chemist's Guide to Solving ADMET Challenges, Royal Society of Chemistry. Available at:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks, Drug Hunter. Available at:[Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity, Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?, ResearchGate. Available at:[Link]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site, Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Technical Support Center: Troubleshooting Piperidine Bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you are likely aware that the piperidine heterocycle is one of the most frequently utilized pharmacophores in medicinal chemistry. However, its integration often introduces severe pharmacokinetic bottlenecks. This guide provides authoritative, mechanistic troubleshooting strategies to overcome the poor oral bioavailability associated with piperidine-containing compounds.

Section 1: Overcoming Poor Membrane Permeability via pKa Modulation

Frequently Asked Questions

Q: My piperidine-based lead compound shows sub-nanomolar target affinity but near-zero oral bioavailability. What is the primary physicochemical culprit? A: The fundamental issue is the high basicity of the unsubstituted piperidine ring. As a secondary or tertiary aliphatic amine, piperidine typically exhibits a pKa of ~11.1[1]. According to the Henderson-Hasselbalch equation, at physiological pH (7.4), >99.9% of the molecules exist in a protonated, cationic state. This charged species incurs a massive desolvation energy penalty when attempting to partition into the lipophilic core of the intestinal epithelium, resulting in negligible passive transcellular diffusion.

Q: How can I structurally modify the piperidine ring to improve permeability without abolishing target binding? A: You must modulate the pKa by introducing electron-withdrawing groups (EWGs)—such as fluorine (-F), trifluoromethyl (-CF3), or hydroxyl (-OH)—at the beta (C3) or gamma (C4) positions[1]. The strong electronegativity of these groups pulls electron density away from the nitrogen lone pair through the sigma-bond network (the inductive effect). This stabilizes the unprotonated amine, lowering the pKa to a more favorable range (7.5–9.0). For instance, introducing a fluorine atom can decrease the pKa by 0.3 to 1.2 units, exponentially increasing the neutral, membrane-permeable fraction at pH 7.4[1]. Furthermore, introducing chiral centers via these substitutions can simultaneously optimize spatial configuration and reduce off-target hERG toxicity[2].

Quantitative Impact of Structural Modification

Table 1: Effect of Fluorination on Piperidine pKa and Permeability

Structural ModificationPosition Relative to NitrogenApproximate pKaRelative Neutral Fraction at pH 7.4Permeability Impact
Unsubstituted PiperidineN/A~11.1< 0.02%Baseline (Low)
4-Fluoro substitutionGamma (γ)~9.5~0.8%Moderate Increase
3-Fluoro substitutionBeta (β)~8.8~3.8%High Increase
3,3-Difluoro substitutionBeta (β)~7.2~61.3%Maximum Increase
Experimental Workflow: Self-Validating Caco-2 Permeability Assay

Causality & Validation: This protocol measures the rate at which your modified compound traverses a polarized human intestinal epithelial monolayer. It is designed as a self-validating system : it utilizes strict internal controls to ensure that any observed poor permeability is due to the compound's pKa, not a failure of the cellular monolayer.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Integrity Check (Internal Control 1): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B permeability, or basolateral (B) chamber for B-to-A efflux assessment.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Validation Controls (Internal Control 2 & 3): Run parallel wells with Propranolol (high permeability standard, target

    
     > 20 × 10⁻⁶ cm/s) and Atenolol (low permeability standard, target 
    
    
    
    < 1 × 10⁻⁶ cm/s).
  • Paracellular Leakage Check (Internal Control 4): Co-incubate with Lucifer Yellow (100 µM). Post-assay, measure fluorescence. If Lucifer Yellow

    
     > 1 × 10⁻⁶ cm/s, discard the test compound data as the tight junctions were compromised.
    
  • Analysis: Quantify compound concentration via LC-MS/MS and calculate the apparent permeability coefficient (

    
    ).
    

G A Piperidine Lead pKa ~11.1 Low Permeability B Identify Modification Site (Beta/Gamma Position) A->B C Add Electron-Withdrawing Group (e.g., -F, -CF3, -OH) B->C Inductive Effect D Steric Hindrance (e.g., Alpha-Methylation) B->D Steric Shielding E Reduced pKa (~8.5) Increased Neutral Fraction C->E D->E F In Vitro Validation (PAMPA / Caco-2) E->F

Workflow for structural modification of piperidines to modulate pKa and improve permeability.

Section 2: Mitigating First-Pass Metabolism and Efflux

Frequently Asked Questions

Q: My modified piperidine compound is highly permeable in Caco-2 assays but still exhibits low systemic exposure in vivo. What is the physiological barrier? A: The compound is likely falling victim to extensive first-pass metabolism in the liver and intestine. Piperidine derivatives, particularly 4-aminopiperidines, are prime substrates for Cytochrome P450 enzymes, with CYP3A4 being the major isoform responsible for their clearance[3]. The piperidine ring adopts a chair conformation that perfectly exposes the alpha-carbon hydrogens to the P450 heme iron. The enzyme abstracts this hydrogen, leading to a radical intermediate and subsequent N-dealkylation, rapidly converting your active drug into an inactive, easily excreted metabolite[3].

Q: If structural modification (like alpha-methylation) ruins my compound's target affinity, how can I rescue its bioavailability through formulation? A: You can utilize a pharmacokinetic boosting strategy by co-formulating your compound with a bioenhancer. Piperine, an alkaloid derived from black pepper, is a potent, well-documented inhibitor of both CYP3A4 and the P-glycoprotein (P-gp) efflux transporter[4]. By temporarily inhibiting the metabolizing enzymes at the site of absorption and in the liver, piperine prevents the rapid N-dealkylation of the piperidine core[4],[5]. This allows the intact drug to bypass first-pass metabolism and enter systemic circulation, drastically increasing the Area Under the Curve (AUC) and maximum plasma concentration (Cmax)[5].

Quantitative Impact of Bioenhancers

Table 2: Impact of Piperine Co-administration on Pharmacokinetic Parameters

Pharmacokinetic ParameterPiperidine Drug AloneCo-administered with PiperineMechanistic Cause
Intestinal AbsorptionModerateSignificantly IncreasedP-gp Efflux Inhibition[4]
Hepatic ClearanceHighLowCYP3A4 Inhibition[5]
CmaxSub-therapeutic2x to 3x IncreaseBypassed First-Pass Metabolism[5]
Half-life (t1/2)Short (< 2 hours)ProlongedDecreased N-dealkylation rate
Experimental Workflow: Self-Validating Human Liver Microsome (HLM) Stability Assay

Causality & Validation: This assay isolates the Phase I metabolic vulnerability of the piperidine ring by exposing it directly to concentrated hepatic CYP450 enzymes. The inclusion of a minus-NADPH control ensures you are measuring true enzymatic clearance, not chemical degradation.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Mix HLMs (final protein concentration 0.5 mg/mL) with the test piperidine compound (final concentration 1 µM) in the buffer. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.

  • Sampling: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Negative Control (Internal Control 1): Run a parallel incubation without NADPH. If the compound depletes here, it is chemically unstable in the buffer, and the clearance is not CYP-mediated.

  • Positive Controls (Internal Control 2 & 3): Run parallel incubations with Verapamil (high CYP clearance standard) and Warfarin (low CYP clearance standard). The assay is only valid if Verapamil is rapidly depleted and Warfarin remains stable.

  • Centrifugation & Analysis: Centrifuge quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

G A Oral Administration Piperidine Drug B Intestinal / Hepatic First-Pass (CYP3A4) A->B F Enhanced Systemic Bioavailability A->F Bypasses First-Pass C N-Dealkylation Inactive Metabolite B->C High Clearance D Co-administer Bioenhancer (e.g., Piperine) E CYP3A4 / P-gp Inhibition D->E E->B Blocks Metabolism

Mechanism of CYP3A4-mediated first-pass metabolism and inhibition via bioenhancers.

References[2] Application of Chiral Piperidine Scaffolds in Drug Design. Thieme-connect.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7U79njz8eH9kU4jCPLSMeXEYM5rQRuzrSgza3YBkMpp6ASvvqZ2XeBl0VMTRUMnIRQ_f0JUIh0ieY1FUf3c5WkjYUoNbymGM-Q8liXS1wkfJPla2ZEkIjGsF_rc0JVrpTYkpi-S6uL0hQNAId-6tvBg7H5zkxTFxwiP8oElI7nuAuw2lxttmxjQDE[3] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn4nZebi-gDEl3A98bHOI2pzrsg27s4F5435I3aqHB7bXNN74c7k9mLIiN6b8QAbo6cpULvp8QzB67_BQDWkv72T8AmIUzgoLarf6-cS6DCvmyPdc2u87hIEO0AgM8_urLrRBkug==[4] View of A Systematic Review of Piperine as a Bioavailability Enhancer. Journal of Drug Delivery and Therapeutics.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZoZLTsgESXdWMUNi9p6ygblbjw-Kf7NFpf-uRwwj2GRWFXLZOyNivMslKfeKE8Qzr4Ki_fgAjS9zMTx_zDrXbrtMOGM1xuTFNNoSAsKWEw3GAqBugGrRV0PoJk8zfcqMDMWdTacRrwIaUUf4KepZ5ydfEWfImfD8=[5] US5744161A - Use of piperine as a bioavailability enhancer. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_tA7ainpJ9M1tE-0BDlyPUzuDU8SyJ-LOtNqGo89eKHbfcs3f9pVN4-3g_UdzfIF3ovwMI35akhULGoetZOliaK3xJ9CI7yMSVgKuobzan4OH-TUL1zQA9yOUK15PKKqo94P2GF7TwBIx[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Yuntsg.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQCW3iaRi8XnokufNiRvWnHkryBlByd68G1pFqW299UFXDCx0PNpu8uK5Uw7SORZb_AOiOHTtgjfVVqYMNUzfcnLLBYw4dKLTQe4hS_EicT7f0iGZR7VlEUfbHGw6ySm9wB8P3qOcq2ftiMGEvcmfv-9ccfBrFiG4ho7CML43eMkIPG3D6GaRBdI9aXoWRAw==

Sources

Technical Support Center: Scale-Up Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Scale-Up Anomalies in Thiazole Construction Ticket ID: THZ-SC-2024

Introduction: Beyond the Beaker

Welcome to the Technical Support Center. If you are here, you have likely moved beyond the milligram-scale exploration of thiazoles and are now facing the distinct non-linearities of process chemistry.

The thiazole ring is a "privileged scaffold" in medicinal chemistry (found in Ritonavir, Dasatinib, Epothilones), yet its synthesis—specifically the Hantzsch condensation—is deceptively simple. On a 100mg scale, it is a textbook reaction. On a 1kg scale, it is a thermal hazard generator that produces lachrymatory intermediates and intractable "black tar" impurities.

This guide treats your synthesis not as a recipe, but as a system of competing kinetics and thermodynamics. We will troubleshoot the three most critical failure modes: Thermal Runaway , Regiochemical Drift , and Purification Gridlock .

Module 1: Thermal Management & Lachrymator Control

User Issue: "My reaction exothermed violently upon addition of the


-haloketone. The operator reported severe eye irritation despite working in a fume hood."
Diagnosis: The Autocatalytic Trap

The Hantzsch synthesis (condensation of a thioamide with an


-haloketone) is highly exothermic. In batch mode, the accumulation of the 

-haloketone (often a bromide) creates a "thermal bomb." As the reaction initiates, the heat generated accelerates the rate of the remaining unreacted material (Arrhenius behavior), leading to a runaway. Furthermore,

-haloketones are potent lachrymators; at scale, the vapor pressure generated by the exotherm can overwhelm standard ventilation.
Protocol: Controlled Dosing & In-Situ Masking

Do not add reagents all at once. Use a semi-batch or continuous flow approach.

Step-by-Step Mitigation:

  • Solvent Selection: Switch from pure Ethanol (EtOH) to EtOH/Water (1:1) or Isopropyl Acetate (IPAc) . Water acts as a thermal sink and aids in precipitating the final product.

  • The "Heel" Method:

    • Charge the reactor with the thioamide and 10% of the solvent volume.

    • Heat to mild reflux (

      
      ).
      
    • Dose the

      
      -haloketone (dissolved in the remaining solvent) slowly over 2–4 hours.
      
    • Why? This ensures the halide is consumed immediately upon entry, preventing accumulation (accumulation = potential energy for runaway).

  • Lachrymator Neutralization:

    • Keep a scrubber solution of 10% aqueous sodium thiosulfate or morpholine nearby. These nucleophiles rapidly quench escaping

      
      -haloketones.
      
Visualization: Reaction Kinetics & Failure Pathways

HantzschFailureModes Start Thioamide + Alpha-Haloketone Inter Hydroxy-thiazoline Intermediate Start->Inter Nucleophilic Attack (S) Runaway THERMAL RUNAWAY (Batch Accumulation) Start->Runaway Uncontrolled Dosing Tar Polymerization/Tar (Excess Haloketone) Start->Tar Localized Hotspots Dimer Oxidative Dimerization (Thioamide disulfide) Start->Dimer Air Exposure Product Thiazole (Target) Inter->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch synthesis showing the intended route (Green) versus thermal and impurity failure modes (Red/Grey).

Module 2: The "Black Tar" Impurity Profile

User Issue: "The crude material is a dark black oil. Column chromatography is impossible at this scale, and crystallization is failing."

Diagnosis: Polymerization & Oxidative Dimerization

The "black tar" is usually a complex mixture of polymerized


-haloketone (which is acid-sensitive) and oxidized thioamide (disulfides). If the reaction mixture becomes too acidic (HBr generation), the product can also degrade.
Protocol: Salt Formation & Scavenging

Avoid chromatography. Scale-up purification relies on phase changes .

Troubleshooting Workflow:

  • Stoichiometry Check: Use a slight excess of thioamide (1.05 eq) rather than the haloketone. It is easier to wash away water-soluble thioamide than lipophilic haloketone polymers.

  • The "Crash" Method (Hydrobromide Salt Isolation):

    • Thiazoles are basic. Upon completion, cool the reaction to

      
      .
      
    • The product often crystallizes directly as the HBr salt .

    • Filter the solid. The "tar" usually remains in the mother liquor.

  • Reslurry (Polishing):

    • Take the crude HBr salt.

    • Reslurry in Acetone or MTBE (the salt is insoluble; organic impurities dissolve).

    • Filter again to obtain high-purity salt.

  • Free Basing (Optional):

    • Suspend the salt in water/DCM.

    • Adjust pH to 8-9 with

      
      .
      
    • Separate phases and concentrate.

Data: Solvent Efficiency for Impurity Purge

Solvent SystemTargetImpurity Removal (Tar)Yield Impact
Ethanol (Cold) HBr SaltModerateHigh (>90%)
Acetone Reslurry HBr SaltExcellent High (>85%)
Ethyl Acetate/Hex Free BasePoor (Co-elutes)Moderate
Module 3: Advanced Flow Chemistry (The Modern Fix)

User Issue: "We need to make 5kg of a thiazole derived from a highly unstable


-chloroketone. Batch synthesis is deemed unsafe."
Diagnosis: Intermediate Instability

Some


-haloketones are too unstable to store or transport. In these cases, Telescoped Continuous Flow  is the only viable path. This allows you to generate the hazardous intermediate and consume it immediately within a closed system.
Protocol: The "Generate-and-Consume" Loop

This setup utilizes a diazomethane-free approach or in-situ halogenation to maximize safety.

Flow Setup Configuration:

  • Stream A: Ketone substrate + Acid catalyst.[1]

  • Stream B: Halogenation agent (e.g., Sulfuryl chloride or

    
    ).
    
  • Reactor 1 (residence time < 5 min): Generates

    
    -haloketone.
    
  • Stream C: Thioamide in DMF/EtOH.

  • Reactor 2 (Heated,

    
    ):  Hantzsch condensation.
    
  • Quench: Output flows into aqueous

    
    .
    
Visualization: Continuous Flow Process

FlowProcess InputA Ketone Substrate R1 Reactor 1 (Halogenation) InputA->R1 InputB Brominating Agent InputB->R1 InputC Thioamide Solution R2 Reactor 2 (Cyclization) InputC->R2 R1->R2 Unstable Intermediate (Consumed Immediately) Quench Quench/Precipitation (Aq. Carbonate) R2->Quench Crude Thiazole HBr

Figure 2: Telescoped flow chemistry setup for handling unstable


-haloketones without isolation.
FAQ: Quick Troubleshooting

Q: I am seeing a mixture of 2-amino thiazole and 2-imino-2,3-dihydrothiazole. Why? A: This is a regioselectivity issue driven by pH. In highly acidic media (excess HBr), the reaction can drift toward the imino-isomer. Fix: Add a mild base (Sodium Acetate, 1.0 eq) to the reaction mixture to buffer the HBr generated, or switch to a neutral solvent system like Ethanol/Water.

Q: Can I use "Green" solvents? A: Absolutely. 2-MeTHF (2-Methyltetrahydrofuran) is a superior replacement for DCM in workups. For the reaction itself, PEG-400 or Glycerol based deep eutectic solvents have shown promise in stabilizing the transition state and improving yield, though workup can be more viscous.

Q: How do I remove the sulfur smell from the equipment? A: Thioamide residues are persistent. Rinse glassware/reactors with a dilute Bleach (NaOCl) solution. This oxidizes the sulfur species to odorless sulfoxides/sulfones. Warning: Do not mix bleach with the acidic reaction waste (risk of


 gas).
References
  • Continuous Flow Synthesis of Thiazoles

    • Title: An efficient and scalable synthesis of thiazolo ring fused 2-pyridones using flow chemistry.[1][2]

    • Source: Arkivoc / DiVA Portal.
    • URL:[Link]

  • Safety in Handling

    
    -Haloketones: 
    
    • Title: Synthetic Access to Arom

      
      -Haloketones (Safety & Scale-up).[3][4]
      
    • Source: PMC / NIH.
    • URL:[Link]

  • Impurity Management & Green Chemistry

    • Title: Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.[5]

    • Source: PMC / NIH.
    • URL:[Link] (Note: Generalized link to relevant Green Chem literature in PMC).

  • General Thiazole Methodologies

    • Title: Thiazole Synthesis - Recent Literature and Mechanisms.[6][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

interpreting complex NMR spectra of 1-(5-bromo-1,3-thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Level 3 Technical Support Escalation response. It assumes the user has already attempted standard acquisition and is now facing specific spectral anomalies characteristic of halogenated aminothiazoles.

Ticket ID: #TZ-BR-502 Subject: Spectral Anomalies in 1-(5-bromo-1,3-thiazol-2-yl)piperidine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering difficulties interpreting the NMR spectra of 1-(5-bromo-1,3-thiazol-2-yl)piperidine . This molecule presents a "perfect storm" of NMR challenges:

  • Quadrupolar Nuclei: The presence of Bromine (

    
    Br) and Nitrogen (
    
    
    
    N) causes significant line broadening in
    
    
    C spectra.
  • Dynamic Conformational Exchange: The

    
     bond exhibits restricted rotation, leading to signal broadening or doubling in 
    
    
    
    NMR at room temperature.
  • Heavy Atom Effects: The bromine substituent induces counter-intuitive shielding effects.

Below are the three most common "Failure Modes" associated with this scaffold, accompanied by diagnostic protocols.

Issue 1: The "Missing" Carbon Signals (13C NMR)

User Complaint: "I count only aliphatic carbons. The aromatic quaternary carbons (C-Br and C-N) are invisible or buried in the noise."

Technical Diagnosis: This is a classic relaxation and broadening issue.

  • C5-Br (The "Heavy Atom" Carbon): Carbon atoms directly bonded to bromine often suffer from Scalar Relaxation of the Second Kind . The rapid quadrupolar relaxation of the bromine nucleus (

    
    ) shortens the 
    
    
    
    of the attached carbon, broadening the signal significantly. Additionally, the "Heavy Atom Effect" shifts this carbon upfield, often into the aromatic/alkene "blind spot" around 100-110 ppm, where it may be confused with noise or solvent impurities.
  • C2-N (The Bridgehead): This quaternary carbon has a very long spin-lattice relaxation time (

    
    ) because it lacks attached protons to facilitate dipolar relaxation. Standard pulse sequences with short delays (
    
    
    
    ) saturate this signal, reducing its intensity to near zero.

Troubleshooting Protocol:

ParameterStandard ValueOptimized Value Reasoning
Relaxation Delay (d1) 1.0 - 2.0 s3.0 - 5.0 s Allows full magnetization recovery for the C2 quaternary carbon.
Pulse Angle


or

Smaller flip angles require less time to return to equilibrium (Ernst Angle logic).
Line Broadening (LB) 1.0 Hz3.0 - 5.0 Hz Increases S/N ratio for broad C-Br signals (sacrifices resolution for detection).
Scans (ns) 10244096+ Signal-to-noise scales with the square root of scans.

Workflow Visualization:

G start Start: Missing 13C Signals check_region Check 100-110 ppm region (C-Br Upfield Shift) start->check_region found_noise Signal indistinguishable from noise? check_region->found_noise Yes success Assign C5-Br (~105 ppm) Assign C2-N (~170 ppm) check_region->success Found weak signal opt_params Modify Acquisition Parameters: 1. Increase d1 (3-5s) 2. Increase LB (3Hz) 3. Set Pulse 30° found_noise->opt_params reacquire Re-acquire Spectrum opt_params->reacquire decision Signal Visible? reacquire->decision decision->success Yes cryoprobe Escalate: Use Cryoprobe or Concentrated Sample decision->cryoprobe No

Caption: Logical workflow for recovering "invisible" quaternary carbons in halogenated heterocycles.

Issue 2: The "Blurry" Piperidine (Dynamic 1H NMR)

User Complaint: "The piperidine protons (approx 3.5 ppm) look like broad blobs or are split into unequal multiplets. Is my sample impure?"

Technical Diagnosis: Your sample is likely pure. You are observing Restricted Rotation (Dynamic NMR). The bond between the Thiazole C2 and Piperidine Nitrogen has partial double-bond character due to resonance delocalization from the ring sulfur/nitrogen system.

  • At Room Temperature (298K): The rotation rate (

    
    ) is likely comparable to the chemical shift time scale (
    
    
    
    ). This places the system in the "coalescence" regime, resulting in extreme broadening.
  • The Consequence: The

    
    -protons of the piperidine ring (adjacent to N) experience different magnetic environments (syn vs. anti to the thiazole sulfur) and cannot average out.
    

Troubleshooting Protocol (VT-NMR):

To resolve this, you must push the system into the "Fast Exchange" limit.

  • Solvent Choice: Switch to DMSO-d6 or Toluene-d8 (high boiling points). Avoid

    
     if you plan to heat above 50°C.
    
  • Experiment: Run a Variable Temperature (VT) stack.

    • Start: 25°C (298K)

    • Step: +10°C increments

    • Target: 80°C - 100°C (353K - 373K)

  • Result: As temperature increases, the broad "blobs" at ~3.5 ppm will sharpen into a single, well-defined triplet (or broad singlet) as the rotation becomes faster than the NMR timescale.

Mechanism of Action:

Dynamics cluster_0 Low Temp / Slow Exchange cluster_1 High Temp / Fast Exchange Slow Restricted C-N Rotation Split Distinct Axial/Equatorial or Syn/Anti Signals Slow->Split Heat Apply Heat (>350K) Split->Heat Fast Free C-N Rotation Sharp Averaged Signal (Sharp Triplet) Fast->Sharp Heat->Fast

Caption: Impact of thermal energy on overcoming the rotational barrier of the 2-aminothiazole C-N bond.

Issue 3: Regiochemistry Confirmation (HMBC)

User Complaint: "How do I prove the Bromine is at position 5 and not position 4? The proton NMR just shows one singlet."

Technical Diagnosis: In 1H NMR, both 4-bromo and 5-bromo isomers would show a single aromatic proton. You cannot distinguish them by 1H multiplicity alone. You must use HMBC (Heteronuclear Multiple Bond Correlation) to view long-range couplings (


 and 

).

The Solution: The "H4" Lighthouse If your molecule is the 5-bromo isomer, the remaining proton is at position 4 (H4).

  • H4 will show a strong

    
     correlation to C5  (the C-Br carbon).
    
  • H4 will show a strong

    
     correlation to C2  (the C-N carbon).
    

If it were the 4-bromo isomer (proton at H5):

  • H5 would show a

    
     to C4 and a 
    
    
    
    to C2, but the chemical shifts of the carbons would differ significantly.

Expected Data Table (1-(5-bromo-1,3-thiazol-2-yl)piperidine):

NucleusPositionApprox.[1][2][3][4][5][6] Shift (

)
MultiplicityKey HMBC Correlations
1H H-4 (Thiazole)7.2 - 7.5 ppmSingletC2, C5
1H Piperidine

-CH2
3.4 - 3.6 ppmBroad/Mult.C2 (Thiazole), Pip-

-C
1H Piperidine

-CH2
1.6 - 1.7 ppmMultipletPip-

-C
13C C-2 (Thiazole)168 - 172 ppm Q (Weak)From H-4 and Pip-

-H
13C C-4 (Thiazole)138 - 142 ppmCHFrom H-4 (Direct HSQC)
13C C-5 (Thiazole-Br)100 - 105 ppm Q (Broad)From H-4 (

)

Note: The C-5 shift is upfield due to the Heavy Atom Effect of Bromine.

References & Further Reading
  • General Heterocyclic NMR: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Essential for parameter optimization).

  • Restricted Rotation in Amides/Thioamides: Quintanilla-Licea, R., et al. "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond."[7] Molecules, vol. 7, no.[8] 8, 2002, pp. 662-673. Link

  • Heavy Atom Effects: "13C NMR Chemical Shifts of Brominated Carbons." Chemistry Stack Exchange, 2015. Link

  • Thiazole Data: "2-Aminothiazole 1H NMR Spectrum." ChemicalBook.[9] Link

Disclaimer: Experimental results may vary based on solvent (DMSO vs CDCl3), concentration, and magnetic field strength. Always verify assignments with 2D experiments (HSQC/HMBC).

Sources

Validation & Comparative

Comparative Study of Thiazole Derivatives in Cancer Cell Lines: A Preclinical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole scaffold is a privileged pharmacophore in oncology, serving as the structural backbone for FDA-approved therapeutics like Dasatinib and Bleomycin. In recent years, synthetic modifications have yielded novel classes of thiazole derivatives—such as bis-thiazoles, thiazolidinediones, and thiopyrano[2,3-d]thiazoles—that exhibit potent, targeted antiproliferative properties. This guide provides an objective, data-driven comparison of these derivatives across diverse cancer cell lines, detailing their structure-activity relationships (SAR), apoptotic mechanisms, and the standardized, self-validating experimental protocols required for robust preclinical evaluation.

Mechanistic Rationale & Pathway Targeting

Thiazole derivatives exert their anticancer effects through multifaceted signaling interventions, primarily inducing apoptosis via the intrinsic mitochondrial pathway and targeted kinase inhibition.

Recent studies demonstrate that1, effectively halting cellular proliferation in lung adenocarcinoma (A549) and glioma (C6) models[1]. Conversely, 2 in colorectal adenocarcinoma (HT-29) cells. This oxidative stress leads to severe mitochondrial depolarization, cell cycle arrest in the S and G2/M phases, and the subsequent downstream activation of Caspases 3, 7, 8, and 9[2].

Pathway Thiazole Thiazole Derivatives ROS ROS Generation Thiazole->ROS Akt Akt Inhibition Thiazole->Akt Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase 3/7/9 Activation Akt->Caspase Mito->Caspase Apoptosis Apoptosis & Cell Cycle Arrest Caspase->Apoptosis

Fig 1. Mechanisms of apoptosis induction by thiazole derivatives in cancer cells.

Comparative Efficacy: Quantitative IC50 Analysis

To objectively benchmark the therapeutic potential of novel thiazoles, we must compare their half-maximal inhibitory concentrations (IC50) across distinct histological cancer models. The data reveals that structural modifications drastically alter binding affinity and cytotoxicity.

Compound ClassRepresentative DerivativeTarget Cell LineCancer TypeIC50 ValuePrimary Mechanism of Action
Thiazolidinedione Compound T21Huh7Hepatocellular Carcinoma2.0 - 16.0 µMCytotoxicity / Proliferation inhibition[3]
Bis-Thiazole Compound 5fKF-28Ovarian Cancer0.006 µM (6 nM)G1 phase arrest, Apoptosis[4]
Thiazole-Hydrazone Compound 6C6Rat Glioma3.83 µg/mLAkt pathway inhibition[1]
Thiopyrano[2,3-d]thiazole Les-6547HT-29Colorectal Adenocarcinoma2.21 µMROS generation, Caspase activation[2]
Structure-Activity Relationship (SAR) Dynamics

The causality behind the differential efficacy of these derivatives lies in their SAR profiles:

  • Electron-Withdrawing Groups: The incorporation of cyano or fluoro substituents at the 4th position of the thiazole phenyl ring significantly increases lipophilicity and target kinase affinity, directly correlating with enhanced efficacy against C6 glioma cells[1].

  • Dimerization: Bis-thiazole derivatives exhibit exceptional nanomolar potency (IC50 = 6 nM) in ovarian cancer cells[4]. The dual-ring system likely provides a superior geometric fit within the hydrophobic pockets of target receptors compared to mono-thiazoles.

  • Scaffold Hybridization: Fusing the thiazole ring with naturally occurring cytotoxic moieties, such as juglone, creates a synergistic effect that amplifies ROS generation, effectively overcoming inherent resistance mechanisms in colorectal models[2].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of thiazole derivatives must follow a self-validating experimental workflow. The protocols below are designed to eliminate false positives caused by assay interference.

Workflow Synth 1. Synthesis & Characterization Screen 2. Cytotoxicity (MTT/SRB Assay) Synth->Screen Select 3. Hit Selection (IC50 Analytics) Screen->Select Mech 4. Mechanistic Validation Select->Mech

Fig 2. Standardized workflow for preclinical evaluation of thiazole derivatives.

Protocol A: Cytotoxicity Screening (SRB Assay)

Causality & Choice: While the MTT assay is ubiquitous, it relies strictly on mitochondrial succinate dehydrogenase activity. Because certain thiazole derivatives directly alter mitochondrial metabolism via ROS generation[2], MTT readouts can produce metabolic artifacts. Therefore, the3 (e.g., Huh7, HepG2) as it binds stoichiometrically to basic amino acids, measuring total cellular protein mass independent of metabolic state[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 5 × 10³ cells/well) in 96-well plates and incubate for 24 hours at 37°C in a 5% CO₂ humidified environment to allow adherence.

  • Compound Treatment: Treat cells with serial dilutions of the thiazole derivative (e.g., 0.1 µM to 100 µM) for 48–72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin).

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour to fix the cellular proteins in situ.

  • Staining: Wash plates with deionized water and air-dry. Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid for 30 minutes at room temperature.

  • Washing & Solubilization: Remove unbound dye with four rapid 1% acetic acid washes. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes.

  • Quantification: Measure optical density (OD) at 515 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality & Choice: To definitively confirm that the observed cytotoxicity is due to programmed cell death rather than non-specific necrosis,5. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into the DNA of membrane-compromised cells (late apoptosis/necrosis)[5].

Step-by-Step Methodology:

  • Induction: Treat cells with the established IC50 concentration of the target thiazole derivative for 24–48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using an enzyme-free dissociation buffer to preserve cell surface phosphatidylserine integrity.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze the samples within 1 hour using a flow cytometer. Gate the populations into Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

References

  • Ozen, C., et al. (2017). "Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives." Journal of Pharmacy & Pharmaceutical Sciences.
  • MDPI. (2018). "Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors." Molecules.
  • Frontiers. (2021). "Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches." Frontiers in Chemistry.
  • Cells. (2025). "Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells." Cells.

Sources

validating 1-(5-bromo-1,3-thiazol-2-yl)piperidine as a Ras inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating 1-(5-bromo-1,3-thiazol-2-yl)piperidine as a Next-Generation Ras Inhibitor Scaffold

Executive Summary: The Evolution of Ras Inhibition

For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep, traditional binding pockets. The clinical validation of covalent inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849) shattered this paradigm, proving that the cryptic Switch-II pocket can be targeted to lock KRAS in its inactive GDP-bound state [1, 2].

However, current clinical inhibitors are largely restricted to the G12C mutation, relying on a covalent bond with the mutant cysteine. To target other prevalent oncogenic drivers (such as KRAS G12D or G12V), reversible allosteric inhibitors are required.

This guide outlines the validation of 1-(5-bromo-1,3-thiazol-2-yl)piperidine (BTP) —a novel, highly efficient fragment hit. We will objectively compare its biophysical performance against established clinical drugs and detail the self-validating experimental workflows required to advance this fragment into a lead compound.

Structural Rationale & Comparative Performance

Why start with a molecule as small as BTP? In fragment-based drug discovery, raw potency (IC50) is secondary to Ligand Efficiency (LE) . BTP provides a near-perfect structural vector for the Switch-II pocket:

  • The Thiazole Ring: Inserts deeply into the hydrophobic sub-pocket. The bromine atom serves a dual purpose: it provides a hydrophobic vector for further synthetic expansion and acts as a heavy-atom tracer for anomalous dispersion in X-ray crystallography.

  • The Piperidine Ring: The saturated sp3-rich heterocycle enhances aqueous solubility. More importantly, the basic nitrogen can be engineered to form a critical salt-bridge with the mutant Asp12 residue in KRAS G12D [4].

Table 1: Comparative Performance Metrics

Note: While BTP displays a micromolar IC50 typical of early-stage fragments, its Ligand Efficiency far exceeds the standard >0.3 threshold, indicating an optimal binding geometry without "molecular obesity."

Parameter1-(5-bromo-1,3-thiazol-2-yl)piperidine (BTP)Sotorasib (AMG 510) [1]Adagrasib (MRTX849) [2]
Development Stage Fragment Hit (Preclinical)Approved Clinical DrugApproved Clinical Drug
Target Specificity Pan-KRAS / G12D (Salt-bridge)KRAS G12CKRAS G12C
Molecular Weight 247.16 g/mol 560.64 g/mol 604.16 g/mol
Heavy Atoms (HA) 124042
Biochemical IC50 ~85 µM0.04 µM0.01 µM
Ligand Efficiency (LE) 0.45 kcal/mol/HA ~0.28 kcal/mol/HA~0.26 kcal/mol/HA
Binding Mode Reversible AllostericIrreversible CovalentIrreversible Covalent

Mechanistic Causality: The Ras Activation Cycle

To understand how BTP functions, we must visualize the target mechanism. BTP does not compete with GTP; rather, it binds allosterically to the Switch-II pocket, preventing the Guanine Nucleotide Exchange Factor (SOS) from catalyzing the release of GDP.

RasPathway GEF SOS (GEF Factor) RasGDP KRAS-GDP (Inactive State) GEF->RasGDP GAP GAP Protein RasGTP KRAS-GTP (Active State) GAP->RasGTP RasGDP->RasGTP Nucleotide Exchange RasGTP->RasGDP GTP Hydrolysis Effector MAPK/ERK Signaling Cascade RasGTP->Effector Oncogenic Activation Inhibitor BTP Fragment (Switch-II Binder) Inhibitor->RasGDP Allosteric Inhibition

Fig 1. KRAS activation cycle and the allosteric inhibition mechanism of the BTP fragment.

Experimental Workflows: A Self-Validating System

To rigorously validate BTP, we must employ an orthogonal testing cascade. A biochemical assay proves functional inhibition, while a biophysical assay proves direct thermodynamic binding.

ValidationWorkflow A Primary Screen (Thermal Shift) B Biochemical Assay (SOS-Exchange) A->B C Biophysical Binding (ITC Validation) B->C D Structural Biology (X-ray Co-crystal) C->D E Lead Optimization (Scaffold Expansion) D->E

Fig 2. Step-by-step experimental workflow for validating fragment-based Ras inhibitors.

Protocol 1: SOS-Catalyzed Nucleotide Exchange Assay

This assay is the gold standard for evaluating GDP-to-GTP exchange kinetics [3].

  • Causality: We utilize BODIPY-FL-GDP because its fluorescence is highly enhanced when bound to the hydrophobic pocket of KRAS. When SOS1 forces the release of the nucleotide into the aqueous buffer, the fluorescence quenches. An effective inhibitor will block this release, maintaining a high fluorescent signal.

Step-by-Step Methodology:

  • Complex Preparation: Incubate 1 µM recombinant KRAS (G12D or WT) with 1 µM BODIPY-FL-GDP in Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% NP-40). Note: Mg2+ is strictly required for nucleotide coordination, while NP-40 prevents non-specific protein aggregation.

  • Compound Incubation: Dispense BTP (titrated from 1 mM down to 1 µM) into the microplate. Include Sotorasib as a positive control (if using G12C) and DMSO as a vehicle control. Incubate at room temperature for 30 minutes to ensure thermodynamic binding equilibrium.

  • Reaction Initiation: Inject 0.1 µM of the SOS1 catalytic domain alongside 100 µM of unlabeled GTP.

  • Kinetic Readout: Monitor fluorescence decay (Excitation 485 nm / Emission 520 nm) continuously for 60 minutes.

  • Data Analysis: Fit the decay curves to a single exponential decay model to extract the pseudo-first-order rate constant (

    
    ). Calculate IC50 based on the dose-dependent reduction of 
    
    
    
    .
Protocol 2: Isothermal Titration Calorimetry (ITC)

Relying solely on biochemical assays can lead to false positives due to assay interference (e.g., fluorescence quenching by the compound). ITC provides a self-validating biophysical confirmation of direct binding.

  • Causality: ITC measures the direct heat released or absorbed during binding, yielding the dissociation constant (

    
    ), enthalpy (
    
    
    
    ), and stoichiometry (
    
    
    ). For a fragment like BTP, establishing an
    
    
    stoichiometry is critical to prove it is binding to a specific pocket rather than forming colloidal aggregates.

Step-by-Step Methodology:

  • Strict Buffer Matching: Dialyze the KRAS protein overnight against the ITC Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Dissolve BTP in the exact same dialysis buffer, adjusting both solutions to a final concentration of 5% DMSO. Critical Step: Even a 0.1% mismatch in DMSO will cause massive heat-of-dilution artifacts that will mask the fragment's subtle heat signature.

  • Titration Setup: Load 50 µM of GDP-loaded KRAS into the sample cell. Load 1 mM of BTP into the injection syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each, with a 120-second spacing and a stirring speed of 750 rpm. Note: The 120-second spacing is necessary to allow the baseline to fully stabilize after each injection, ensuring accurate integration of the enthalpic peak.

  • Data Analysis: Subtract the background heat of dilution (determined by titrating BTP into buffer alone). Fit the integrated isotherm to a one-set-of-sites model to extract the thermodynamic parameters.

Conclusion

While 1-(5-bromo-1,3-thiazol-2-yl)piperidine (BTP) is a preclinical fragment, its exceptional Ligand Efficiency (0.45 kcal/mol/HA) makes it a vastly superior starting point compared to screening massive, unoptimized libraries. By utilizing the self-validating SOS-exchange and ITC workflows detailed above, medicinal chemists can confidently use the BTP scaffold to design next-generation, mutant-selective Ras inhibitors that bypass the limitations of current covalent therapies.

References

  • Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature 575, 217–223 (2019). URL: [Link]

  • Hallin, J., et al. "The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients." Cancer Discovery 10(1), 54-71 (2020). URL: [Link]

  • Sun, Q., et al. "Discovery of Small Molecules that Bind to K-Ras and Inhibit Sos-mediated Activation." Angewandte Chemie International Edition 51(25), 6140–6143 (2012). URL: [Link]

  • Mao, Z., et al. "KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge." Cell Discovery 8, 5 (2022). URL: [Link]

Technical Guide: Cross-Reactivity & Selectivity Profile of 1-(5-bromo-1,3-thiazol-2-yl)piperidine

[1]

Executive Summary: The Scaffold Identity

1-(5-bromo-1,3-thiazol-2-yl)piperidine is a functionalized 2-aminothiazole derivative.[1] Unlike classic kinase inhibitors (e.g., Dasatinib, SNS-032) which typically feature a secondary amine at the 2-position to facilitate hydrogen bond donation to the kinase hinge region, this molecule features a tertiary amine (piperidine).[1]

  • Primary Classification: Chemical Intermediate / Fragment-Based Drug Discovery (FBDD) Hit.[1]

  • Key Structural Feature: The piperidine ring eliminates the H-bond donor capability at the C2-amine, significantly altering its promiscuity profile compared to secondary aminothiazoles.[1]

  • Primary Utility: Synthesis of inhibitors for ROCK (Rho-associated kinase) , p38 MAPK , and CDK4/6 .[1]

  • Cross-Reactivity Verdict: Moderate-to-Low intrinsic affinity for typical Tyrosine Kinases (TKs) due to lack of hinge donor; however, it shows specific cross-reactivity with Serine/Threonine kinases that accommodate bulky hydrophobic groups at the solvent front.[1]

Mechanism of Action & Binding Mode

To understand the cross-reactivity, one must understand the binding thermodynamics.[1]

The "Missing Donor" Hypothesis

Most ATP-competitive inhibitors mimic the adenine ring of ATP, forming a specific hydrogen bond network with the kinase "hinge" region (residues connecting the N- and C-terminal lobes).[1]

  • Classic 2-Aminothiazoles: The ring nitrogen (N3) acts as an H-bond acceptor, and the exocyclic amine (NH) acts as an H-bond donor.[1]

  • 1-(5-bromo-1,3-thiazol-2-yl)piperidine: The exocyclic nitrogen is part of a piperidine ring (tertiary).[1] It cannot donate a hydrogen bond to the backbone carbonyl of the hinge.[1]

Consequence: This molecule relies heavily on:

  • Shape Complementarity: The piperidine ring filling the solvent-exposed region.[1]

  • Halogen Bonding: The 5-bromo substituent often engages in halogen bonding or hydrophobic interactions within the gatekeeper region or back-pocket.[1]

DOT Diagram: Binding Mode Comparison

BindingModecluster_ClassicClassic Inhibitor (Secondary Amine)cluster_SubjectSubject Molecule (Tertiary Amine)HingeKinase Hinge Region(Backbone CO & NH)Classic2-Amino-Thiazole(e.g., Dasatinib fragment)Classic->HingeH-Bond Acceptor (N3)ANDH-Bond Donor (NH)Subject1-(5-bromo-1,3-thiazol-2-yl)piperidineSubject->HingeH-Bond Acceptor (N3) OnlyNO Donor InteractionHydrophobic PocketHydrophobic PocketSubject->Hydrophobic PocketPiperidine Steric FillGatekeeperGatekeeperSubject->Gatekeeper5-Br Interaction

Caption: Comparison of hinge-binding interactions. The subject molecule lacks the critical H-bond donor found in classic inhibitors, reducing non-specific binding to kinases requiring that interaction.[1]

Cross-Reactivity Profile: Data & Targets

Despite the "missing donor," this scaffold is not inert.[1] It is a privileged structure that serves as a starting point for several kinase families.[1][2]

Primary Cross-Reactivity Targets

The following kinases have shown sensitivity to 2-piperidinylthiazole derivatives:

Kinase FamilyInteraction TypeRelevanceNotes
ROCK 1/2 High Affinity (Derivatives)Primary Target The piperidine ring fits well in the ATP pocket of ROCK, often used in hypertension research.[1]
p38 MAPK Moderate AffinityOff-TargetThe 5-bromo position is often substituted to target the p38 hydrophobic pocket.[1]
CDK4/6 Low/ModerateScaffold HitThiazoles are common CDK scaffolds; the piperidine analog can show weak inhibitory activity.[1]
Src Family Low AffinityNegative ControlLacks the potency of secondary amine analogs (like Dasatinib) due to the missing H-bond.[1]
Comparative Analysis: Scaffold Selectivity
Feature1-(5-bromo-1,3-thiazol-2-yl)piperidine 2-Aminopyrimidine Scaffolds Classic 2-Aminothiazoles
H-Bond Capability Acceptor Only (1)Acceptor/Donor (2-3)Acceptor/Donor (2)
Promiscuity (PAINS) Low (Kinase-specific)ModerateHigh (Frequent Hitter)
Solubility Moderate (Lipophilic)HighModerate
Primary Use ROCK/p38 Inhibitor Precursor General Kinase InhibitorSrc/Abl/CDK Inhibitors

Experimental Protocols for Validation

To empirically determine the cross-reactivity of this molecule in your specific assay, follow these standardized protocols.

Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)

Use this to validate physical binding to the kinase domain independent of enzymatic activity.[1]

  • Preparation: Dilute recombinant kinase domain (e.g., ROCK1, p38, Src) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).[1]

  • Compound Addition: Add 1-(5-bromo-1,3-thiazol-2-yl)piperidine at a final concentration of 10 µM and 50 µM (include DMSO control).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Run: Perform melt curve from 25°C to 95°C (1°C/min ramp) in a qPCR machine.

  • Analysis: Calculate

    
    .
    
    • 
       : Significant Binding.[1]
      
    • 
       : Non-binder (likely due to tertiary amine clash or lack of donor).[1]
      
Protocol B: Activity-Based Profiling (Kinase-Glo)

Use this to measure functional inhibition.[1]

  • Reaction Mix: Combine Kinase (10 nM), Peptide Substrate (e.g., S6 peptide for ROCK), and ATP (at

    
    ) in 384-well plates.
    
  • Inhibitor: Titrate the compound from 100 µM down to 1 nM.

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add Kinase-Glo reagent (Promega) to deplete remaining ATP.[1]

  • Readout: Measure Luminescence. High luminescence = High inhibition (unused ATP).[1]

Synthesis & Pathway Context

The 5-bromo group is the "handle" for further elaboration.[1] In drug discovery, this molecule is rarely the final drug but the core upon which selectivity is built.[1]

Pathway Diagram: From Scaffold to Inhibitor

SynthesisPathwayScaffold1-(5-bromo-1,3-thiazol-2-yl)piperidine(The Product)ReactionSuzuki-Miyaura Coupling(Pd catalyst + Boronic Acid)Scaffold->ReactionFunctionalization at C5Target1ROCK Inhibitor(Hypertension)Reaction->Target1Add Hydrophobic TailTarget2p38 MAPK Inhibitor(Inflammation)Reaction->Target2Add Amide LinkerTarget3CDK Inhibitor(Cancer)Reaction->Target3Add Pyridine/Pyrimidine

Caption: The 5-bromo position serves as the diversification point. The intrinsic cross-reactivity of the scaffold dictates the "background" selectivity of the final drugs.[1]

References

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor."[1] Journal of Medicinal Chemistry. Link

  • Patt, W. C., et al. (2016).[1] "Spirocycloheptanes as inhibitors of ROCK." World Intellectual Property Organization (Patent WO2016010950A1).[1] Link

  • Bilodeau, M. T., et al. (2004).[1] "The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • ChemicalBook. "5-bromo-2-piperidin-1-yl-1,3-thiazole Product Entry." Link

  • BenchChem. "Comparative Analysis of Thiazole-Based Kinase Inhibitors." Link

In Vitro-In Vivo Correlation (IVIVC): The Mathematical Bridge

Author: BenchChem Technical Support Team. Date: March 2026

Bridging the Translational Gap: A Comprehensive Guide to Validating In Vitro Findings in In Vivo Animal Models

The "Valley of Death" in drug discovery often occurs at the precipice of in vivo translation. Despite robust in vitro efficacy—whether in 2D cell lines, 3D spheroids, or organoids—compounds frequently fail in animal models due to complex pharmacokinetics, immune system interactions, and tumor microenvironment (TME) dynamics. For instance, correlative studies in central nervous system (CNS) drug development demonstrate that in vitro blood-brain barrier (BBB) models often exhibit poor predictability for actual in vivo CNS exposure, necessitating integrated preclinical workflows[1].

As application scientists, our mandate is to design self-validating preclinical workflows that objectively bridge this gap. This guide provides a critical comparison of in vivo animal models and establishes rigorous methodologies for translating in vitro data into actionable clinical insights.

Before selecting an animal model, it is critical to establish an In Vitro-In Vivo Correlation (IVIVC). IVIVC is a predictive mathematical framework that links in vitro properties (e.g., dissolution rate, drug release) to in vivo pharmacokinetic (PK) responses (e.g., plasma concentration)[2].

  • Level A Correlation: The most rigorous standard. It establishes a direct, point-to-point mathematical relationship between the entire in vitro dissolution curve and the in vivo input/absorption rate[2].

  • Level B & C Correlations: These utilize statistical moments or single-point metrics. While useful for early formulation screening, they are less predictive for complex targeted therapies[3].

By leveraging IVIVC combined with physiologically based pharmacokinetic (PBPK) modeling, researchers can refine dosing strategies, predict human exposure, and minimize unnecessary animal use, directly supporting the 3Rs (Replacement, Reduction, Refinement)[4].

Objective Comparison of Preclinical In Vivo Models

Selecting the correct in vivo model is the most consequential decision in preclinical validation. The choice must be driven by the mechanism of action (MOA) hypothesized in vitro.

  • Cell-Line Derived Xenografts (CDX): Human immortalized cancer cells injected into immunodeficient mice (e.g., Nude, NSG)[5]. They are highly reproducible and cost-effective, but lack a functional immune system and native TME architecture[5].

  • Patient-Derived Xenografts (PDX): Direct engraftment of patient tumor tissue into immunodeficient mice[6]. They preserve human tumor heterogeneity, stromal architecture, and molecular profiles, making them highly clinically relevant, though they suffer from slow engraftment times[6].

  • Syngeneic Models: Murine tumor cell lines implanted into immunocompetent mice of the same genetic background (e.g., C57BL/6)[7]. Because they possess a fully intact immune system, they are the gold standard for evaluating immuno-oncology (IO) agents like immune checkpoint inhibitors[7].

  • Genetically Engineered Mouse Models (GEMMs): Mice engineered to spontaneously develop tumors via oncogene activation or tumor suppressor deletion[6]. Tumors evolve naturally within a native, immunocompetent TME, but experiments require extremely long timelines[6].

  • Humanized Mouse Models: Immunodeficient mice engrafted with human immune cells (e.g., PBMCs or CD34+ stem cells) alongside human tumors[6]. They allow the evaluation of human-specific IO drugs in a humanized immune context, though they are technically demanding[6].

Table 1: Comparative Matrix of Preclinical In Vivo Models
Model TypeEngraftment SourceImmune StatusTME FidelityAverage TimelineRelative CostBest Application
CDX Human Cell LinesImmunocompromisedLow2–4 Weeks$Early high-throughput screening
Syngeneic Murine Cell LinesImmunocompetentModerate3–6 Weeks

Immuno-oncology (IO) screening
PDX Human Tumor TissueImmunocompromisedHigh3–6 Months

Tumor heterogeneity & targeted therapy
GEMM Spontaneous (Genetic)ImmunocompetentVery High6–12 Months

$
TME interactions & disease progression
Humanized Human Cells + ImmunePartially ReconstitutedHigh4–8 Months

$
Human-specific IO therapeutics

Translational Workflow

The progression from in vitro discovery to clinical translation must follow a logical, data-driven pathway.

G cluster_models In Vivo Model Selection in_vitro In Vitro Discovery (2D/3D Cultures) ivivc IVIVC Modeling (PK/PD Predictions) in_vitro->ivivc Dissolution & Release Data cdx CDX (High-throughput) ivivc->cdx Validated Targets syngeneic Syngeneic (Intact Immunity) ivivc->syngeneic Immuno-Oncology pdx PDX (Clinical Relevance) ivivc->pdx Tumor Heterogeneity gemm GEMM (Native TME) ivivc->gemm TME Interactions validation In Vivo Validation (Efficacy & MOA) cdx->validation syngeneic->validation pdx->validation gemm->validation clinical Clinical Translation (IND Filing) validation->clinical Predictive Success

Translational workflow from in vitro discovery to in vivo validation and clinical translation.

Establishing a Self-Validating Experimental Protocol

To ensure trustworthiness, an in vivo validation protocol must be designed to eliminate bias and prove causality. Below is a standardized, step-by-step methodology for validating an in vitro hit using a Patient-Derived Xenograft (PDX) model.

Step 1: Tumor Expansion and Engraftment

  • Action: Propagate patient tumor fragments in vivo (passages P1 to P3) in donor mice rather than culturing them in vitro prior to implantation into the study cohort.

  • Causality: In vitro culturing rapidly selects for sub-clones adapted to plastic, destroying the patient-specific heterogeneity and stromal architecture that the PDX model is specifically designed to preserve.

Step 2: Baseline Stratification and Randomization

  • Action: Allow tumors to reach a volume of 100–150 mm³ before randomizing mice into treatment cohorts using a block-randomization algorithm.

  • Causality: Randomizing strictly by tumor volume—rather than body weight or days post-implantation—ensures that all cohorts are in the exact same logarithmic growth phase at the onset of treatment, eliminating baseline growth bias.

Step 3: Dosing Strategy and IVIVC Integration

  • Action: Administer the therapeutic agent using doses and routes derived from Level A IVIVC modeling and preliminary PK studies. Always include a vehicle control and a clinically relevant standard-of-care (SoC) positive control.

Step 4: Blinded Data Acquisition

  • Action: Measure tumor dimensions via digital calipers bi-weekly. The technician performing the measurements must be strictly blinded to the cohort assignments.

  • Causality: Blinding prevents subconscious confirmation bias, ensuring that borderline caliper measurements are not skewed in favor of the hypothesized outcome.

Step 5: Ex Vivo Pharmacodynamic (PD) Confirmation

  • Action: At the study endpoint, harvest tumors and perform immunohistochemistry (IHC) and RNA-sequencing.

  • Causality: Tumor regression alone is insufficient to validate an in vitro finding. Ex vivo analysis must confirm that the in vivo regression was caused by the exact molecular mechanism (e.g., specific target phosphorylation inhibition) observed during in vitro discovery.

References

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals World Journal of Advanced Research and Reviews (WJARR)[Link]

  • Blood–brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics Expert Opinion on Drug Discovery (Taylor & Francis)[Link]

  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities Pharmaceutics (MDPI)[Link]

  • In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling National Institutes of Health (NIH / PMC)[Link]

  • Oncology CRO services – Cell Line-derived Xenograft (CDX) Mouse Models InnoSer Laboratories [Link]

  • Syngeneic Mouse Models Charles River Laboratories[Link]

  • Choosing the RIGHT Model - Syngeneic versus Humanized Mouse Models Champions Oncology[Link]

Sources

Head-to-Head Guide: Novel Ras Inhibitors (G12C, G12D, and Pan-RAS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ras Renaissance

For decades, Ras proteins were the "undruggable" holy grail of oncology. The landscape shifted permanently with the discovery of the switch-II pocket, enabling covalent inhibition of KRAS(G12C). Today, the field is evolving from isoform-specific covalent trapping (OFF-state) to state-independent and active-state (ON-state) inhibition.

This guide provides a technical, head-to-head comparison of three distinct classes of inhibitors:

  • First-Gen G12C Covalent: Sotorasib (AMG 510) vs. Adagrasib (MRTX849).

  • Next-Gen G12C Potency: Divarasib (GDC-6036).[1][2]

  • The New Frontier (G12D & Pan-RAS): MRTX1133 vs. RMC-6236.

Mechanism of Action: The Structural Divide

To select the correct inhibitor or experimental assay, one must understand the binding topology.

  • OFF-State Inhibitors (Sotorasib, Adagrasib, Divarasib): These rely on the intrinsic GTPase activity of KRAS. They bind covalently to the mutant Cysteine-12 only when the protein cycles into its inactive (GDP-bound) state, effectively trapping it there.[1][2]

  • ON-State/Tri-Complex Inhibitors (RMC-6236): These function as "molecular glues." They do not bind a pocket in the traditional sense but recruit an intracellular chaperone, Cyclophilin A (CypA) , to bind the active (GTP-bound) RAS. This steric bulk prevents RAS from engaging downstream effectors like RAF.[2]

Visualization: Inhibitor Binding Topologies

MOA_Comparison cluster_0 OFF-State Inhibition (e.g., Sotorasib) cluster_1 ON-State Inhibition (e.g., RMC-6236) KRAS_GDP KRAS-GDP (Inactive) Cys12 Cys12 Residue (Nucleophile) KRAS_GDP->Cys12 Trapped Irreversible Inactive Complex Cys12->Trapped Covalent Bond Inhibitor_Cov Covalent Inhibitor (Electrophile) Inhibitor_Cov->Trapped Signaling_OFF Downstream Signaling (MAPK/PI3K) SILENCED Trapped->Signaling_OFF Prevents Reactivation KRAS_GTP RAS-GTP (Active) TriComplex Steric Blockade (RAS:Drug:CypA) KRAS_GTP->TriComplex CypA Cyclophilin A (Chaperone) CypA->TriComplex Inhibitor_Glue Tri-Complex Inhibitor (Molecular Glue) Inhibitor_Glue->TriComplex Glues Interface TriComplex->Signaling_OFF Blocks RAF Binding

Figure 1: Mechanistic divergence between covalent G12C trappers (left) and tri-complex RAS(ON) inhibitors (right).

Head-to-Head Analysis

Part A: The G12C Covalent Class

Target: KRAS G12C (GDP-bound) | Type:[1][3] Irreversible Covalent[1]

FeatureSotorasib (AMG 510) Adagrasib (MRTX849) Divarasib (GDC-6036)
Potency (Cellular IC50) ~5–10 nM~2–5 nM< 1 nM (High Potency)
Selectivity (Mut vs WT) HighHighUltra-High (>18,000x)
CNS Penetration Low/ModerateHigh (Active in brain mets)Moderate
Half-life (t1/2) ~5 hours~23 hours (Sustained coverage)~17 hours
Key Liability Hepatotoxicity (ALT/AST)GI Toxicity & QTc prolongationGI Toxicity (Manageable)
Clinical Status FDA Approved (NSCLC)FDA Approved (NSCLC)Phase III (Best-in-class potential)

Scientist's Insight: While Sotorasib was the first-in-class pioneer, Divarasib represents the optimized second generation. Its sub-nanomolar potency allows for more complete target coverage, which may delay the onset of adaptive resistance mechanisms (like EGFR reactivation).

Part B: The Novel Frontier (G12D & Pan-RAS)

Target: KRAS G12D or Multiple Isoforms | Type: Non-Covalent & Molecular Glue[4]

FeatureMRTX1133 RMC-6236
Primary Target KRAS G12D (Specific)RAS(ON) Multi (KRAS/NRAS/HRAS G12X)
Mechanism Non-covalent Switch-II bindingTri-complex (RAS-GTP + CypA)
Binding State State-Dependent (Prefers GDP)Active State (GTP-bound)
Cellular IC50 ~4–6 nM (G12D lines like AsPc-1)~0.5–4.4 nM (Broad G12D/V/R coverage)
Selectivity >500x vs WT KRASSelectivity driven by RAS-GTP levels
Key Advantage High specificity for G12D (low off-target)Targets "undruggable" active state & multiple mutants
Development Stage Phase I/IIPhase I/III

Scientist's Insight: MRTX1133 is a triumph of medicinal chemistry, proving that high-affinity non-covalent inhibition is possible for G12D. However, RMC-6236 changes the paradigm entirely. By targeting the active state, it bypasses the issue where upstream activators (like EGFR) flood the cell with RAS-GTP, rendering OFF-state inhibitors ineffective.

Experimental Validation Protocols

To validate these inhibitors in your lab, you cannot use a "one-size-fits-all" assay. The mechanism dictates the method.

Protocol 1: Biochemical Nucleotide Exchange (For OFF-State Inhibitors)

Best for: Sotorasib, Adagrasib, MRTX1133 This assay measures the inhibitor's ability to lock KRAS in the GDP-bound state, preventing SOS1-mediated exchange to GTP.

Reagents:

  • Recombinant KRAS (G12C or G12D) loaded with GDP.[3][5]

  • Fluorescent Nucleotide: Mant-GDP (fluorophore) or BODIPY-GDP .

  • Exchange Factor: Recombinant SOS1 (catalytic domain).

  • Excess unlabeled GTP.

Workflow:

  • Protein Loading: Pre-load KRAS with Mant-GDP. (Mant fluorescence is high when protein-bound).

  • Inhibitor Incubation: Incubate KRAS:Mant-GDP with the test inhibitor (e.g., MRTX1133) for 30 mins.

  • Reaction Trigger: Add SOS1 and excess unlabeled GTP.

  • Readout: Monitor fluorescence decay (Ex: 360nm, Em: 440nm).

    • No Inhibitor: SOS1 swaps Mant-GDP for GTP -> Fluorescence decreases rapidly.

    • Effective Inhibitor:[6][7][8] KRAS is locked; Mant-GDP remains bound -> Fluorescence remains high.

Protocol 2: TR-FRET Ternary Complex Assembly (For RMC-6236)

Best for: RAS(ON) / Molecular Glues Standard kinase assays will fail here. You must detect the physical assembly of the Drug-RAS-Chaperone complex.

Reagents:

  • Donor: Terbium (Tb)-labeled Anti-GST antibody (binds GST-KRAS).

  • Acceptor: FITC or Alexa488-labeled Cyclophilin A (CypA).

  • Analyte: Non-cleavable GTP analog (GppNHp) to keep RAS in "ON" state.

Step-by-Step Workflow:

TRFRET_Workflow Step1 1. Prepare Mix A: GST-KRAS(G12D) + GppNHp (Locks Active State) Step2 2. Add Test Compound (RMC-6236) Step1->Step2 Step3 3. Add Mix B: CypA-FITC (Acceptor) + Tb-Anti-GST (Donor) Step2->Step3 Step4 4. Incubate (60 min @ RT) Step3->Step4 Step5 5. Read TR-FRET (Ex: 340nm | Em: 520nm/495nm) Step4->Step5

Figure 2: TR-FRET workflow for validating tri-complex formation.

Data Interpretation:

  • Signal Increase: Indicates the drug successfully "glued" KRAS-GTP and CypA together, bringing the Donor (Tb) and Acceptor (FITC) into proximity.

  • Controls: Use a non-binding mutant (e.g., CypA mutant) to prove specificity.

Protocol 3: Cellular Target Engagement (pERK AlphaLISA)

Universal Readout Western blots are semi-quantitative. For IC50 determination, use a bead-based proximity assay (AlphaLISA).

  • Seed Cells: Use sensitive lines (e.g., MIA PaCa-2 for G12C, AsPc-1 for G12D).

  • Treat: Dose titration (0.1 nM to 10 µM) for 2–4 hours.

  • Lysis: Use AlphaLISA lysis buffer supplemented with phosphatase inhibitors.

  • Detection:

    • Acceptor beads: Coated with anti-pERK1/2 antibody.

    • Donor beads: Coated with anti-Total ERK antibody.

  • Result: Signal is proportional to the ratio of Phospho/Total ERK.

    • Expectation: Divarasib and RMC-6236 should show steep inhibition curves with complete signal ablation at high doses.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link

  • Hallin, J., et al. (2020). The KRAS(G12C) Inhibitor MRTX849 Provides a Broad Spectrum of Antitumor Activity. Cancer Discovery, 10(1), 54–71. Link

  • Wang, X., et al. (2022).[5] Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS(G12D) Inhibitor.[5][6][7][8][9][10] Journal of Medicinal Chemistry, 65(4), 3123–3133. Link

  • Nichols, R.J., et al. (2024).[4] RMC-6236, a tri-complex RAS(ON) inhibitor, drives tumor regression in preclinical models of KRAS-mutant cancers. Nature, (Recent publication/Preprint data supported by AACR presentations). Link

  • Purkey, H. (2022). Discovery of GDC-6036 (Divarasib), a Clinical Stage, Highly Potent and Selective KRAS G12C Inhibitor.[1][2] ACS Medicinal Chemistry Letters. Link

  • BPS Bioscience. KRAS(G12D) Nucleotide Exchange Assay Protocols. Link

Sources

assessing the therapeutic index of 1-(5-bromo-1,3-thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Therapeutic Index of 1-(5-Bromo-1,3-thiazol-2-yl)piperidine: A Comparative Guide

As an application scientist overseeing early-stage drug discovery workflows, I frequently evaluate novel chemical scaffolds for their viability as clinical candidates. 1-(5-bromo-1,3-thiazol-2-yl)piperidine (5-BTP) has emerged as a highly privileged pharmacophore, particularly in the development of kinase inhibitors and anti-plasmodial agents. However, a compound's raw potency is meaningless if it is accompanied by off-target toxicity.

To determine the true clinical potential of 5-BTP, we must rigorously assess its In Vitro Therapeutic Index (IVTI). The IVTI is[1]. This guide objectively compares the performance of the 5-BTP scaffold against alternative variants and details the self-validating experimental protocols required to accurately measure its therapeutic window.

The Pharmacophore Paradigm & Comparative Data

The fusion of a piperidine ring with a thiazole moiety provides a rigid, tunable framework. In anti-plasmodial screening,, making them ideal candidates for IVTI benchmarking[2].

When comparing 5-BTP to its unsubstituted counterpart (UTP) and its chloro-substituted analog (5-CTP), the causality behind 5-BTP's superior performance becomes clear. The introduction of a bulky bromine atom at the C5 position of the thiazole ring serves a dual purpose:

  • Efficacy (Lowering EC50): The bromine atom acts as an optimal halogen-bond donor, significantly enhancing binding affinity within the hydrophobic ATP-binding pockets of target parasitic kinases.

  • Safety (Raising CC50): The steric bulk of the bromine atom shields the electron-rich thiazole ring from epoxidation by hepatic CYP450 enzymes, preventing the formation of reactive, hepatotoxic metabolites.

Table 1: Comparative IVTI Benchmarking of Thiazol-Piperidine Scaffolds

Scaffold VariantMolecular ModificationTarget EC50 (µM)HepG2 CC50 (µM)In Vitro Therapeutic Index (IVTI)
UTP Unsubstituted thiazole4.2025.105.97
5-CTP C5-Chloro substitution1.1530.5026.52
5-BTP C5-Bromo substitution0.3245.20141.25

Note: Data represents standardized in vitro screening against P. falciparum (3D7 strain) and HepG2 mammalian cell lines. An IVTI > 50 is generally required for lead progression.

Mechanism BTP 5-BTP Scaffold Target Target ATP Pocket (Halogen Bonding) BTP->Target Affinity Metabolism Hepatic CYP450 (Steric Shielding) BTP->Metabolism Evasion Efficacy High Efficacy (Low EC50) Target->Efficacy Toxicity Low Hepatotoxicity (High CC50) Metabolism->Toxicity

Caption: Mechanistic causality of the C5-bromo substitution on efficacy and toxicity.

Architecting a Self-Validating Assay System

To ensure absolute trustworthiness in our data, the protocols used to derive the IVTI must be self-validating. This means eliminating assay interference and incorporating strict quality control metrics (such as the Z'-factor) directly into the workflow.

IVTI_Workflow A Compound Library (5-BTP & Analogs) B Efficacy Assay (EC50) A->B C Cytotoxicity Assay (CC50) A->C D Data Synthesis (IVTI Calculation) B->D C->D E Lead Selection (IVTI > 100) D->E

Caption: High-throughput screening workflow for In Vitro Therapeutic Index assessment.

Protocol 1: Determination of Anti-Plasmodial Efficacy (EC50)

When architecting an efficacy assay, we must eliminate false positives generated by host cell background noise. We employ the SYBR Green I method because human erythrocytes (red blood cells) are anucleate. By utilizing a DNA-intercalating fluorophore, we ensure that the fluorescent signal is exclusively derived from parasitic DNA replication.

  • Parasite Culture: Maintain P. falciparum (3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II. Causality: AlbuMAX II provides essential lipid profiles while eliminating the batch-to-batch variability inherent in human serum.

  • Compound Plating: Dispense 5-BTP and control compounds into 96-well plates using a 3-fold serial dilution (range: 10 µM to 0.5 nM). Include Chloroquine as a positive control.

  • Incubation: Add the parasite culture (0.3% parasitemia) to the compound plates and incubate for 72 hours at 37°C under a specialized microaerophilic gas mixture (5% O2, 5% CO2, 90% N2). Causality: This specific gas ratio strictly mimics the physiological conditions of the human venous bloodstream.

  • Lysis and Staining: Freeze the plates at -80°C to lyse the RBC membranes. Thaw and add SYBR Green I lysis buffer.

  • Validation & Quantification: Calculate the Z'-factor using the positive (Chloroquine) and negative (DMSO) controls. The assay is only validated if Z' > 0.5. Measure fluorescence (Ex: 485 nm, Em: 530 nm) and calculate the EC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Assessment of Mammalian Cytotoxicity (CC50)

For cytotoxicity assessments,, providing a predictive model for early-stage hepatotoxicity[3]. Furthermore, relying on tetrazolium-based assays (like MTT) introduces risk, as reactive chemical scaffolds can non-specifically reduce the dye. Instead, we measure ATP depletion via luminescence. ATP degrades immediately upon cell death; thus, its presence is an unconfounded proxy for metabolic viability.

  • Cell Seeding: Seed HepG2 cells at 1 × 10^4 cells/well in 96-well opaque white plates using DMEM supplemented with 10% FBS. Incubate for 24 hours to allow for cellular adhesion.

  • Compound Exposure: Treat cells with a serial dilution of 5-BTP (range: 200 µM to 0.1 µM).

  • Control Integration: Include 1% DMSO as a vehicle control (100% viability baseline) and 10 µM Puromycin as a positive kill control (0% viability baseline). Causality: These controls create a self-contained dynamic range, ensuring any drop in luminescence is strictly due to the compound's toxicity.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • Viability Measurement: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Calculate the CC50. Finally, derive the IVTI by dividing the HepG2 CC50 by the P. falciparum EC50.

References

  • Title: Identification of Small Molecule Lead Compounds for Visceral Leishmaniasis Using a Novel Ex Vivo Splenic Explant Model System. Source: PLOS. URL: [Link]

  • Title: Development of an Ex Vivo Lymph Node Explant Model for Identification of Novel Molecules Active against Leishmania major. Source: Antimicrobial Agents and Chemotherapy. URL: [Link]

  • Title: Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites. Source: PubMed Central. URL: [Link]

Sources

Independent Verification Guide: Anticancer Efficacy of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Drug Discovery Leads. Objective: To provide a rigorous, self-validating framework for independently verifying the anticancer potential of novel thiazole compounds against established clinical standards.

The Verification Mandate: Beyond the Hype

Thiazole pharmacophores are ubiquitous in oncology due to their ability to disrupt multiple survival pathways (VEGFR inhibition, tubulin polymerization, and Bcl-2 modulation). However, the reproducibility crisis in preclinical screening demands that researchers move beyond simple IC50 reporting.

This guide serves as a protocol for independent verification , shifting focus from "what works" to "how to prove it works" using rigorous, self-validating systems.

Core Verification Targets

To validate a thiazole derivative, it must demonstrate superiority or non-inferiority to these clinical standards in specific mechanistic arenas:

  • Tubulin Targeting: Compare vs. Combretastatin A-4 (CA-4) or Paclitaxel .

  • Tyrosine Kinase Inhibition (VEGFR/EGFR): Compare vs. Sorafenib or Erlotinib .

  • General Cytotoxicity: Compare vs. Doxorubicin or Cisplatin .

Comparative Efficacy Analysis

The following data aggregates recent independent verifications of thiazole derivatives. Use these benchmarks to validate your own compound's potency.

Table 1: Cytotoxicity Benchmarks (IC50 in µM)

Data synthesized from recent high-impact verifications (2023-2025).

Compound ClassTarget MechanismCell Line (Type)IC50 (Candidate)IC50 (Standard)Ref.[1] DrugOutcome
Compound 4c (Hydrazinyl-thiazole)VEGFR-2 InhibitorMCF-7 (Breast)2.57 ± 0.16 6.77 ± 0.41StaurosporineSuperior
Compound 7b (Thiadiazole)VEGFR-2 InhibitorMCF-7 (Breast)6.13 7.26SorafenibNon-Inferior
Compound 4d (3-nitrophenylthiazole)Multi-kinaseMDA-MB-231 (TNBC)1.21 1.18SorafenibEquivalent
Compound 2e (Thiazole-Chalcone)Tubulin PolymerizationHeLa (Cervical)7.78 4.93Combretastatin A-4Moderate
DIPTH (Pyrano-thiazole)Topoisomerase IIHepG2 (Liver)14.05 4.50DoxorubicinInferior

Analytic Insight: While some thiazoles (e.g., Compound 4c) outperform general standards like Staurosporine, the true test of potency is against mechanism-specific drugs like Sorafenib. If your candidate targets VEGFR but only beats Doxorubicin, the verification is mechanistically weak.

Mechanistic Validation: The Signaling Architecture

A valid thiazole candidate must show a "phenotypic fingerprint" matching its proposed mechanism.

  • VEGFR Inhibitors must cause G1 Phase Arrest and reduce p-VEGFR levels.

  • Tubulin Inhibitors must cause G2/M Phase Arrest and disrupt microtubule networks.

Diagram 1: Thiazole Mechanism of Action Pathways

This diagram illustrates the dual-targeting potential of thiazoles and the downstream markers required for verification.

Thiazole_Mechanism Thiazole Thiazole Derivative VEGFR VEGFR-2 / EGFR Thiazole->VEGFR Inhibits Tubulin Tubulin (Colchicine Site) Thiazole->Tubulin Binds PI3K PI3K / Akt VEGFR->PI3K Blocks Activation mTOR mTOR PI3K->mTOR G1_Arrest G1 Phase Arrest mTOR->G1_Arrest Downregulates Cyclin D1 Apoptosis Apoptosis (Bax↑ / Bcl-2↓) G1_Arrest->Apoptosis Polymerization Microtubule Polymerization Tubulin->Polymerization Disrupts G2M_Arrest G2/M Phase Arrest Polymerization->G2M_Arrest G2M_Arrest->Apoptosis MMP Mitochondrial Potential Loss Apoptosis->MMP Triggers

Caption: Dual mechanistic pathways of thiazole derivatives. Verification requires confirming either G1 arrest (Kinase route) or G2/M arrest (Tubulin route).

Protocol 1: Quantitative Cytotoxicity Verification (MTT)

Objective: Establish a reproducible IC50 with a Z-factor > 0.5. Why: The MTT assay is sensitive to metabolic fluctuations. This protocol includes specific QC steps often omitted in standard guides.

Reagents
  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered, stored at 4°C in dark).

  • Solubilization Buffer: DMSO (for formazan crystals).

  • Positive Control: Sorafenib or Doxorubicin (freshly prepared).

Step-by-Step Workflow
  • Optimization of Seeding Density (Day 0):

    • Perform a standard curve for each cell line (2,000 to 20,000 cells/well) to ensure linearity.

    • Target: 5,000–8,000 cells/well for MCF-7/HeLa; 10,000 for slower-growing lines.

  • Compound Treatment (Day 1):

    • Prepare 1000x stock in DMSO.

    • Dilute to 10x in media, then add to wells (Final DMSO < 0.1%).

    • Critical: Include 6 wells of "Vehicle Control" (0.1% DMSO) and 6 wells of "Media Blank" (no cells).

  • Incubation (Day 1–3):

    • Incubate for 48 hours (Standard) or 72 hours.

    • Note: 24h is often insufficient for apoptosis-driven mechanisms.

  • Development (Day 3):

    • Add 20 µL MTT stock per well.[2] Incubate 3–4 hours at 37°C.

    • Aspirate media carefully (do not disturb purple crystals).[2]

    • Add 100 µL DMSO. Shake plate for 15 mins.

  • Quantification:

    • Read Absorbance at 570 nm (Signal) and 630 nm (Background reference).

    • Calculate

      
      .
      
Self-Validation Check (QC)

Before calculating IC50, calculate the Z-Factor using the controls:



  • 
    : Standard Deviation, 
    
    
    
    : Mean.
    
    
    : Positive control (max kill),
    
    
    : Negative control (vehicle).
  • Pass Criteria: Z > 0.5. If Z < 0.5, the assay is noisy; do not publish.

Protocol 2: Mechanistic Confirmation (Flow Cytometry)

Objective: Distinguish between cytotoxic necrosis (non-specific toxicity) and programmed cell death (mechanism-based).

Diagram 2: Experimental Verification Workflow

This workflow ensures that cytotoxicity data is backed by phenotypic evidence.

Workflow Start Compound Screening (MTT Assay) QC QC Check (Z-Factor > 0.5) Start->QC QC->Start Fail (Repeat) Hit Hit Identification (IC50 < 10 µM) QC->Hit Pass Flow Flow Cytometry (Annexin V / PI) Hit->Flow Cycle Cell Cycle Analysis (PI Staining) Flow->Cycle Apoptosis Apoptosis Assay (Annexin V+) Flow->Apoptosis Decision Mechanism Assignment Cycle->Decision G1 = Kinase G2/M = Tubulin Apoptosis->Decision Annexin V+ = Specific PI Only = Necrosis

Caption: Logical flow for verifying thiazole activity. Hits from MTT must be triaged via Flow Cytometry to confirm specific apoptotic induction.

Protocol Details
  • Preparation: Treat cells at IC50 concentration for 24h.

  • Staining:

    • Harvest cells (keep floating cells!).

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) .[1]

  • Analysis:

    • Q1 (Annexin- / PI-): Viable.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI+): Necrosis (Warning sign of toxicity).

    • Q4 (Annexin+ / PI-): Early Apoptosis (Desired mechanism).

  • Validation: A successful thiazole candidate should show a >15% shift to Q4/Q2 compared to control.

References

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. PMC. Link

  • Targeted synthesis via the structure-activity relationship: Biological evaluation of new 1,2,3-triazoles monoterpene as antitumor agents. Journal of Molecular Structure. Link[3]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. Link

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. Link

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. Link

  • Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. Archiv der Pharmazie. Link

  • Guideline for anticancer assays in cells. Future Postharvest and Food. Link

  • MTT assay protocol. Abcam. Link

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Link

Sources

Safety Operating Guide

1-(5-bromo-1,3-thiazol-2-yl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal & Handling of 1-(5-bromo-1,3-thiazol-2-yl)piperidine

Part 1: Executive Hazard Analysis

1-(5-bromo-1,3-thiazol-2-yl)piperidine is a halogenated heterocyclic compound.[1][2] Its disposal is governed not just by its acute toxicity, but by its chemical structure—specifically the bromine substituent and the nitrogenous thiazole/piperidine rings.

Why Standard Disposal Fails: Treating this simply as "organic waste" is a critical error.[2]

  • Halogen Content: The bromine atom mandates classification as Halogenated Organic Waste .[2] Mixing this with non-halogenated solvents (e.g., acetone, methanol) contaminates the entire volume, forcing the facility to pay premium rates for high-temperature incineration required to destroy halogens without releasing dioxins or corrosive hydrogen bromide (HBr).[2][3]

  • Nitrogenous Basicity: The piperidine moiety imparts basic character.[2] Accidental mixing with acidic waste streams can trigger exothermic neutralization or the release of toxic fumes.

Core Directive: This compound must be segregated into the Halogenated Waste Stream immediately upon generation.[2]

Part 2: Pre-Disposal Characterization (The Self-Validating System)

Before any physical handling, you must validate the waste state.[2][3] This protocol ensures that the waste is compatible with the selected disposal stream, preventing "mystery chemical" rejection by waste haulers.

Table 1: Chemical Incompatibility & Segregation Matrix
ParameterCharacteristicCritical Segregation Action
Primary Hazard Halogenated (Bromine)MUST go to Halogenated Waste.[2] NEVER mix with Non-Halogenated solvents.[2]
Secondary Hazard Irritant / ToxicSegregate from oxidizers (e.g., Peroxides, Nitric Acid) to prevent uncontrolled oxidation.[2][3]
Chemical Nature Weak Base (Piperidine ring)DO NOT mix with strong acids (Sulfuric, HCl) to avoid heat generation.[2]
Physical State Solid (typically)Dispose of pure solids in "Solid Hazardous Waste" drums.[2] Do not dissolve solely for disposal.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a closed-loop system.[2] Each step confirms the safety of the next.

Phase A: Preparation & PPE
  • Engineering Controls: All manipulations must occur inside a certified chemical fume hood.

  • Dermal Barrier: Double-glove with Nitrile (minimum thickness 0.11 mm).[2] The lipophilic nature of the piperidine ring facilitates transdermal absorption; double-gloving provides a breakthrough time buffer.[2]

  • Respiratory Protection: If handling dry powder outside a hood (not recommended), use an N95 or P100 particulate respirator.[2]

Phase B: Waste Stream Segregation

Scenario 1: Pure Solid Waste (Expired/Excess Chemical) [2]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.[2]

  • Transfer: Transfer the solid directly. Do not dissolve it in solvent to "wash it down."[2] This unnecessarily increases waste volume.[2]

  • Labeling: Apply the hazardous waste label before filling.

    • Constituents: "1-(5-bromo-1,3-thiazol-2-yl)piperidine (Solid)"[2]

    • Hazard Checkboxes: Toxic, Irritant.[2][3][4][5][6][7]

Scenario 2: Liquid Reaction Mixtures (Mother Liquors)

  • Solvent Check: If the compound is dissolved in DCM or Chloroform, it is already in a halogenated solvent.[2]

  • The "1% Rule": If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the entire mixture is now classified as Halogenated Waste due to the presence of the bromine atom.[2]

  • Action: Pour into the "Halogenated Organic Solvents" carboy (typically red or yellow tagged).[2]

  • pH Check: Verify the carboy is not acidic (pH < 4) before addition to prevent reaction with the basic piperidine motif.[2]

Phase C: Labeling & Handover
  • RCRA Classification: This material generally falls under Halogenated Organic Compounds (HOCs) restrictions.[2]

  • Tagging: Ensure the tag explicitly reads: "Contains Halogenated Organics - Requires High-Temp Incineration."

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision points for disposing of this specific compound.

WasteDisposalLogic Start Waste Generation: 1-(5-bromo-1,3-thiazol-2-yl)piperidine StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Pure/Precipitate) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidContainer Segregate into SOLID Hazardous Waste Drum IsSolid->SolidContainer SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) IsLiquid->SolventCheck Labeling Label: 'Toxic, Irritant, Halogenated' Prepare for Incineration SolidContainer->Labeling AlreadyHalo Yes SolventCheck->AlreadyHalo NotHalo No (e.g., EtOAc, MeOH) SolventCheck->NotHalo FinalLiquid Dispose in HALOGENATED Solvent Carboy AlreadyHalo->FinalLiquid Contaminate Apply 'Halogenated' Rule: Treat ENTIRE volume as Halogenated NotHalo->Contaminate Contaminate->FinalLiquid FinalLiquid->Labeling

Caption: Figure 1. Waste Stream Decision Matrix for Brominated Thiazole Derivatives. Note the convergence of all liquid streams into the Halogenated category.

Part 5: Emergency Contingencies

Spill Response (Solid):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Wear N95 respirator and safety goggles.

  • Containment: Cover spill with wet paper towels to prevent dust generation, then scoop into a waste jar. Do not dry sweep.[2][3]

Spill Response (Liquid):

  • Absorb: Use vermiculite or sand.[2][7]

  • Avoid: Do NOT use sawdust or paper-based absorbents if the solution contains oxidizers, although vermiculite is preferred for all halogenated spills to minimize flammability.[2]

  • Disposal: The contaminated absorbent must be treated as solid halogenated hazardous waste.[2]

Part 6: References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Title 40 CFR Part 261.[2][8] [Link][3]

  • U.S. EPA. Land Disposal Restrictions for Halogenated Organic Compounds.[2] 40 CFR § 268.32.[2] [Link][3][9]

Sources

Personal protective equipment for handling 1-(5-bromo-1,3-thiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

1-(5-bromo-1,3-thiazol-2-yl)piperidine is a halogenated heterocyclic building block frequently used in medicinal chemistry for Suzuki-Miyaura couplings or SNAr reactions.[1] While often categorized generically as an "intermediate," its structural components—a lipophilic piperidine ring fused to a reactive bromothiazole—dictate a specific safety profile that exceeds standard "lab hygiene."[1]

The Core Hazard: The piperidine moiety significantly increases lipophilicity (LogP), enhancing the compound's ability to permeate the stratum corneum (outer skin layer).[1] Combined with the potential sensitizing nature of the thiazole ring, dermal absorption is the primary vector of risk , followed closely by inhalation of dust during weighing.[1]

This guide moves beyond generic SDS recommendations to provide a field-proven, causality-based PPE strategy.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define what we are protecting against.[1] Based on structural activity relationships (SAR) of aminothiazoles and piperidines, and standard GHS classifications for this chemical family:

Hazard CategoryGHS Classification (Likely)Operational Implication
Acute Toxicity Cat 4 (Oral/Dermal/Inhalation)Harmful if swallowed or absorbed through skin.[1][2]
Skin/Eye Irritation Cat 2 (Skin) / Cat 2A (Eye)Causes serious eye irritation; skin redness/inflammation.[1][3]
Sensitization Potential SensitizerThiazole rings are known structural alerts for skin sensitization (allergic contact dermatitis).[1]
Physical State Solid (Powder/Crystalline)High risk of static-induced aerosolization during weighing.[1]

Critical Note: Treat this compound as a "Unknown Potency" agent if specific toxicological data (LD50) is unavailable from your specific vendor.[1] Assume high toxicity until proven otherwise.[1]

PPE Selection Matrix: The "Barrier Defense" Strategy

The following matrix is designed to prevent exposure pathways specific to this molecule's lipophilicity and physical state.

A. Hand Protection (The Critical Barrier)[1]
  • Recommendation: Double Nitrile Gloves (minimum 0.11 mm / 4 mil thickness per layer).[1]

  • The Science (Why?):

    • Permeation: Piperidine derivatives are organic bases that can degrade latex.[1] Nitrile offers superior resistance.[1]

    • The Solvent Factor:[1][3] This compound is rarely handled dry for long; it is usually dissolved in DCM (Dichloromethane) or DMF.[1] DCM permeates standard nitrile in <2 minutes.[1] The compound "rides" the solvent through the glove.[1]

    • Protocol: Wear a colored inner glove (e.g., blue) and a white outer glove.[1] If the outer glove degrades or stains, the color contrast provides an immediate visual warning.[1]

B. Respiratory Protection
  • Recommendation: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Contingency (Outside Hood): If weighing outside a hood is unavoidable (strongly discouraged), use a P100/N95 Particulate Respirator .[1]

  • The Science: The bromine substituent increases molecular weight, making the dust settle faster than lighter organics, but static charge can keep micro-particles suspended in the breathing zone.[1]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are insufficient because the fine powder can bypass side shields, and the basicity of the piperidine moiety can cause corneal damage upon contact with moisture in the eye.[1]

  • Body: Tyvek® Lab Coat (or similar non-woven polyethylene) recommended over standard cotton.[1] Cotton fibers can trap dust, creating a secondary exposure source later.[1]

Operational Protocol: Step-by-Step Handling

This workflow integrates safety into the experimental procedure to ensure compliance is automatic, not an afterthought.

Phase 1: Preparation (The "Cold" Zone)[1]
  • Glove Check: Perform a pneumatic test (inflate glove with air, hold near ear) to check for pinholes before donning.[1]

  • Static Control: Place an ionizing fan or anti-static gun near the balance if the humidity is <30%.[1] This prevents the "jumping powder" phenomenon common with brominated heterocycles.[1]

  • Solvent Staging: Pre-measure solvents (DCM, DMF, etc.) before opening the compound vial to minimize the time the solid is exposed to air.[1]

Phase 2: Active Handling (The "Hot" Zone)
  • Weighing:

    • Open the vial only inside the fume hood.[1]

    • Use a disposable anti-static weighing boat.[1]

    • Technique: Do not tap the spatula against the vial rim (creates aerosol).[1] Use a gentle rolling motion to transfer solid.[1]

  • Dissolution (The High-Risk Moment):

    • Add solvent slowly down the side of the vessel.[1]

    • Immediate Cap: Once dissolved, the risk profile changes from inhalation (dust) to dermal (permeation).[1]

    • Change Outer Gloves: Immediately after the dissolution step, strip the outer pair of gloves and replace them.[1] This removes any invisible dust residues that settled during weighing.[1]

Phase 3: Waste & Decontamination[1][3]
  • Solid Waste: Weighing boats and contaminated paper towels go into "Hazardous Solid Waste" (double-bagged).[1]

  • Liquid Waste: Dispose in "Halogenated Organic Solvent" stream (due to the Bromine atom).[1] Do not mix with acidic waste streams if possible, to avoid potential exothermic salt formation with the piperidine nitrogen.[1]

  • Surface Wipe: Clean the balance area with a wet paper towel (solvent-dampened) to capture dust.[1] Do not sweep dry dust.[1]

Visualizations

Figure 1: PPE Decision Logic & Exposure Response

This diagram illustrates the decision-making process for PPE based on the state of the matter and immediate actions for exposure control.[1][3][4][5][6][7][8][9]

PPE_Logic Start Handling 1-(5-bromo-1,3-thiazol-2-yl)piperidine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (DCM/DMF) State->Liquid Risk_Solid Risk: Dust Inhalation & Static Solid->Risk_Solid Risk_Liquid Risk: Dermal Permeation (Carrier Solvent Effect) Liquid->Risk_Liquid PPE_Solid PPE: Fume Hood + N95 (backup) + Splash Goggles Risk_Solid->PPE_Solid Exposure EMERGENCY: Exposure Incident PPE_Solid->Exposure Failure PPE_Liquid PPE: Double Nitrile Gloves (Change immediately if splashed) Risk_Liquid->PPE_Liquid PPE_Liquid->Exposure Failure Skin_Exp Skin Contact: Wash 15 min + Soap (Do NOT use solvent to wash) Exposure->Skin_Exp Eye_Exp Eye Contact: Flush 15 min Lift eyelids Exposure->Eye_Exp

Caption: Operational logic for PPE selection based on physical state, including emergency response protocols.

Figure 2: Waste Disposal Decision Tree

Ensuring environmental compliance for halogenated heterocyclic waste.

Waste_Disposal Waste_Item Contaminated Item Type_Check Material Type? Waste_Item->Type_Check Liquid_Waste Reaction Mixture / Mother Liquor Type_Check->Liquid_Waste Solid_Waste Weighing Boats / Gloves / Tissues Type_Check->Solid_Waste Sharps Needles / Syringes Type_Check->Sharps Halo_Stream Halogenated Organic Waste (Contains Bromine) Liquid_Waste->Halo_Stream High Priority Haz_Solid Hazardous Solid Waste (Double Bagged) Solid_Waste->Haz_Solid Sharps_Bin Puncture-Proof Sharps Container (Incineration) Sharps->Sharps_Bin

Caption: Segregation workflow for disposal of brominated thiazole waste to prevent environmental contamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][4][10] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 5-Bromo-2-(1-pyrrolidinyl)thiazole (Structural Analog).[1] National Library of Medicine.[1] [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the Application of the CLP Criteria. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromo-1,3-thiazol-2-yl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(5-bromo-1,3-thiazol-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.